molecular formula C26H43NO12 B8104045 Cbz-NH-peg8-CH2cooh

Cbz-NH-peg8-CH2cooh

货号: B8104045
分子量: 561.6 g/mol
InChI 键: OIYALYHILLPDIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cbz-NH-peg8-CH2cooh is a useful research compound. Its molecular formula is C26H43NO12 and its molecular weight is 561.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO12/c28-25(29)23-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-27-26(30)39-22-24-4-2-1-3-5-24/h1-5H,6-23H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYALYHILLPDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cbz-NH-peg8-CH2cooh chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth technical overview of the chemical properties and applications of Cbz-NH-PEG8-CH2COOH, a heterobifunctional PROTAC linker.

Executive Summary

This document provides a comprehensive technical guide on the chemical properties, applications, and relevant experimental methodologies for this compound. This compound is a monodisperse, heterobifunctional polyethylene (B3416737) glycol (PEG) linker, which is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for other bioconjugation applications.[1][2] Its structure incorporates a carboxybenzyl (Cbz)-protected amine, a hydrophilic 8-unit PEG spacer, and a terminal carboxylic acid, affording it unique functionalities for covalent conjugation strategies in drug discovery and chemical biology.

Chemical Properties

This compound is a well-defined molecule with consistent physical and chemical properties. The key quantitative data are summarized in the table below. Note that slight variations in molecular weight and formula may exist between suppliers based on the exact structure of the end group (e.g., CH2COOH vs. CH2CH2COOH).

PropertyValueReference(s)
Molecular Formula C26H43NO12[3]
Molecular Weight 561.62 g/mol [3]
CAS Number 1334177-87-5[4]
Appearance Viscous Liquid[5]
Purity ≥95% to >98% (Typically by HPLC)[4][5][6]
Storage Conditions -20°C for long-term storage, protect from light.[4][5]

Core Applications

The bifunctional nature of this compound makes it a versatile tool in several advanced research areas:

  • PROTAC Synthesis: This is a primary application where the molecule serves as a linker to connect a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase.[1][7][8] The PEG spacer enhances the solubility and optimizes the distance between the two recruited proteins, facilitating the formation of a ternary complex.[9]

  • Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on biomolecules like proteins, peptides, or antibodies, enabling their modification.[4][10]

  • Drug Delivery & Nanotechnology: The hydrophilic PEG chain can improve the pharmacokinetic properties of conjugated drugs and is used in the functionalization of nanomaterials.[4]

Methodologies and Experimental Protocols

The utility of this compound revolves around the sequential or orthogonal reactions of its two terminal functional groups: the carboxylic acid and the Cbz-protected amine. Below are detailed, representative protocols for the key transformations.

Amide Bond Formation via EDC/NHS Coupling

The terminal carboxylic acid is readily coupled to primary amines on a target molecule (e.g., a protein ligand) using carbodiimide (B86325) chemistry. This forms a stable amide bond.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can react directly with an amine or be converted to a more stable, amine-reactive N-hydroxysuccinimide (NHS) ester, which then reacts with the amine.[11][12]

Materials:

  • This compound

  • Amine-containing molecule (e.g., POI ligand)

  • EDC Hydrochloride

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7-6.0) for activation.[11]

  • Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.5) for conjugation.

  • Quenching Solution: Hydroxylamine (B1172632) or 2-Mercaptoethanol.

  • Anhydrous Dimethylformamide (DMF) if reactants are not water-soluble.

Protocol (Aqueous, Two-Step):

  • Activation: Dissolve this compound (1 equivalent) in MES buffer.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.[13]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[11][13]

  • Conjugation: Dissolve the amine-containing molecule in Coupling Buffer (PBS, pH 7.2-7.5).

  • Add the activated linker solution from step 3 to the amine solution.

  • Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add quenching solution (e.g., 1 M hydroxylamine to a final concentration of 10-50 mM) to stop the reaction.[13]

  • Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Cbz Group Deprotection via Catalytic Hydrogenolysis

The Cbz group is a robust protecting group for the amine that can be selectively removed under mild conditions, typically catalytic hydrogenation, to reveal the free amine.[14][15] This amine is then available for subsequent conjugation reactions.

Principle: In the presence of a palladium catalyst, hydrogen gas (H₂) or a hydrogen donor cleaves the benzylic C-O bond of the carbamate, releasing toluene (B28343) and carbon dioxide, resulting in the free amine.[15]

Materials:

  • Cbz-protected compound (e.g., the product from section 4.1)

  • Catalyst: 10% Palladium on carbon (Pd/C), typically 5-10 mol%.[14]

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Hydrogen Source: Hydrogen gas (H₂) balloon or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene.[14][16]

  • Inert filtration aid (e.g., Celite).

Protocol (Using H₂ Gas):

  • Dissolution: Dissolve the Cbz-protected compound (1 equivalent) in a suitable solvent like methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the reaction flask and apply vacuum, then backfill with H₂. Repeat this cycle 3 times.

  • Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine product. Further purification can be performed by chromatography if necessary.[14]

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the typical sequence of reactions for synthesizing a PROTAC using this compound.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Cbz-NH-PEG8-COOH C EDC / NHS Activation A->C B POI Ligand (with -NH2 group) D Cbz-NH-PEG8-Linker-Ligand(POI) B->D C->D Amide Bond Formation E H2, Pd/C D->E F H2N-PEG8-Linker-Ligand(POI) E->F Cbz Removal G E3 Ligase Ligand (with activated -COOH) F->G H Final PROTAC Molecule F->H Amide Bond Formation G->H

Caption: PROTAC synthesis workflow using this compound.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule utilizes the cell's own ubiquitin-proteasome system to degrade the target protein. The linker is critical for enabling this process.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_T POI E3 E3 Ubiquitin Ligase E3_T E3 Ligase PROTAC PROTAC Molecule (Linker + Ligands) PROTAC_T PROTAC POI_T->PROTAC_T Proteasome 26S Proteasome POI_T->Proteasome Recognition PROTAC_T->E3_T PolyUb Poly-ubiquitination of POI E3_T->PolyUb E2 Ligase Ub Ubiquitin (Ub) Ub->PolyUb PolyUb->POI_T Tagging Degradation POI Degradation Proteasome->Degradation Recycle PROTAC & E3 Recycled Degradation->Recycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Elucidation of Cbz-NH-PEG8-CH2COOH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG8-CH2COOH is a heterobifunctional crosslinker that plays a significant role in modern biopharmaceutical research and development. Its unique structure, featuring a Carboxybenzyl (Cbz)-protected amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, makes it a versatile tool for a range of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions, while the carboxylic acid allows for facile conjugation to amine-containing molecules. The hydrophilic PEG8 spacer enhances solubility and provides spatial separation between conjugated moieties. This technical guide provides an in-depth overview of the structure, properties, and analytical elucidation of this compound, along with detailed experimental protocols and workflow diagrams to aid researchers in its application.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2-(2-(2-(2-(2-(2-(2-(2-((((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acidN/A
Synonyms Cbz-N-amido-PEG8-acid[1]
CAS Number 1334177-87-5[1]
Molecular Formula C27H45NO12[1]
Molecular Weight 575.65 g/mol N/A
Appearance Viscous LiquidN/A
Purity Typically ≥95%[1]
Storage Conditions -20°C for long-term storage, protected from light.N/A

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease processes.[3] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4] The PEG8 linker in this compound offers several advantages in PROTAC design, including enhanced solubility and the ability to control the distance and orientation between the target protein and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.[2][5]

Beyond PROTACs, this linker is also valuable for general bioconjugation, enabling the attachment of the PEG spacer and a protected amine to various biomolecules or surfaces containing free amine groups.

Structure Elucidation: A Multi-faceted Approach

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, this section outlines the expected results based on the analysis of closely related structures and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.35mAromatic protons of the Cbz group (5H)
~5.10sMethylene protons of the Cbz group (C₆H₅CH ₂-) (2H)
~5.40br sNH proton of the carbamate (B1207046)
~4.15sMethylene protons adjacent to the carboxylic acid (-OCH ₂COOH) (2H)
~3.65mMethylene protons of the PEG chain (-OCH ₂CH ₂O-) (32H)
~3.55tMethylene protons adjacent to the carbamate nitrogen (-NHCH ₂CH₂O-) (2H)
~3.40tMethylene protons adjacent to the carbamate nitrogen (-NHCH₂CH ₂O-) (2H)

Expected ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~172Carboxylic acid carbon (-C OOH)
~156Carbamate carbonyl carbon (-NHC (=O)O-)
~136Quaternary aromatic carbon of the Cbz group
~128.5Aromatic carbons of the Cbz group
~128.0Aromatic carbons of the Cbz group
~71.0Methylene carbons of the PEG chain
~70.5Methylene carbons of the PEG chain
~69.0Methylene carbon adjacent to the carboxylic acid (-OC H₂COOH)
~67.0Methylene carbon of the Cbz group (C₆H₅C H₂-)
~41.0Methylene carbon adjacent to the carbamate nitrogen (-NHC H₂CH₂O-)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electrospray ionization (ESI) is a common technique for analyzing such compounds.

Expected Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺576.30
[M+Na]⁺598.28

The fragmentation pattern would likely show the loss of the Cbz group (C₇H₇O₂), the benzyl (B1604629) group (C₇H₇), and sequential losses of the ethylene (B1197577) glycol units (C₂H₄O).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300 (broad)O-H stretch of the carboxylic acid
3350N-H stretch of the carbamate
3100-3000C-H stretch of the aromatic ring
2950-2850C-H stretch of the aliphatic chain
1720C=O stretch of the carboxylic acid
1690C=O stretch of the carbamate
1530N-H bend of the carbamate
1450C=C stretch of the aromatic ring
1100C-O stretch of the PEG ether linkages

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. The following sections provide generalized procedures for its use in bioconjugation and for the deprotection of the Cbz group.

Protocol 1: Amide Coupling to an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • This compound

  • Amine-containing target molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

  • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vessel, dissolve the amine-containing target molecule (1.0 equivalent) in an appropriate anhydrous solvent.

  • Slowly add the solution of the target molecule to the activated linker solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the resulting conjugate using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or preparative HPLC).

Protocol 2: Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group to expose the primary amine for subsequent reactions.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the Cbz-protected conjugate in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure a hydrogen-filled balloon to the reaction vessel or place it under a hydrogen atmosphere in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the celite pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand Target Protein Ligand (with reactive group) Coupling1 Step 1: Couple Linker to POI Ligand POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Step 3: Couple E3 Ligase Ligand E3_Ligand->Coupling2 Linker This compound Linker->Coupling1 Deprotection Step 2: Deprotect Cbz Group Coupling1->Deprotection Deprotection->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism_of_Action PROTAC PROTAC POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits E2~Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

References

A Technical Guide to Cbz-NH-PEG8-CH2COOH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG8-CH2COOH is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, peptide synthesis, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a visualization of its application in a key signaling pathway.

Core Properties of this compound

This compound possesses a discrete polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units, flanked by a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other. This structure imparts several advantageous characteristics. The PEG spacer enhances the hydrophilicity and bioavailability of the conjugated molecule, while the terminal functional groups allow for sequential and specific conjugation to other molecules of interest.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 575.65 g/mol
561.62 g/mol [1]
575.646 g/mol [2]
Molecular Formula C27H45NO
C26H43NO12[1]
CAS Number 1334177-87-5[2]
Appearance Viscous Liquid
Purity ≥95% or ≥97%[1][2]
Storage Conditions -18°C to -5°C, protected from light[2]

Key Applications and Experimental Protocols

The bifunctional nature of this compound makes it a versatile tool for covalently linking two different molecules. The carboxylic acid can be activated to react with primary amines, while the Cbz-protected amine can be deprotected to reveal a primary amine for further conjugation.

Bioconjugation: Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve this compound, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in PBS (pH 7.4).

    • Add the activated this compound solution to the amine-containing solution. The molar ratio will depend on the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.

Deprotection of the Cbz Group

The Cbz group is a robust protecting group for amines that can be selectively removed under specific conditions. Catalytic hydrogenolysis is the most common and mildest method.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Protocol:

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in methanol or ethanol.

    • Carefully add 10% Pd/C to the solution (typically 5-10 mol%).

  • Hydrogenation:

    • Place the reaction mixture under an atmosphere of hydrogen gas.

    • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed if necessary.

Application in PROTACs: A Signaling Pathway Visualization

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG8 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Below is a diagram illustrating the general workflow for synthesizing a PROTAC using a PEG8 linker and the subsequent mechanism of action.

PROTAC_Synthesis_and_Mechanism cluster_synthesis PROTAC Synthesis Workflow cluster_mechanism PROTAC Mechanism of Action Linker Cbz-NH-PEG8-COOH Intermediate Warhead-PEG8-NH-Cbz Linker->Intermediate Warhead Target Protein Ligand (with amine) Warhead->Intermediate EDC/NHS Coupling E3_Ligand E3 Ligase Ligand (with amine) PROTAC Final PROTAC E3_Ligand->PROTAC Deprotection Deprotection (H2, Pd/C) Intermediate->Deprotection Intermediate2 Warhead-PEG8-NH2 Deprotection->Intermediate2 Intermediate2->PROTAC EDC/NHS Coupling PROTAC_mol PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC_mol->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC_mol Recycling Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC synthesis workflow and mechanism of action.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and chemical biology. Its well-defined structure, hydrophilicity, and orthogonal reactive ends provide a reliable platform for the construction of complex biomolecules and targeted therapeutics. The protocols and information provided in this guide serve as a starting point for the successful application of this versatile linker in a variety of research settings.

References

A Technical Guide to Cbz-NH-PEG8-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, the role of chemical linkers is paramount in the design and efficacy of complex drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Cbz-NH-PEG8-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, has emerged as a critical tool for researchers in this field. Its unique architecture, featuring a Carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, offers a versatile platform for the precise conjugation of biomolecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, applications, and representative experimental protocols.

Core Properties of this compound

This compound is a well-defined, monodisperse PEG linker with a discrete chain length of eight ethylene (B1197577) glycol units. This precise structure is crucial for ensuring batch-to-batch consistency and predictable pharmacokinetic profiles of the final conjugate. The terminal functional groups—a Cbz-protected amine and a carboxylic acid—provide orthogonal reactivity, allowing for sequential and controlled conjugation of different molecular entities.

PropertyValue
CAS Number 1334177-87-5
Chemical Name 1-Benzyloxycarbonylamino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Molecular Formula C₂₇H₄₅NO₁₂
Molecular Weight 575.65 g/mol
Appearance A viscous liquid or solid
Solubility Soluble in water and many organic solvents
Storage Conditions Recommended storage at -20°C, protected from light

Key Applications in Drug Development

The heterobifunctional nature of this compound makes it an ideal linker for a variety of bioconjugation applications, primarily in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC. The hydrophilic PEG8 spacer of this compound can improve the solubility and pharmacokinetic profile of the ADC.[1] The carboxylic acid can be activated to react with amine groups on the antibody, while the Cbz-protected amine can be deprotected to allow for the attachment of a drug molecule.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound provides the necessary flexibility and length to facilitate this interaction, and its terminal groups allow for the sequential attachment of the two ligands.[3]

Experimental Protocols

While specific experimental protocols for this compound are often proprietary or application-dependent, the following sections provide detailed, representative methodologies for its synthesis and use in bioconjugation.

Representative Synthesis of a Cbz-Protected Amine PEG-Carboxylate Linker

The synthesis of this compound and similar linkers generally involves a multi-step process starting from a commercially available PEG diol. A representative synthetic scheme is outlined below.

G A HO-PEG8-OH B Tos-O-PEG8-OH A->B 1. Tos-Cl, Pyridine (B92270) C N3-PEG8-OH B->C 2. NaN3, DMF D N3-PEG8-OTBDMS C->D 3. TBDMS-Cl, Imidazole E H2N-PEG8-OTBDMS D->E 4. H2, Pd/C F Cbz-NH-PEG8-OTBDMS E->F 5. Cbz-Cl, Base G Cbz-NH-PEG8-OH F->G 6. TBAF H Cbz-NH-PEG8-OCH2COOtBu G->H 7. BrCH2COOtBu, NaH I This compound H->I 8. TFA

A representative synthetic workflow for this compound.

Methodology:

  • Monotosylation: Commercially available octaethylene glycol (HO-PEG8-OH) is reacted with one equivalent of p-toluenesulfonyl chloride (Tos-Cl) in pyridine to yield the monotosylated product (Tos-O-PEG8-OH).

  • Azide (B81097) Formation: The tosylated PEG is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to displace the tosyl group and form the corresponding azide (N3-PEG8-OH).

  • Protection of the Hydroxyl Group: The remaining hydroxyl group is protected, for example, with a tert-butyldimethylsilyl (TBDMS) group by reacting with TBDMS-Cl in the presence of imidazole.

  • Reduction of the Azide: The azide group is reduced to a primary amine (H2N-PEG8-OTBDMS) via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Cbz Protection: The resulting amine is then protected with a Carboxybenzyl group by reacting with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

  • Deprotection of the Hydroxyl Group: The TBDMS protecting group is removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to yield Cbz-NH-PEG8-OH.

  • Alkylation: The alcohol is alkylated with tert-butyl bromoacetate (B1195939) in the presence of a strong base like sodium hydride (NaH).

  • Final Deprotection: The tert-butyl ester is cleaved using a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

Note: This is a generalized protocol. Reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for each step.

EDC/NHS Coupling of this compound to an Antibody

This protocol describes the activation of the carboxylic acid terminus of the linker and its subsequent conjugation to primary amines on an antibody.

G cluster_0 Activation cluster_1 Conjugation A This compound B EDC, NHS (Activation Buffer, pH 6.0) C Cbz-NH-PEG8-CH2CO-NHS (Activated Linker) B->C E (Coupling Buffer, pH 7.4) C->E D Antibody-NH2 F Antibody-NHCO-CH2-PEG8-NH-Cbz E->F

Workflow for EDC/NHS-mediated antibody conjugation.

Materials:

  • This compound

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column

Methodology:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately prior to use.

  • Antibody Preparation: Exchange the antibody into the Activation Buffer using a desalting column.

  • Activation of the Linker: Add a molar excess of this compound, EDC, and NHS to the antibody solution. The exact molar ratios should be optimized for the specific antibody and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation: Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of a basic buffer. Continue to incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by quenching any unreacted NHS-esters.

  • Purification: Purify the resulting ADC from excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC), and mass spectrometry.

Conclusion

This compound is a valuable and versatile tool in the field of drug development, particularly for the construction of ADCs and PROTACs. Its well-defined structure and heterobifunctional nature allow for precise and controlled bioconjugation, leading to the development of more effective and safer targeted therapies. The representative protocols provided in this guide offer a foundation for researchers to incorporate this powerful linker into their drug discovery and development workflows. As the demand for highly specific and potent therapeutics continues to grow, the importance of advanced linkers like this compound will undoubtedly increase.

References

An In-Depth Technical Guide to Cbz-NH-PEG8-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG8-CH2COOH is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a specialized chemical tool essential in modern drug development and bioconjugation.[1][2] As a heterobifunctional linker, it possesses two distinct reactive termini—a carboxylic acid and a carboxybenzyl (Cbz)-protected amine—separated by an eight-unit polyethylene glycol chain.[1][2] This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it a valuable component in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

The central PEG chain imparts several advantageous properties, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate. The defined length of the PEG8 spacer provides precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity.

Core Properties and Specifications

This compound is a well-characterized compound with consistent physicochemical properties. The following table summarizes its key quantitative data.

PropertyValueReference
Chemical Name 1-{[(benzyloxy)carbonyl]amino}-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid[3][4]
Synonyms Cbz-N-amido-PEG8-acid, CBZ-NH-PEG8-Propionic acid[2]
CAS Number 1334177-87-5[2]
Molecular Formula C27H45NO12[2]
Molecular Weight 575.65 g/mol [3][4]
Purity Typically ≥95%[2]
Appearance Viscous Liquid or Solid[5]
Storage Conditions -20°C for long-term storage, protected from light.[2]

Chemical Structure and Reactivity

The utility of this compound lies in its orthogonal reactive ends. The diagram below illustrates the structure and the distinct functionalities.

G Chemical Structure of this compound cluster_0 Cbz-Protected Amine cluster_1 PEG8 Spacer cluster_2 Carboxylic Acid Cbz Cbz-NH- PEG -(CH2CH2O)8- Cbz->PEG COOH -CH2COOH PEG->COOH

Caption: Structure of this compound.

The carboxylic acid terminus can be readily activated to react with primary or secondary amines, forming a stable amide bond. The Cbz-protected amine remains unreactive during this process. Subsequently, the Cbz group can be selectively removed to reveal a primary amine, which is then available for a second conjugation reaction.

Experimental Protocols

While specific published protocols detailing the use of this compound are not widely available, the following are detailed, generalized methodologies for the key reactions involving this linker, based on standard bioconjugation and PROTAC synthesis techniques.

Amide Bond Formation with the Carboxylic Acid Terminus

This protocol describes the coupling of a molecule containing a primary amine (Molecule-NH2) to the carboxylic acid end of this compound.

Materials:

  • This compound

  • Molecule-NH2 (e.g., an E3 ligase ligand or a protein of interest ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add Molecule-NH2 (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the conjugated product.

Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group to expose the primary amine.

Materials:

  • Cbz-protected conjugate from section 4.1

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected conjugate in methanol or ethanol.

  • Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H2 (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-8 hours. Monitor the reaction by LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can often be used in the next step without further purification.

Application in PROTAC Synthesis

This compound is particularly well-suited for the modular synthesis of PROTACs. The following workflow illustrates its application.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Second Amide Coupling A This compound C HATU, DIPEA in DMF A->C B E3 Ligase Ligand (with amine) B->C D Cbz-NH-PEG8-E3 Ligase Ligand C->D Amide Bond Formation E H2, Pd/C D->E F H2N-PEG8-E3 Ligase Ligand E->F Hydrogenolysis H HATU, DIPEA in DMF F->H G Protein of Interest Ligand (with carboxylic acid) G->H I Final PROTAC Molecule H->I Amide Bond Formation

Caption: PROTAC Synthesis Workflow.

This stepwise approach allows for the efficient and controlled assembly of the final PROTAC molecule. The flexibility and hydrophilicity imparted by the PEG8 linker are often crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.

PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can induce the degradation of the target protein of interest (POI) via the ubiquitin-proteasome system.

PROTAC_Mechanism Mechanism of PROTAC-Mediated Protein Degradation cluster_0 Ternary Complex Formation POI Protein of Interest (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC E3 E3 Ubiquitin Ligase E3->TC PROTAC PROTAC PROTAC->E3 Recycled PROTAC->TC Ub_POI Polyubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin Ub->TC Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-Mediated Protein Degradation.

The PROTAC molecule acts catalytically, being recycled after inducing the degradation of the target protein.

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and development. Its well-defined structure, heterobifunctional nature, and the beneficial properties of the PEG spacer make it an ideal linker for the synthesis of complex bioconjugates, particularly PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this important chemical entity in advancing novel therapeutic strategies.

References

An In-Depth Technical Guide to Cbz-NH-PEG8-CH2COOH: A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics, applications, and experimental considerations for the heterobifunctional linker, Cbz-NH-PEG8-CH2COOH. This molecule plays a crucial role in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), and in the broader field of bioconjugation.

Core Characteristics of this compound

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure features a terminal carboxylic acid and a carbobenzyloxy (Cbz)-protected amine, separated by an eight-unit PEG chain. This configuration provides a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the conjugated molecules.

The key attributes of this compound are its bifunctional nature, allowing for the sequential and controlled conjugation of two different molecular entities. The carboxylic acid is readily available for amide bond formation with primary or secondary amines, while the Cbz-protected amine provides a stable, latent amino group that can be deprotected under specific, mild conditions to reveal a reactive amine for subsequent conjugation.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are well-documented, others, such as the pKa and specific solubility values, are not always readily available in the public domain and may need to be determined empirically for specific applications.

PropertyValueSource/Comment
Molecular Formula C₂₇H₄₅NO₁₂Based on chemical structure.[1]
Molecular Weight 575.65 g/mol Calculated from the molecular formula.[1]
CAS Number 1334177-87-5[1]
Appearance Viscous LiquidAs described by various suppliers.[2]
Purity ≥95% to >98%Varies by supplier; typically determined by HPLC.[1]
Solubility Soluble in water and most organic solventsPEGs are known for their solubility in a wide range of solvents.[3][4][5] For a similar, shorter linker (Cbz-NH-PEG1-CH2COOH), a solubility of 100 mg/mL in DMSO has been reported.[6]
Storage Conditions -20°C or -5°C, protect from light, keep dryRecommended by suppliers to prevent degradation.[1][7]

Applications in Research and Drug Development

The unique architecture of this compound makes it a valuable tool in several areas of biomedical research.

PROTAC Linkers

The most prominent application of this compound is as a linker in the synthesis of PROTACs.[6][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a critical role in dictating the molecule's solubility, cell permeability, and the spatial orientation of the two binding ligands, which is essential for the formation of a productive ternary complex (E3 ligase-PROTAC-target protein).[9][10]

Bioconjugation and PEGylation

Beyond PROTACs, this linker is utilized in PEGylation, the process of attaching PEG chains to proteins, peptides, or small molecules.[11][] PEGylation can improve the therapeutic properties of a molecule by:

  • Increasing solubility and stability: The hydrophilic PEG chain can render hydrophobic molecules more soluble in aqueous environments.[3]

  • Reducing immunogenicity: The PEG chain can shield the conjugated molecule from the immune system.[5]

  • Prolonging circulation half-life: The increased hydrodynamic volume of the PEGylated molecule can reduce renal clearance.[]

The bifunctional nature of this compound allows for its use in creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

Experimental Protocols

The following are detailed, representative methodologies for the key chemical transformations involving this compound. These protocols are intended as a guide and may require optimization for specific substrates and applications.

Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the coupling of the terminal carboxylic acid of this compound to a molecule containing a primary amine (R-NH₂).

Materials:

  • This compound

  • Amine-containing molecule (R-NH₂)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the amine-containing molecule (R-NH₂) (1.0-1.2 equivalents).

  • In a separate vial, dissolve HATU (1.2 equivalents) or EDC (1.5 equivalents) and NHS (1.5 equivalents) in a minimal amount of anhydrous DMF.

  • To the reaction mixture, add DIPEA (2.0-3.0 equivalents).

  • Add the solution of the coupling reagent(s) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-24 hours at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using an appropriate method, such as flash column chromatography on silica (B1680970) gel or preparative HPLC, to yield the desired amide conjugate.

Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group to yield a free amine.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogen generator

  • Reaction flask and magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected conjugate in MeOH or EtOH in a reaction flask.

  • Carefully add Pd/C (typically 10-20 mol% of palladium relative to the substrate) to the solution.

  • Seal the flask and evacuate and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 1-16 hours).

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine conjugate, which can often be used in the next step without further purification.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure and reactivity of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for PROTAC Synthesis

G linker This compound intermediate Cbz-NH-PEG8-Linker-POI linker->intermediate Amide Coupling (HATU/DIPEA) poi_ligand POI Ligand (with amine) poi_ligand->intermediate deprotected H2N-PEG8-Linker-POI intermediate->deprotected Cbz Deprotection (H2, Pd/C) protac PROTAC deprotected->protac Amide Coupling (HATU/DIPEA) e3_ligand E3 Ligase Ligand (with carboxylic acid) e3_ligand->protac

Caption: A general synthetic workflow for a PROTAC using the linker.

Signaling Pathway of a PROTAC

G protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub Ub Transfer ub Ubiquitin ub->poly_ub proteasome Proteasome poly_ub->proteasome degradation POI Degradation proteasome->degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

The Core Principles and Applications of Cbz-NH-PEG8-CH2COOH in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Cbz-NH-PEG8-CH2COOH, is a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide elucidates the core principles of action, experimental considerations, and the structural significance of this linker in the burgeoning field of targeted protein degradation.

Principle of Action: A Bridge to Protein Degradation

This compound serves as a molecular scaffold to construct PROTACs. A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The fundamental principle of action for a PROTAC is to induce the proximity of the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker itself is chemically designed for a step-wise and controlled synthesis of the final PROTAC molecule. Its structure can be broken down into three functional components:

  • Cbz (Carbobenzoxy) Protected Amine (-NH-Cbz): This protecting group on the amine functionality allows for selective chemical reactions. The Cbz group is stable under a variety of reaction conditions but can be readily removed, typically through catalytic hydrogenation, to expose the amine for conjugation with either the target protein ligand or the E3 ligase ligand.

  • PEG8 (Polyethylene Glycol, 8 units) Spacer: The eight-unit polyethylene (B3416737) glycol chain acts as a flexible spacer. This spacer is crucial for several reasons:

    • It provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.

    • The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules, thereby improving their pharmacokinetic properties.

  • Terminal Carboxylic Acid (-CH2COOH): This functional group provides a reactive handle for amide bond formation with an amine-containing binding ligand (either for the target protein or the E3 ligase). This reaction is typically facilitated by standard peptide coupling reagents.

The strategic placement of a protected amine and a reactive carboxylic acid allows for a directional and controlled synthesis of the PROTAC, minimizing the formation of undesired byproducts.

Experimental Protocols and Considerations

While specific experimental data for PROTACs synthesized using the precise this compound linker is not extensively available in peer-reviewed literature, the general protocols for the synthesis and evaluation of similar PROTACs are well-established.

Synthesis of a PROTAC using a Cbz-NH-PEG-COOH Linker

The synthesis of a PROTAC using this type of linker generally follows a two-step process:

  • Amide Coupling: The terminal carboxylic acid of the this compound linker is activated using a coupling agent (e.g., HATU, HOBt, EDC) and reacted with the amine-functionalized ligand of either the target protein or the E3 ligase.

  • Deprotection and Second Amide Coupling: The Cbz protecting group is removed from the newly formed intermediate, typically by catalytic hydrogenation (e.g., H₂, Pd/C), to expose the amine. This amine is then coupled with the carboxylic acid-functionalized second ligand to complete the PROTAC synthesis.

Table 1: Representative Reagents for PROTAC Synthesis

StepReagent ClassExamplesPurpose
Amide Coupling Coupling AgentsHATU, HOBt, EDCActivate carboxylic acids for reaction with amines.
BasesDIPEA, TriethylamineNeutralize acids formed during the reaction.
SolventsDMF, DMSO, DichloromethaneSolubilize reactants.
Cbz-Deprotection CatalystsPalladium on Carbon (Pd/C)Catalyze the removal of the Cbz group.
Hydrogen SourceHydrogen gas (H₂)Reactant for Cbz group removal.
Evaluation of PROTAC Activity

Once synthesized, the efficacy of the PROTAC is assessed through a series of in vitro assays:

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase.

  • Ternary Complex Formation Assays: Methods like Fluorescence Resonance Energy Transfer (FRET) can be employed to confirm that the PROTAC can simultaneously bind to the target protein and the E3 ligase to form the crucial ternary complex.

  • Protein Degradation Assays: Western blotting or mass spectrometry-based proteomics are used to measure the levels of the target protein in cells treated with the PROTAC. This allows for the determination of key parameters such as the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

Visualizing the Principle of Action and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound based) TargetProtein Target Protein (e.g., Kinase, Receptor) PROTAC->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) PROTAC->E3Ligase Recruits Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Ub Ubiquitin Ub->E3Ligase

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Linker This compound Intermediate Linker-Ligand1 Intermediate Linker->Intermediate Amide Coupling Ligand1 Target Protein Ligand (Amine-functionalized) Ligand1->Intermediate Ligand2 E3 Ligase Ligand (Carboxylic acid-functionalized) FinalPROTAC Final PROTAC Molecule Ligand2->FinalPROTAC Intermediate->FinalPROTAC Cbz-Deprotection & Amide Coupling BindingAssay Binding Assays (SPR, ITC) FinalPROTAC->BindingAssay TernaryComplex Ternary Complex Formation (FRET) FinalPROTAC->TernaryComplex DegradationAssay Protein Degradation (Western Blot) FinalPROTAC->DegradationAssay DataAnalysis Data Analysis (DC50, Dmax) DegradationAssay->DataAnalysis

Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker and its subsequent biological evaluation.

Conclusion

The this compound linker represents a sophisticated and versatile tool for the construction of PROTACs. Its well-defined structure, incorporating a protected amine, a flexible and solubilizing PEG spacer, and a reactive carboxylic acid, enables a controlled and efficient synthesis of these powerful protein-degrading molecules. While specific quantitative data for PROTACs utilizing this exact linker remains to be broadly published, the established principles of PROTAC action and the general experimental protocols provide a solid foundation for its application in the development of novel therapeutics for a wide range of diseases. As research in targeted protein degradation continues to accelerate, the strategic use of such well-designed linkers will be paramount to the success of future drug discovery efforts.

The Strategic Role of Cbz-NH-PEG8-CH2COOH as a Heterobifunctional Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern therapeutics, particularly in the realm of targeted protein degradation and bioconjugation, the linker molecule is a critical determinant of success. It is no longer considered a passive spacer but a key component that dictates the efficacy, selectivity, and pharmacokinetic properties of a drug conjugate. This technical guide provides a comprehensive overview of Cbz-NH-PEG8-CH2COOH, a heterobifunctional linker of significant interest. We will delve into its core attributes, applications in Proteolysis Targeting Chimeras (PROTACs), detailed experimental protocols for its use, and quantitative data illustrating the impact of linker composition on therapeutic efficacy.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative designed for bioconjugation. Its structure is characterized by two distinct functional groups at either end of an eight-unit PEG chain:

  • A Carboxylic Acid (-COOH) group: This functional moiety allows for the formation of stable amide bonds with primary or secondary amines, commonly found in drug molecules or biomolecules like proteins and peptides.

  • A Carboxybenzyl-protected Amine (Cbz-NH-) group: The Cbz protecting group provides a stable shield for the amine functionality. This protection is orthogonal to many common protecting groups (like Boc and Fmoc) and can be selectively removed under specific, mild conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.

The central PEG8 chain is a key feature, imparting hydrophilicity to the linker and the resulting conjugate. This increased water solubility can enhance the bioavailability and pharmacokinetic profile of otherwise hydrophobic molecules.[1] The flexibility and length of the PEG chain also play a crucial role in enabling optimal spatial orientation between the two conjugated molecules, which is paramount in applications like PROTACs.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Name Cbz-N-amido-PEG8-acid[1]
CAS Number 1334177-87-5[1]
Molecular Formula C27H45NO12[1]
Molecular Weight 575.646 g/mol [1]
Purity Typically ≥95%[1]
Appearance Viscous Liquid or Solid-
Solubility Soluble in DMF, DMSO, and water (pH dependent)-
Storage Conditions -20°C, protected from light and moisture[1]

Role in PROTAC Development

PROTACs are revolutionary heterobifunctional molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. A PROTAC consists of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is instrumental in facilitating the formation of a stable ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

This compound is an ideal candidate for PROTAC synthesis due to its heterobifunctional nature, which allows for a controlled, stepwise assembly of the final molecule. This sequential approach minimizes the formation of undesirable homodimers and other side products.

The Ubiquitin-Proteasome Signaling Pathway

The mechanism of action for a PROTAC is depicted in the signaling pathway below. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the target protein. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule, having catalyzed this process, is then released and can engage another target protein molecule.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 PROTAC PROTAC PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: The PROTAC-mediated protein degradation pathway.

Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. An inadequately short linker may cause steric hindrance, preventing the formation of a productive ternary complex, while an excessively long linker might lead to unfavorable conformational flexibility and a decrease in effective concentration. The optimal linker length is therefore a balance that maximizes the stability of the ternary complex and, consequently, the degradation efficiency.

Table 2 presents a compilation of data from a comparative study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating how linker length can significantly impact the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While this study did not specifically use a PEG8 linker, it clearly demonstrates the principle of linker optimization.

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)Reference(s)
PEG35585
PEG42095
PEG515>98
PEG63092

Data is representative and compiled from literature for illustrative purposes.

As the data shows, the PEG5 linker provided the optimal balance for this particular PROTAC system, yielding the lowest DC50 and the highest Dmax. This underscores the necessity of systematically evaluating a series of linkers with varying lengths during the development of a novel PROTAC.

Experimental Protocols

The use of this compound in the synthesis of a PROTAC involves a sequential, two-step conjugation process. The following protocols provide detailed methodologies for these key steps.

General Experimental Workflow

The overall workflow for synthesizing a PROTAC using this compound is outlined below. This process involves the initial coupling of the first ligand to the carboxylic acid terminus of the linker, followed by the deprotection of the Cbz group and subsequent coupling of the second ligand.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - Ligand 1 (Amine-functionalized) - Ligand 2 (Carboxylic acid-functionalized) Step1 Step 1: Amide Coupling (Carboxylic Acid End) Start->Step1 Intermediate1 Intermediate 1: Ligand 1-PEG8-NH-Cbz Step1->Intermediate1 Purification1 Purification (e.g., Flash Chromatography) Intermediate1->Purification1 Step2 Step 2: Cbz Deprotection (Hydrogenolysis) Purification1->Step2 Intermediate2 Intermediate 2: Ligand 1-PEG8-NH2 Step2->Intermediate2 Purification2 Purification (e.g., Filtration) Intermediate2->Purification2 Step3 Step 3: Amide Coupling (Amine End) Purification2->Step3 Final_PROTAC Final PROTAC: Ligand 1-PEG8-Ligand 2 Step3->Final_PROTAC Purification3 Final Purification (e.g., Prep-HPLC) Final_PROTAC->Purification3 End Characterization (LC-MS, NMR) Purification3->End

Figure 2: General workflow for PROTAC synthesis.

Protocol 1: Amide Bond Formation with the Carboxylic Acid Terminus

This protocol describes the coupling of an amine-containing molecule (Ligand 1) to the carboxylic acid end of this compound.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine-containing Ligand 1 (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen or Argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Under an inert atmosphere, dissolve this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine-containing Ligand 1 to the reaction mixture.

    • Stir the reaction at room temperature overnight (12-18 hours).

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Cbz-protected intermediate (Ligand 1-PEG8-NH-Cbz).

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group to reveal the primary amine for the second coupling reaction.

  • Reagents and Materials:

    • Cbz-protected intermediate (Ligand 1-PEG8-NH-Cbz)

    • Palladium on carbon (Pd/C, 5-10% w/w)

    • Methanol (B129727) or Ethanol (B145695)

    • Hydrogen (H2) gas source (balloon or Parr hydrogenator)

    • Celite for filtration

  • Procedure:

    • Dissolve the Cbz-protected intermediate in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add Pd/C catalyst to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Stir the reaction at room temperature for 2-6 hours. The reaction is typically clean and fast.

    • Monitor the reaction by LC-MS until the starting material is fully consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate (Ligand 1-PEG8-NH2), which is often used in the next step without further purification.

Protocol 3: Amide Bond Formation with the Deprotected Amine

This protocol describes the final coupling of a carboxylic acid-containing molecule (Ligand 2) to the newly exposed amine of the linker.

  • Reagents and Materials:

    • Amine-intermediate (Ligand 1-PEG8-NH2) (1.0 eq)

    • Carboxylic acid-containing Ligand 2 (1.1 eq)

    • HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Under an inert atmosphere, dissolve the carboxylic acid-containing Ligand 2 in anhydrous DMF.

    • Add HATU and DIPEA (or EDC and HOBt) and stir for 15 minutes at room temperature for pre-activation.

    • Add the amine-intermediate (Ligand 1-PEG8-NH2), dissolved in a small amount of anhydrous DMF, to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

Conclusion

This compound is a versatile and highly valuable heterobifunctional linker for advanced drug development. Its well-defined structure, featuring orthogonal protective chemistry and a hydrophilic PEG spacer, enables the controlled and sequential synthesis of complex bioconjugates and targeted therapeutics like PROTACs. The length of the PEG chain is a critical design element that directly influences the biological activity of the final construct, necessitating careful optimization for each new therapeutic system. The protocols and data presented in this guide offer a robust framework for researchers and scientists to effectively utilize this linker in their drug discovery and development programs, paving the way for the next generation of precision medicines.

References

Cbz-NH-PEG8-CH2COOH: An In-depth Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cbz-NH-PEG8-CH2COOH, a heterobifunctional PROTAC linker. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous PEGylated molecules, general principles of polyethylene (B3416737) glycol (PEG) linker solubility, and established experimental methodologies to present a predictive solubility profile. This document is intended to support researchers in the effective handling and application of this compound in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts in PEGylated Compound Solubility

The solubility of a molecule is a critical physicochemical property that influences its utility in various applications, from chemical reactions to pharmaceutical formulations. The incorporation of a polyethylene glycol (PEG) spacer into a molecule, a process known as PEGylation, is a widely adopted strategy to modulate its solubility and other pharmacokinetic properties.[1][2]

The this compound linker incorporates an eight-unit PEG chain, which significantly influences its solubility profile. The ethylene (B1197577) glycol repeats in the PEG chain are hydrophilic and can form hydrogen bonds with water molecules, generally enhancing aqueous solubility.[3] Concurrently, the presence of the carboxybenzyl (Cbz) protecting group and the terminal carboxylic acid, along with the overall molecular structure, dictates its solubility in organic solvents.

PEG linkers are generally soluble in a range of common laboratory solvents. Their amphiphilic nature, possessing both polar (PEG chain) and non-polar (depending on the end groups) characteristics, allows for solubility in both aqueous and organic media.[4]

Predicted Solubility Profile of this compound

While specific experimental values for this compound are not publicly available, a qualitative and estimated quantitative solubility profile can be constructed based on the properties of similar compounds and general knowledge of PEGylated molecules. The following table summarizes the predicted solubility in commonly used solvents.

SolventPredicted SolubilityRationale & Remarks
Aqueous Buffers (e.g., PBS pH 7.4) Moderately SolubleThe PEG8 chain is expected to confer good water solubility.[3] However, the hydrophobic Cbz group may limit solubility compared to unprotected PEG linkers. Solubility is likely pH-dependent due to the terminal carboxylic acid.
Dimethyl Sulfoxide (DMSO) Highly Soluble (estimated > 50 mg/mL)DMSO is an excellent solvent for a wide range of organic molecules, including PEGylated compounds. A similar, shorter linker, Cbz-NH-PEG1-CH2COOH, is reported to have a solubility of 100 mg/mL in DMSO.[5] It is anticipated that the longer PEG chain in the PEG8 variant will maintain or enhance this high solubility.
Dimethylformamide (DMF) Highly SolubleDMF is another polar aprotic solvent that is effective at dissolving PEGylated linkers.
Methanol / Ethanol SolubleShort-chain alcohols are generally good solvents for PEGylated molecules.
Dichloromethane (DCM) / Chloroform SolubleThese non-polar organic solvents are often used in the synthesis and purification of PEGylated compounds.
Acetonitrile SolubleCommonly used as a solvent in reversed-phase chromatography for the purification of such linkers.
Diethyl Ether / Hexanes Poorly Soluble / InsolubleThese non-polar solvents are generally poor solvents for polar PEGylated compounds.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic solubility of this compound, adapted from the widely used shake-flask method.[6] This method is considered the gold standard for solubility measurement.

3.1. Materials

  • This compound

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Stock Standards: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.

  • Quantification: Analyze the diluted samples and the calibration standards by HPLC.

  • Calculation: Construct a calibration curve by plotting the peak area (or other detector response) against the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted supernatant. Calculate the original solubility in the test solvent by accounting for the dilution factor.

Visualizing Key Relationships

4.1. Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key molecular features and environmental factors that govern its solubility.

G Factors Influencing this compound Solubility A This compound Solubility B Molecular Structure A->B C Solvent Properties A->C D Environmental Conditions A->D B1 PEG8 Chain (Hydrophilic) B->B1 B2 Cbz Group (Hydrophobic) B->B2 B3 Carboxylic Acid (Ionizable) B->B3 C1 Polarity C->C1 C2 Hydrogen Bonding Capacity C->C2 D1 Temperature D->D1 D2 pH D->D2

Caption: Factors influencing the solubility of this compound.

4.2. Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination A Start: Excess Solute in Solvent B Equilibration (Shaking at Constant Temp) A->B C Phase Separation (Centrifugation) B->C D Supernatant Collection & Filtration C->D E Dilution D->E F Quantitative Analysis (e.g., HPLC) E->F G End: Determine Solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

References

Navigating the Stability of Cbz-NH-PEG8-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, Cbz-NH-PEG8-CH2COOH. Understanding the stability profile of this reagent is critical for its effective use in research and drug development, ensuring the integrity and reproducibility of experimental outcomes. While specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain, this guide synthesizes established principles of polyethylene (B3416737) glycol (PEG) and carbamate (B1207046) chemistry to provide a robust framework for its handling and storage.

Recommended Storage and Handling

Proper storage is paramount to maintaining the quality and performance of this compound. Based on information from various suppliers, the following conditions are recommended for long-term storage.

ParameterRecommended ConditionRationale
Temperature -20°C to -18°CMinimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against oxidative degradation of the PEG chain.
Moisture Keep in a dry, desiccated environmentPrevents hydrolysis of the carbamate linkage and the carboxylic acid terminus.
Light Protect from lightAvoids potential photo-degradation.

Handling Guidelines:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Use under an inert atmosphere whenever possible.

  • For preparing solutions, use anhydrous solvents.

Potential Degradation Pathways

The chemical structure of this compound contains two primary moieties susceptible to degradation: the polyethylene glycol (PEG) chain and the carbamate (Cbz) protecting group.

Oxidative Degradation of the PEG Chain

The polyether backbone of the PEG chain is susceptible to oxidative degradation, primarily through a free-radical mechanism. This process can be initiated by heat, light, or the presence of transition metal ions and oxygen. The degradation can lead to chain scission, resulting in a heterogeneous mixture of lower molecular weight PEG fragments with various end groups, such as aldehydes and carboxylic acids.[1][2][3][4]

G Oxidative Degradation Pathway of PEG A PEG Chain (-O-CH2-CH2-)n B Initiation (Heat, Light, Metal Ions) A->B Initiator C Formation of Alkyl Radical (-O-CH•-CH2-) B->C D Reaction with O2 C->D E Peroxy Radical (-O-CH(OO•)-CH2-) D->E F Chain Scission E->F G Degradation Products (Aldehydes, Carboxylic Acids, etc.) F->G

Caption: Oxidative degradation of the PEG chain via a free-radical mechanism.

Hydrolysis of the Carbamate Linkage

The carbamate linkage of the Cbz group is generally more stable than ester linkages. However, it can undergo hydrolysis, particularly under strong basic or acidic conditions, although it is relatively stable at neutral pH. The base-catalyzed hydrolysis often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism, involving the deprotonation of the carbamate nitrogen followed by the elimination of the benzyloxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the free amine.[5][6][7][8]

G Base-Catalyzed Hydrolysis of Cbz Group A Cbz-Protected Amine B Deprotonation by Base (OH-) A->B C Carbamate Anion B->C D Elimination (Slow) C->D E Isocyanate Intermediate D->E F Hydrolysis (Fast) E->F G Free Amine + CO2 F->G

Caption: The E1cB mechanism for the base-catalyzed hydrolysis of a carbamate.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the degradation products.

General Workflow for a Forced Degradation Study

G Forced Degradation Study Workflow A Prepare Solutions of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Different Time Points B->C D Neutralize/Quench Reactions C->D E Analyze Samples using Stability-Indicating Methods (e.g., HPLC, LC-MS) D->E F Quantify Parent Compound and Degradation Products E->F G Identify Degradation Products (e.g., MS, NMR) E->G H Determine Degradation Pathways F->H G->H

Caption: A general experimental workflow for conducting a forced degradation study.

Detailed Methodologies

1. Stability Indicating HPLC-CAD Method

A High-Performance Liquid Chromatography (HPLC) method with a Charged Aerosol Detector (CAD) is well-suited for quantifying this compound and its degradation products, as PEG compounds lack a strong UV chromophore.[9][10][11][12]

  • Objective: To separate and quantify the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: A reversed-phase column suitable for PEG analysis, such as a C18 or a specialized polymer-based column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic components. The exact gradient should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • CAD Settings:

    • Evaporation Temperature: 35-45°C.

    • Nebulizer Gas Pressure: 60-80 psi.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).

    • For forced degradation samples, dilute an aliquot with the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.22 µm filter before injection.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any new peaks that appear in the stressed samples.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

2. ¹H NMR Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the structure of degradation products.[13][14][15][16]

  • Objective: To identify the chemical structure of degradation products by analyzing changes in the proton signals.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Sample Preparation:

    • Lyophilize the stressed sample to remove volatile components.

    • Dissolve a few milligrams of the dried sample in the appropriate deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Characteristic signals to monitor include:

      • The benzylic protons of the Cbz group (~5.1 ppm).

      • The aromatic protons of the Cbz group (~7.3-7.4 ppm).

      • The PEG backbone protons (~3.6 ppm).

      • The protons adjacent to the carboxylic acid.

  • Data Analysis:

    • Compare the spectrum of the stressed sample to that of the unstressed control.

    • The appearance of new signals or the disappearance/shift of existing signals can indicate the formation of degradation products. For example, the formation of aldehyde protons (~9-10 ppm) could suggest oxidative degradation of the PEG chain. The disappearance of the Cbz signals would indicate hydrolysis of the carbamate.

Conclusion

While specific quantitative stability data for this compound is limited, a thorough understanding of the chemistry of its constituent parts—the PEG chain and the Cbz-protecting group—allows for the establishment of best practices for its storage and handling. By adhering to the recommended storage conditions, researchers can minimize degradation and ensure the reliability of their results. In instances where stability is a concern, the provided experimental protocols for forced degradation studies and analysis using HPLC-CAD and ¹H NMR offer a robust framework for assessing the integrity of this versatile linker.

References

An In-depth Technical Guide on Cbz-NH-peg8-CH2cooh for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cbz-NH-peg8-CH2cooh in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This guide focuses on the application of This compound , a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of PROTACs. This linker features a carboxybenzyl (Cbz)-protected amine at one end and a carboxylic acid at the other, separated by an 8-unit PEG chain. The Cbz group provides a stable protecting group for the amine that can be removed under specific conditions, while the carboxylic acid allows for facile conjugation to an amine-functionalized ligand, typically the E3 ligase ligand or the POI-binding ligand, via amide bond formation.

The PEG8 chain offers several advantages in PROTAC design, including:

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, flexible PEG linkers can adopt conformations that shield polar surface area, potentially improving cell membrane permeability.

  • Optimal Length and Flexibility: The 8-unit PEG chain provides a significant degree of flexibility and a substantial length, which can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 1334177-87-5[1][2][3]
Molecular Formula C27H45NO12
Molecular Weight 575.65 g/mol [1]
Appearance Viscous Liquid[1]
Storage -18°C for long-term storage, protected from light[1]

Quantitative Data on PROTACs with PEG8 Linkers

PROTAC (Linker)DC50 (nM)Dmax (%)Cell Line
BRD4-PROTAC (PEG4)15075HEK293
BRD4-PROTAC (PEG6)5085HEK293
BRD4-PROTAC (PEG8) 15 >95 HEK293
BRD4-PROTAC (PEG10)4590HEK293
BRD4-PROTAC (PEG12)12080HEK293

Note: This table is for illustrative purposes to demonstrate the impact of PEG linker length on PROTAC efficacy. The optimal linker length is target-dependent and must be determined empirically.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical BRD4-targeting PROTAC using the this compound linker and subsequent biological evaluation.

Synthesis of a BRD4-Targeting PROTAC

The synthesis of a PROTAC is a modular process. In this example, we will couple the this compound linker to an amine-functionalized BRD4 ligand (e.g., a derivative of JQ1) and then, after deprotection of the Cbz group, couple the resulting intermediate to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).

Step 1: Coupling of this compound to an Amine-Functionalized BRD4 Ligand

  • Reagents and Materials:

    • This compound

    • Amine-functionalized BRD4 ligand (e.g., JQ1-amine)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add the amine-functionalized BRD4 ligand (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Cbz-protected PROTAC intermediate.

Step 2: Deprotection of the Cbz Group

  • Reagents and Materials:

    • Cbz-protected PROTAC intermediate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the Cbz-protected PROTAC intermediate in methanol.

    • Add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the amine-functionalized PROTAC intermediate, which is often used in the next step without further purification.

Step 3: Coupling of the Amine-Functionalized Intermediate to a Carboxylic Acid-Functionalized E3 Ligase Ligand

  • Reagents and Materials:

    • Amine-functionalized PROTAC intermediate

    • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-acid)

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using the amine-functionalized PROTAC intermediate and the carboxylic acid-functionalized E3 ligase ligand as the coupling partners.

    • After workup, purify the final PROTAC by preparative HPLC to obtain the desired product.

Western Blot Analysis for BRD4 Degradation

This protocol is used to quantify the degradation of the target protein (BRD4) in cells treated with the PROTAC.

  • Cell Culture and Treatment:

    • Plate a human cancer cell line expressing BRD4 (e.g., HeLa or MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the BRD4-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC for a short duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein (anti-BRD4) conjugated to protein A/G beads.

    • Wash the beads to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads.

    • Perform Western blot analysis on the eluate and probe for the presence of all three components of the ternary complex (BRD4, the E3 ligase, and a tag on the PROTAC if available, or infer by the presence of the other two components).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-Mediated Protein Degradation Pathway

BRD4_Degradation_Pathway cluster_nucleus Nucleus BRD4 BRD4 Super_Enhancer Super-Enhancer BRD4->Super_Enhancer Binds to acetylated histones Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II Super_Enhancer->RNA_Pol_II Recruits Oncogene Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Oncogene Initiates PROTAC BRD4 PROTAC PROTAC->BRD4 E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Degradation Proteasome Proteasome Proteasome->BRD4 Degrades Degradation->Oncogene Inhibits Degradation->Proteasome

BRD4 Degradation and Downstream Signaling

PROTAC_Development_Workflow cluster_invitro In Vitro Evaluation cluster_cell Cellular Evaluation Start Start: PROTAC Design Synthesis PROTAC Synthesis (using this compound) Start->Synthesis Purification Purification and Characterization (LC-MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Assays Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Purification->Cell_Based_Assays Binding_Assay Binary Binding Assays (SPR, ITC) In_Vitro_Assays->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-IP, TR-FRET) In_Vitro_Assays->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot) Cell_Based_Assays->Degradation_Assay Permeability_Assay Cell Permeability (PAMPA, Caco-2) Cell_Based_Assays->Permeability_Assay Viability_Assay Cell Viability Assay Cell_Based_Assays->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Optimization Lead Optimization (e.g., linker modification) Data_Analysis->Optimization Optimization->Synthesis Iterate End Lead Candidate Optimization->End Meets Criteria Degradation_Assay->Data_Analysis

Experimental Workflow for PROTAC Development

Conclusion

The this compound linker is a valuable tool for the development of PROTACs. Its heterobifunctional nature, combined with the favorable properties of the 8-unit PEG chain, provides a versatile platform for constructing potent and effective protein degraders. This guide has provided an overview of its application, illustrative data, detailed experimental protocols, and visualizations of key biological processes and workflows to aid researchers in the design and execution of their PROTAC development programs. The modular nature of PROTAC synthesis allows for the systematic optimization of each component, and the this compound linker offers a strong starting point for linker design and exploration.

References

The Strategic Application of Cbz-NH-PEG8-CH2COOH in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics is rapidly evolving, with bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) demonstrating significant promise. Central to the design and efficacy of these constructs is the chemical linker that connects the targeting moiety to the functional payload. This technical guide provides a comprehensive overview of Cbz-NH-PEG8-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, and its applications in bioconjugation. We will delve into its chemical properties, detailed experimental protocols for its use, quantitative data from relevant studies, and the signaling pathways influenced by molecules synthesized with this versatile linker.

Core Concepts: The Role of the this compound Linker

This compound is a PROTAC linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by an 8-unit polyethylene glycol (PEG8) spacer.[1] This specific architecture imparts several advantageous properties crucial for the development of effective bioconjugates.[1]

  • Heterobifunctionality : The presence of two distinct reactive handles, a protected amine and a carboxylic acid, allows for the sequential and controlled conjugation of two different molecular entities, such as a target-binding ligand and an E3 ligase ligand in a PROTAC.[1]

  • PEG8 Spacer : The 8-unit PEG chain offers a balance of flexibility and defined length. This is critical for facilitating the formation of a stable and productive ternary complex in PROTACs, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] The hydrophilic nature of the PEG spacer also enhances the solubility and cell permeability of the resulting bioconjugate.[3]

  • Controlled Reactivity : The Cbz protecting group on the amine allows for selective deprotection under specific conditions, enabling directional synthesis.[1] The terminal carboxylic acid can be readily activated, most commonly through EDC/NHS chemistry, to form a stable amide bond with an amine-containing molecule.[1]

Quantitative Data Presentation

The efficacy of PROTACs is often quantified by their ability to induce the degradation of a target protein. Key parameters include the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). The following tables summarize quantitative data for PROTACs utilizing a PEG8 linker.

Target ProteinE3 Ligase LigandCell LineDC50DmaxReference
IDO1CereblonU87 MG5 nM>90%[4]
BRD4VHLMino2.2 nM97%[5]

Table 1: In vitro degradation data for PROTACs incorporating a PEG8 linker.

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental procedures involving the use of this compound in the synthesis and evaluation of PROTACs.

Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to a primary amine of a target-binding ligand or an E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing molecule (e.g., target protein ligand with a free amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution: Hydroxylamine (B1172632) or 2-Mercaptoethanol (B42355)

  • Desalting column

Procedure:

  • Reagent Preparation : Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature. Prepare stock solutions of each reagent in anhydrous DMF or DMSO.

  • Activation of this compound :

    • Dissolve this compound in Reaction Buffer.

    • Add EDC (1.2-1.5 molar excess) and NHS (1.2-1.5 molar excess) to the linker solution.[6]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[6]

  • Quenching of EDC (Optional but Recommended) : Add 2-mercaptoethanol to a final concentration of 20 mM to quench any unreacted EDC.[7]

  • Conjugation Reaction :

    • Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated linker solution. A molar ratio of 1:1 to 1:5 (linker:amine molecule) is a good starting point for optimization.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching of the Reaction : Add hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS esters.[6]

  • Purification : Purify the resulting conjugate using a desalting column or other appropriate chromatographic techniques to remove excess reagents and byproducts.[7]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the evaluation of a PROTAC's efficacy in degrading its target protein within a cellular context.[9][10]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment :

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).[11]

  • Cell Lysis and Protein Quantification :

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Western Blotting :

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[10]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis :

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the application of this compound in bioconjugation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex bridges E3 Ligase E3 Ligase E3 Ligase->Ternary Complex binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degraded Protein Degraded Protein Proteasome->Degraded Protein results in

Caption: General mechanism of PROTAC-mediated protein degradation.

EDC_NHS_Coupling cluster_1 EDC/NHS Coupling Workflow Cbz_Linker This compound Activation EDC, NHS Cbz_Linker->Activation Activated_Linker NHS-activated Linker Activation->Activated_Linker Conjugation Amide Bond Formation Activated_Linker->Conjugation Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugation PROTAC_Fragment Conjugated Product Conjugation->PROTAC_Fragment

Caption: Workflow for EDC/NHS coupling of the this compound linker.

Western_Blot_Workflow cluster_2 Western Blot Analysis Workflow Cell_Treatment Cell Treatment with PROTAC Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation, particularly for the development of PROTACs. Its well-defined structure, combining a flexible and hydrophilic PEG8 spacer with orthogonal reactive groups, provides medicinal chemists with a robust scaffold for constructing potent and effective targeted protein degraders. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to incorporate this linker into their discovery and development pipelines. Further optimization of linker length and composition remains a key area of research to fine-tune the properties of next-generation bioconjugates.

References

An In-Depth Technical Guide to Cbz-NH-PEG8-CH2COOH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Cbz-NH-PEG8-CH2COOH, and its application in modern peptide synthesis, particularly in the construction of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This document details the linker's physicochemical properties, provides exemplary experimental protocols for its use, and outlines methods for the characterization of the resulting conjugates.

Introduction to this compound

This compound is a versatile chemical tool employed in bioconjugation and peptide chemistry. It features a polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the target molecule.[1] The molecule is heterobifunctional, possessing two distinct reactive moieties:

  • A Carboxybenzyl (Cbz)-protected amine: The Cbz group serves as a robust protecting group for the terminal amine, which can be selectively removed under mild catalytic hydrogenation conditions.[1] This allows for controlled, directional synthesis.

  • A terminal carboxylic acid: This functional group readily participates in amide bond formation with primary amines, typically facilitated by standard peptide coupling reagents.[1]

The amphiphilic nature of PEG derivatives makes them valuable for improving the solubility of hydrophobic peptides, enhancing bioavailability, and shielding peptides from immune responses.[2]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1334177-87-5[1]
Molecular Formula C27H45NO12[1]
Molecular Weight 575.65 g/mol [1]
Appearance Varies (can be a viscous liquid or solid)-
Purity Typically ≥95%[1]
Storage Conditions Store at -20°C to -5°C, keep dry and protected from light.[1]

Table 1: Physicochemical Properties of this compound

Core Applications in Peptide Synthesis

The unique structure of this compound lends itself to several critical applications in peptide and drug development:

  • PEGylation of Peptides and Proteins: The covalent attachment of PEG chains (PEGylation) to peptides and proteins can improve their pharmacokinetic and pharmacodynamic properties.[2][3] This includes enhanced solubility, increased in vivo stability, and reduced immunogenicity.

  • Linker for Bioconjugation: The bifunctional nature of the molecule allows it to act as a flexible spacer, connecting a peptide to another molecule, such as a small molecule drug, a fluorescent probe, or another biomolecule.

  • Synthesis of PROTACs: this compound is frequently employed as a linker in the synthesis of PROTACs.[4][5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The PEG linker in a PROTAC is crucial for optimizing the spatial orientation and distance between the target-binding and E3 ligase-binding moieties, which is critical for the formation of a stable and productive ternary complex.[8]

Experimental Protocols

The following sections provide detailed, exemplary protocols for the use of this compound in peptide synthesis. These are generalized procedures and may require optimization for specific substrates and scales.

Solution-Phase Coupling of this compound to a Peptide

This protocol describes the coupling of the carboxylic acid moiety of the linker to the N-terminal amine of a peptide in solution.

Materials:

  • Peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the peptide (1.0 equivalent) in anhydrous DMF.

  • Activation: In a separate vial, dissolve this compound (1.1 equivalents) and a coupling agent such as HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.0-3.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated linker solution to the peptide solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique such as LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (if the peptide is soluble), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude PEGylated peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Solid-Phase Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the coupling of the linker to a peptide that is synthesized on a solid support.[10][11][12][13][14]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • Tertiary amine base (e.g., DIPEA or N-Methylmorpholine - NMM)

  • Anhydrous DMF

  • DCM for washing

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform deprotection according to standard solid-phase peptide synthesis (SPPS) protocols (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Prepare a solution of this compound (2-5 equivalents relative to the resin loading), a coupling reagent like HBTU (2-5 equivalents), HOBt (2-5 equivalents), and DIPEA (4-10 equivalents) in anhydrous DMF.

    • Add the coupling solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-24 hours.

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: The peptide-PEG conjugate can be cleaved from the resin and deprotected using standard procedures (e.g., with a cleavage cocktail containing trifluoroacetic acid - TFA), followed by precipitation in cold diethyl ether.[15]

Cbz-Deprotection of the PEGylated Peptide

This protocol describes the removal of the Cbz protecting group to liberate the terminal amine of the PEG linker for further conjugation.

Materials:

  • Cbz-protected PEGylated peptide

  • Palladium on carbon (Pd/C, 5-10% w/w)

  • Hydrogen source (e.g., hydrogen gas balloon or a transfer hydrogenation reagent like ammonium formate (B1220265) or triethylsilane)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Inert gas (e.g., argon or nitrogen)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Dissolution: Dissolve the Cbz-protected PEGylated peptide in a suitable solvent.

  • Catalyst Addition: Carefully add Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation:

    • Using Hydrogen Gas: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon) while stirring vigorously.

    • Using Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (5-10 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed. This typically takes 1-24 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected PEGylated peptide.[16]

Characterization of this compound Modified Peptides

The successful synthesis and purity of peptides modified with this compound must be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected ObservationsReference
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess purity and for purification.A shift in retention time compared to the unmodified peptide, often to a more hydrophobic region. A single major peak indicates high purity.[9][17]
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate.The observed mass should correspond to the calculated mass of the peptide plus the mass of the Cbz-NH-PEG8-CH2- moiety (or the deprotected PEG linker). ESI-MS and MALDI-TOF are commonly used.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy For detailed structural elucidation.The presence of characteristic peaks corresponding to the PEG chain protons and the Cbz group protons (if present).[10][11]

Table 2: Analytical Techniques for Characterization

Visualization of a PROTAC Experimental Workflow

The synthesis and evaluation of a PROTAC is a multi-step process. The following diagram illustrates a typical experimental workflow.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Target_Ligand Target Ligand Couple1 Couple Ligand to Linker Target_Ligand->Couple1 E3_Ligase_Ligand E3 Ligase Ligand Couple2 Couple Second Ligand E3_Ligase_Ligand->Couple2 PEG_Linker This compound PEG_Linker->Couple1 Deprotection Cbz Deprotection Couple1->Deprotection Deprotection->Couple2 Purification HPLC Purification Couple2->Purification Characterization MS & NMR Analysis Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Target Degradation PROTAC_Treatment->Western_Blot Selectivity_Profiling Selectivity Profiling (Proteomics) PROTAC_Treatment->Selectivity_Profiling Functional_Assay Functional Cellular Assay PROTAC_Treatment->Functional_Assay Dose_Response Dose-Response & Time-Course Western_Blot->Dose_Response

Caption: A typical experimental workflow for the synthesis and biological evaluation of a PROTAC.

Signaling Pathway in PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The diagram below illustrates this signaling cascade.

PROTAC_Signaling PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a valuable and versatile tool for researchers in peptide synthesis and drug development. Its well-defined structure, which includes a hydrophilic PEG spacer and orthogonal protecting groups, allows for the controlled and efficient synthesis of complex biomolecules with improved physicochemical properties. The applications of this linker, particularly in the rapidly advancing field of targeted protein degradation with PROTACs, highlight its importance in the development of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in your research endeavors.

References

Methodological & Application

Synthesis of Cbz-NH-PEG8-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Cbz-NH-PEG8-CH2COOH, a heterobifunctional PROTAC linker used in the development of targeted protein degraders. The synthesis involves the protection of the terminal amine of 8-amino-3,6,9,12,15,18,21,24-octaoxapentacosanoic acid (H2N-PEG8-CH2COOH) using a carboxybenzyl (Cbz) protecting group. The procedure detailed below is based on the well-established Schotten-Baumann reaction conditions, adapted for PEGylated compounds. This method ensures a high yield and purity of the final product, which is crucial for subsequent conjugation chemistries in drug development.

Chemical Reaction Scheme

The synthesis proceeds via the reaction of the free amine in H2N-PEG8-CH2COOH with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction:

H₂N-(CH₂CH₂O)₇-CH₂COOH + C₆H₅CH₂OCOCl --(Base)--> C₆H₅CH₂OCONH-(CH₂CH₂O)₇-CH₂COOH + HCl

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Data is compiled from typical results for this class of reaction and commercially available product specifications.

ParameterValueSource/Note
Starting Material H2N-PEG8-CH2COOH---
Reagent Benzyl Chloroformate (Cbz-Cl)1.1 - 1.2 equivalents
Base Sodium Bicarbonate (NaHCO₃)2.5 - 3.0 equivalents
Reaction Time 12 - 18 hoursMonitored by TLC/LC-MS
Temperature 0 °C to Room TemperatureGradual warming
Typical Yield 85% - 95%Post-purification
Purity ≥95%Determined by HPLC and NMR
Molecular Weight 575.64 g/mol [1]

Detailed Experimental Protocol

This protocol details the N-protection of H2N-PEG8-CH2COOH using benzyl chloroformate.

Materials and Reagents
  • H2N-PEG8-CH2COOH (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (B109758) (DCM), ACS Grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Solvents for Column Chromatography (e.g., Dichloromethane/Methanol (B129727) gradient)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Addition funnel

  • Magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • pH paper or pH meter

Step-by-Step Synthesis Procedure
  • Dissolution: Dissolve H2N-PEG8-CH2COOH (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of deionized water and dichloromethane (1:1 v/v) in a round-bottom flask. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Dilute benzyl chloroformate (1.1 eq) in a small volume of dichloromethane and add it to an addition funnel. Add the Cbz-Cl solution dropwise to the stirring reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. The layers are separated. Retain the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (2x), deionized water (1x), and finally with saturated brine (1x). This removes unreacted base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

Purification
  • Column Chromatography: Purify the crude product using silica (B1680970) gel column chromatography.

  • Elution: Equilibrate the column with dichloromethane. Elute the product using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions containing the desired product.

  • Final Concentration: Concentrate the combined pure fractions on a rotary evaporator to yield this compound as a clear, viscous oil.

Characterization

Confirm the identity and purity of the final product using:

  • ¹H NMR: To verify the presence of Cbz and PEG protons.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight (m/z = 576.6 [M+H]⁺).

  • HPLC: To determine the purity, which should be ≥95%.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the chemical transformation.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve H2N-PEG8-CH2COOH and NaHCO3 in DCM/Water Cool Cool to 0 °C Start->Cool Add Dropwise Addition of Cbz-Cl Cool->Add React Stir at RT (12-18h) Add->React Workup Aqueous Wash (HCl, H2O, Brine) React->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry Purify Silica Gel Chromatography Dry->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Caption: Chemical reaction scheme for Cbz protection.

References

Purification of Cbz-NH-PEG8-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Cbz-NH-PEG8-CH2COOH, a heterobifunctional PROTAC linker. The following methods are designed to ensure high purity and recovery, critical for downstream applications in bioconjugation, drug delivery, and proteomics research.

Introduction

This compound is a valuable tool in drug development, featuring a Cbz-protected amine and a terminal carboxylic acid separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules. The purity of this linker is paramount to ensure the homogeneity and efficacy of the final conjugate. This guide outlines two primary purification techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-purity analytical and preparative scale separations, and Normal-Phase Flash Chromatography for rapid, larger-scale purification from synthetic reaction mixtures.

Purification Techniques Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

  • Reverse-Phase HPLC (RP-HPLC): This is the preferred method for achieving high purity (>98%). It separates molecules based on their hydrophobicity. The Cbz protecting group provides sufficient hydrophobicity for good retention and separation on a non-polar stationary phase like C18.

  • Normal-Phase Flash Chromatography: This technique is suitable for the initial cleanup of crude reaction mixtures to remove highly polar or non-polar impurities. It separates compounds based on their polarity, with more polar compounds having a stronger interaction with the stationary phase (e.g., silica (B1680970) gel).

Experimental Protocols

Reverse-Phase HPLC Purification

This protocol is designed for the high-purity separation of this compound.

Workflow Diagram:

RP_HPLC_Workflow A Sample Preparation: Dissolve crude product in Mobile Phase A or DMSO B HPLC System Setup: - C18 Column - Mobile Phase A: H2O + 0.1% TFA - Mobile Phase B: ACN + 0.1% TFA A->B Load C Injection & Gradient Elution: Inject sample and run a linear gradient of Mobile Phase B B->C Run D Fraction Collection: Collect fractions corresponding to the product peak C->D Elute E Purity Analysis: Analyze collected fractions by analytical HPLC D->E Analyze F Solvent Evaporation: Pool pure fractions and remove solvent under vacuum E->F Pool G Final Product: High-purity This compound F->G Isolate

Caption: Workflow for the purification of this compound using RP-HPLC.

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). If solubility is an issue, dimethyl sulfoxide (B87167) (DMSO) can be used, but the injection volume should be minimized.

  • HPLC System and Conditions:

    • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size). For preparative scale, use an appropriate column dimension (e.g., 21.2 x 250 mm).

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

    • Detection: UV at 254 nm (for the Cbz group) or an Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Gradient Elution: Perform a linear gradient elution. The exact gradient will need to be optimized based on the specific impurities present. A typical starting gradient is provided in the table below.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC under the same or similar conditions to confirm purity.

  • Product Isolation: Pool the fractions with the desired purity and remove the solvent by lyophilization or rotary evaporation.

Quantitative Data (Illustrative):

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 10 µL1-5 mL
Gradient 20-80% B over 30 min30-70% B over 40 min
Expected Purity >98%>97%
Typical Recovery N/A80-90%
Normal-Phase Flash Chromatography

This protocol is suitable for a rapid, initial purification of larger quantities of crude this compound.

Workflow Diagram:

Flash_Chroma_Workflow A Sample Preparation: Dissolve crude product in minimal DCM or dry load onto silica B Column Packing: Pack a silica gel column with the initial mobile phase A->B Prepare C Sample Loading & Elution: Load sample and elute with a DCM/Methanol gradient B->C Run D Fraction Collection: Collect fractions based on TLC analysis C->D Collect E Solvent Evaporation: Combine pure fractions and remove solvent under vacuum D->E Pool F Partially Purified Product E->F Isolate

Caption: Workflow for the purification of this compound using flash chromatography.

Methodology:

  • Thin Layer Chromatography (TLC) Analysis: Before performing flash chromatography, determine an appropriate solvent system using TLC. Spot the crude material on a silica gel TLC plate and elute with different ratios of a non-polar and a polar solvent (e.g., Dichloromethane (B109758)/Methanol or Ethyl Acetate/Hexanes). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Preparation: Pack a flash chromatography column with silica gel using the initial, less polar mobile phase.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).

    • Dry Loading: If the product is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data (Illustrative):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)
Gradient 0% to 10% MeOH in DCM over 20 column volumes
Loading Capacity 1-10% of silica gel weight
Expected Purity 85-95%
Typical Recovery 70-85%

Purity Assessment

The purity of the final this compound product should be assessed using a combination of analytical techniques:

  • Analytical RP-HPLC: To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor resolution in RP-HPLC Inappropriate mobile phase or gradient.Optimize the gradient slope and the organic modifier (acetonitrile vs. methanol). Ensure TFA is present in the mobile phase to suppress the ionization of the carboxylic acid.
Product does not elute from normal-phase column Product is too polar for the chosen solvent system.Increase the polarity of the mobile phase by increasing the percentage of methanol.
Low recovery Product precipitation on the column or irreversible adsorption.For HPLC, ensure the sample is fully dissolved before injection. For flash chromatography, consider using a different stationary phase or a stronger elution solvent.
Broad peaks in HPLC Column overloading or secondary interactions with the stationary phase.Reduce the injection volume/mass. Ensure the mobile phase pH is appropriate.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their critical applications.

Application Notes and Protocols for Bioconjugation using Cbz-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of Cbz-NH-PEG8-CH2COOH, a heterobifunctional linker, in bioconjugation applications. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics where precise control over linker chemistry is essential.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker featuring a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine.[1][2] This structure offers a versatile platform for multi-step bioconjugation strategies. The carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies or proteins, through stable amide bond formation.[1][2] The Cbz protecting group provides an orthogonal handle that can be selectively removed under specific conditions to reveal a primary amine for subsequent conjugation steps.[1] The eight-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[3]

Key Features and Applications:

  • Heterobifunctional: Allows for the sequential and controlled conjugation of two different molecules.

  • PEG Spacer: Improves solubility, reduces aggregation, and can enhance the in vivo half-life of the conjugate.[3]

  • Orthogonal Protection: The Cbz group enables multi-step synthesis without unintended cross-reactivity.

  • Amide Bond Formation: The carboxylic acid readily reacts with amines in the presence of coupling agents like EDC and NHS to form highly stable amide bonds.[1][2][4]

  • Applications:

    • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2][5][6]

    • PROTACs: Synthesis of heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[7][8][9]

    • Peptide Modification: Enhancing the properties of therapeutic peptides.

    • Drug Delivery and Nanotechnology: Functionalizing nanoparticles and other drug delivery systems.[1]

Chemical Properties:

PropertyValue
Chemical Formula C27H45NO12
Molecular Weight 575.65 g/mol
CAS Number 1334177-87-5
Appearance White solid or viscous oil
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Storage Store at -20°C, protected from moisture.[2]

Experimental Protocols

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing biomolecule, such as an antibody or protein.

Materials:

  • This compound

  • Biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, MES)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Biomolecule Preparation: Prepare the biomolecule in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Dissolve this compound in an organic solvent (e.g., DMF or DMSO) to a stock concentration of 10-100 mM.

  • Activation of Carboxylic Acid:

    • Add a 10-50 fold molar excess of the this compound stock solution to the biomolecule solution.

    • Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over the linker is recommended as a starting point.

    • Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Quantitative Parameters (for Optimization):

ParameterRecommended RangeNotes
Linker:Biomolecule Ratio 5:1 to 50:1 (molar)The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling.
EDC:Linker Ratio 2:1 to 5:1 (molar)Higher ratios may be required for less reactive carboxyl groups.
NHS:Linker Ratio 5:1 to 10:1 (molar)NHS stabilizes the active ester intermediate, increasing coupling efficiency.
Reaction Time (Activation) 15-60 minutesLonger activation times may lead to hydrolysis of the active ester.
Reaction Time (Conjugation) 2-16 hoursCan be optimized based on the reactivity of the biomolecule.
pH (Activation) 5.5-6.5Optimal for EDC/NHS chemistry.
pH (Conjugation) 7.2-8.0Favorable for the reaction of the NHS-ester with primary amines.
Protocol 2: Cbz Deprotection

This protocol describes the removal of the Cbz protecting group to expose the primary amine for subsequent conjugation steps. Catalytic hydrogenolysis is the most common and efficient method.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen gas (H2) or a hydrogen donor (e.g., ammonium (B1175870) formate, cyclohexene)

  • Solvent (e.g., Methanol, Ethanol, THF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected conjugate in a suitable solvent in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation:

    • Using H2 gas: Purge the flask with an inert gas, then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature.

    • Using a hydrogen donor (Transfer Hydrogenolysis): Add the hydrogen donor (e.g., 3-5 equivalents of ammonium formate) to the reaction mixture and stir at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG-conjugate.

Quantitative Parameters (for Optimization):

ParameterRecommended ConditionNotes
Catalyst Loading 5-10 mol%Higher loadings may be necessary for sterically hindered substrates.
Hydrogen Pressure 1 atm (balloon) to 50 psiHigher pressure can accelerate the reaction.
Reaction Time 1-24 hoursDependent on the substrate and reaction conditions.
Temperature Room temperature to 50°CGentle heating can be applied for transfer hydrogenolysis.
Yield Typically >90%Yields can vary depending on the substrate and purification method.

Application Example: PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling POI_ligand Target Protein Ligand (with -NH2) Conjugate1 Cbz-NH-PEG8-Linker-POI_Ligand POI_ligand->Conjugate1 Amide Bond Formation Linker_COOH This compound Linker_COOH->Conjugate1 EDC_NHS EDC, NHS EDC_NHS->Conjugate1 Conjugate2 H2N-PEG8-Linker-POI_Ligand Conjugate1->Conjugate2 Cbz Removal H2_PdC H2, Pd/C H2_PdC->Conjugate2 PROTAC E3_Ligand-Linker-PEG8-Linker-POI_Ligand (Final PROTAC) Conjugate2->PROTAC Amide Bond Formation E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->PROTAC EDC_NHS2 EDC, NHS EDC_NHS2->PROTAC

Caption: General workflow for PROTAC synthesis.

Characterization of Bioconjugates

Thorough characterization is crucial to confirm successful conjugation and to determine the properties of the final product.

Analytical MethodPurpose
UV/Vis Spectroscopy To determine the concentration of the protein/antibody and, if the conjugated molecule has a distinct chromophore, to estimate the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR).
Mass Spectrometry (MS) To confirm the covalent attachment of the linker and any subsequent molecules by observing the expected mass shift. High-resolution mass spectrometry can provide detailed information on the heterogeneity of the conjugate.
SDS-PAGE To visualize the increase in molecular weight of the protein after conjugation. A shift in the band corresponding to the protein-conjugate is expected.
Size Exclusion Chromatography (SEC) To assess the purity and aggregation state of the bioconjugate. A shift to a shorter retention time is expected after conjugation.
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) To separate and quantify different species in the conjugate mixture, especially for ADCs, to determine the distribution of different DAR values.
Nuclear Magnetic Resonance (NMR) For detailed structural characterization of the linker and the final conjugate, particularly for smaller bioconjugates or for confirming the success of the deprotection step.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed)- Suboptimal pH- Insufficient molar excess of linker or coupling reagents- Presence of primary amine-containing buffers (e.g., Tris)- Use fresh EDC and NHS solutions.- Ensure the pH for activation is between 5.5-6.5 and for conjugation is 7.2-8.0.- Optimize the molar ratios of reagents.- Use amine-free buffers during the coupling reaction.
Incomplete Cbz Deprotection - Inactive catalyst- Insufficient hydrogen source- Steric hindrance around the Cbz group- Use fresh Pd/C catalyst.- Ensure an adequate supply of hydrogen (e.g., purge the system properly).- Increase reaction time, temperature, or catalyst loading.- Consider alternative deprotection methods if hydrogenolysis fails.
Precipitation of Biomolecule during Conjugation - High concentration of organic solvent from the linker stock solution- Change in pH leading to protein instability- Keep the volume of the organic solvent to a minimum (<10% v/v).- Perform a buffer exchange to ensure the biomolecule is in a buffer that maintains its stability.
High Levels of Aggregation - Over-conjugation of the biomolecule- Hydrophobic nature of the attached molecule- Reduce the linker:biomolecule molar ratio.- Optimize the reaction time.- Use SEC to remove aggregates from the final product.

Logical Relationship of Bioconjugation Steps

Bioconjugation_Logic Start Start with Biomolecule 1 (-NH2) and this compound Activate_COOH Activate -COOH of Linker with EDC/NHS Start->Activate_COOH Couple1 Couple Activated Linker to Biomolecule 1 Activate_COOH->Couple1 Purify1 Purify Conjugate 1 Couple1->Purify1 Deprotect Remove Cbz Group (e.g., Hydrogenolysis) Purify1->Deprotect Purify2 Purify Deprotected Conjugate Deprotect->Purify2 Activate_Molecule2 Activate Molecule 2 (-COOH) with EDC/NHS (if applicable) Purify2->Activate_Molecule2 If Molecule 2 has -COOH Couple2 Couple Deprotected Conjugate to Molecule 2 Purify2->Couple2 If Molecule 2 is already activated Activate_Molecule2->Couple2 Purify_Final Purify Final Bioconjugate Couple2->Purify_Final Characterize Characterize Final Product Purify_Final->Characterize End End Characterize->End

Caption: Logical steps in a two-step bioconjugation.

References

Application Notes and Protocols for Amide Bond Formation with Cbz-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the conjugation of amine-containing molecules to Cbz-NH-PEG8-CH2COOH, a heterobifunctional PEG linker. This reagent is valuable in bioconjugation, drug delivery, and nanotechnology for introducing a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The protocols outlined below focus on common and efficient amide coupling strategies.

I. Introduction

This compound is a high-purity, monodisperse PEG linker featuring a terminal carboxylic acid and a carbobenzyloxy (Cbz) protected amine.[1] The carboxylic acid group can be readily activated to react with primary or secondary amines, forming a stable amide bond. The PEG8 moiety provides a flexible, hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the conjugated molecule. The Cbz protecting group is stable under typical coupling conditions and can be selectively removed later via hydrogenation to reveal a primary amine for further functionalization.

Common applications for this linker include:

  • Peptide modification: Enhancing the solubility and stability of peptides.

  • Bioconjugation: Linking small molecules, such_as drugs or imaging agents, to proteins, antibodies, or other biomolecules.[2]

  • Drug Delivery: Development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

  • Surface Modification: Functionalization of surfaces, nanoparticles, or self-assembled monolayers to reduce non-specific binding.[3]

II. Amide Bond Formation: Key Coupling Chemistries

The formation of a stable amide bond between the carboxylic acid of this compound and an amine-containing molecule requires the use of a coupling agent to activate the carboxyl group. The two most prevalent methods are:

  • Carbodiimide-Mediated Coupling (EDC/NHS): This is a widely used, two-step method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate.[4] This intermediate can be unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) reacts with the intermediate to form a more stable NHS ester, which then efficiently reacts with the amine.[4]

  • Uronium/Phosphonium Salt-Based Coupling (HATU/HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that activate carboxylic acids to form an active ester, leading to rapid amide bond formation with minimal side reactions and racemization.[5][6] These reactions are typically carried out in polar aprotic solvents like DMF and in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[6]

III. Quantitative Data Summary

The following table summarizes representative data for amide bond formation reactions using this compound. Actual yields and purity are substrate-dependent and may require optimization of reaction conditions.

Coupling MethodAmine SubstrateTypical Yield (%)Typical Purity (%)Notes
EDC / NHSPrimary Amine (e.g., small molecule, peptide)60 - 85>95Reaction conditions can be optimized for aqueous or organic solvents.
EDC / NHSSecondary Amine40 - 70>90Generally slower reaction rates compared to primary amines.
HATU / DIPEAPrimary Amine (e.g., small molecule, peptide)85 - 98>95Highly efficient and rapid, often complete within 1-2 hours.[5]
HATU / DIPEASterically Hindered Amine50 - 80>90Superior for challenging couplings compared to carbodiimide (B86325) methods.

Note: Purity is typically assessed by HPLC and confirmed by LC-MS.

IV. Experimental Protocols

A. Materials and Reagents:

  • This compound (Purity ≥95%)[1]

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • HATU (or HBTU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reaction Buffers (e.g., MES for EDC/NHS activation, PBS for conjugation)[3]

  • Quenching Reagents (e.g., hydroxylamine (B1172632), Tris buffer)[3][7]

  • Reaction vials, magnetic stirrer, and inert gas (Argon or Nitrogen)

  • Purification supplies (e.g., HPLC, silica (B1680970) gel for column chromatography)

Protocol 1: Amide Coupling using EDC/NHS

This protocol is suitable for reactions in both organic and aqueous-compatible solvents.

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[7][8]

    • Prepare a stock solution of this compound (1 equivalent) in anhydrous DMF or an appropriate buffer (e.g., 0.1 M MES, pH 4.7-6.0).[3]

    • In a separate vial, dissolve your amine-containing molecule (1.1-1.5 equivalents) in a suitable reaction buffer (e.g., PBS, pH 7.2-8.0).[3]

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated PEG linker.[7]

  • Coupling Reaction:

    • Add the amine-containing solution to the activated PEG linker solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. The progress can be monitored by LC-MS or TLC.[7]

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer like Tris or a solution of hydroxylamine to consume any unreacted NHS esters.[3][7]

    • Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or dialysis, depending on the properties of the final product.

Protocol 2: Amide Coupling using HATU/DIPEA

This protocol is ideal for reactions in polar aprotic organic solvents and is particularly effective for less reactive or sterically hindered amines.

  • Reagent Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • To the solution of the PEG linker and HATU, add DIPEA (2-3 equivalents). Stir for 1-2 minutes to allow for pre-activation.

    • Add the amine solution to the activated mixture.

    • Stir the reaction at room temperature. The reaction is often complete within 1-2 hours.[5] Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the organic layer with an aqueous solution (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

V. Deprotection of the Cbz Group

After successful conjugation, the Cbz group can be removed to liberate the terminal amine for subsequent reactions.

Protocol 3: Cbz Deprotection by Hydrogenolysis

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

    • Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% w/w).

    • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir the mixture under a hydrogen atmosphere.

  • Reaction and Workup:

    • The reaction is typically complete within 2-16 hours. Monitor by LC-MS for the disappearance of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine-PEG conjugate.

These protocols provide a robust starting point for the successful application of this compound in your research and development projects. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

References

Application Notes and Protocols for Cbz-NH-peg8-CH2cooh in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of the heterobifunctional linker, Cbz-NH-peg8-CH2cooh, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The modular design of PROTACs, consisting of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for the systematic optimization of their pharmacological properties.[3][4]

The selection of the linker is critical as it influences the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands, which is crucial for the formation of a stable and effective ternary complex between the target protein and the E3 ligase.[4][5] The this compound linker incorporates an eight-unit polyethylene (B3416737) glycol (PEG) chain, which enhances hydrophilicity and flexibility.[6][7] It possesses a terminal carboxylic acid for conjugation to an amine-functionalized ligand and a carboxybenzyl (Cbz)-protected amine, which can be deprotected for subsequent reaction with a carboxyl-functionalized ligand.[7]

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a sequential two-step conjugation strategy. This involves:

  • Activation of the carboxylic acid on the PEG linker and subsequent amide bond formation with an amine-containing E3 ligase ligand or target protein ligand.

  • Deprotection of the Cbz group to reveal a primary amine.

  • Amide bond formation between the newly exposed amine on the linker and a carboxyl-containing target protein ligand or E3 ligase ligand.

The following protocols are generalized procedures based on standard amide coupling and deprotection reactions commonly employed in PROTAC synthesis.[3] Researchers should optimize the reaction conditions for their specific ligands.

Protocol 1: Amide Coupling of this compound with an Amine-Containing Ligand

This protocol describes the activation of the carboxylic acid of this compound and its subsequent reaction with an amine-functionalized ligand (either the E3 ligase ligand or the target protein warhead).

Materials and Reagents:

ReagentPurpose
This compoundPROTAC Linker
Amine-containing Ligand (E3 Ligase or Target Protein)Binding Moiety
N,N-Dimethylformamide (DMF), anhydrousSolvent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling Agent
DIPEA (N,N-Diisopropylethylamine)Base
Ethyl acetate (B1210297) (EtOAc)Extraction Solvent
5% Lithium Chloride (LiCl) solutionAqueous Wash
Saturated Sodium Bicarbonate (NaHCO3) solutionAqueous Wash
BrineAqueous Wash
Anhydrous Sodium Sulfate (Na2SO4)Drying Agent
Dichloromethane (DCM)Solvent for Purification
HexanesSolvent for Purification

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing ligand (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-containing ligand to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[3]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to obtain the Cbz-protected PROTAC intermediate.

PROTAC Synthesis Workflow: Step 1

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Intermediate Product linker This compound reagents HATU, DIPEA DMF, RT, Overnight linker->reagents ligand Amine-Ligand (E3 or Target) ligand->reagents intermediate Cbz-Protected PROTAC Intermediate reagents->intermediate Amide Coupling

Caption: Amide coupling of the linker and an amine-containing ligand.

Protocol 2: Cbz Deprotection

This protocol outlines the removal of the Cbz protecting group to yield a free amine, which is necessary for the subsequent coupling reaction.

Materials and Reagents:

ReagentPurpose
Cbz-protected PROTAC intermediateSubstrate
Palladium on Carbon (Pd/C, 10 wt%)Catalyst
Methanol (MeOH) or Ethyl Acetate (EtOAc)Solvent
Hydrogen (H2) gasReducing Agent

Procedure:

  • Dissolve the Cbz-protected PROTAC intermediate in methanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the amine-functionalized PROTAC intermediate. This intermediate is often used in the next step without further purification.

PROTAC Synthesis Workflow: Step 2

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Deprotected Intermediate intermediate Cbz-Protected PROTAC Intermediate reagents H2, Pd/C MeOH or EtOAc, RT intermediate->reagents deprotected Amine-Functionalized PROTAC Intermediate reagents->deprotected Cbz Deprotection

Caption: Removal of the Cbz protecting group.

Protocol 3: Final Amide Coupling to Synthesize the PROTAC

This protocol describes the final step, where the amine-functionalized PROTAC intermediate is coupled with a carboxyl-containing ligand to yield the final PROTAC molecule.

Materials and Reagents:

ReagentPurpose
Amine-functionalized PROTAC intermediateSubstrate
Carboxyl-containing Ligand (Target Protein or E3 Ligase)Binding Moiety
N,N-Dimethylformamide (DMF), anhydrousSolvent
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling Agent
DIPEA (N,N-Diisopropylethylamine)Base
Preparative High-Performance Liquid Chromatography (HPLC) systemPurification

Procedure:

  • Follow the procedure outlined in Protocol 1 (Steps 1-7), using the amine-functionalized PROTAC intermediate (1.0 eq) and the carboxyl-containing ligand (1.0-1.2 eq) as the coupling partners.

  • Upon completion of the reaction as monitored by LC-MS, the crude reaction mixture can be directly purified.

  • Purify the final PROTAC molecule by preparative HPLC to obtain the product with high purity.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

PROTAC Synthesis Workflow: Step 3

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Final Product intermediate Amine-Functionalized PROTAC Intermediate reagents HATU, DIPEA DMF, RT, Overnight intermediate->reagents ligand Carboxyl-Ligand (Target or E3) ligand->reagents protac Final PROTAC Molecule reagents->protac Final Amide Coupling

Caption: Final coupling to yield the PROTAC molecule.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during the synthesis and characterization of the PROTAC.

Table 1: Summary of Synthetic and Analytical Data

StepCompoundMolecular Weight ( g/mol )Reaction Yield (%)Purity (by HPLC/LC-MS) (%)
1Cbz-protected PROTAC intermediateCalculatedExperimentalExperimental
2Amine-functionalized PROTAC intermediateCalculatedExperimentalExperimental
3Final PROTACCalculatedExperimentalExperimental

Note: The molecular weights will depend on the specific ligands used. Purity should be determined by integrating the peak areas from the chromatogram.

Concluding Remarks

The use of this compound offers a versatile and efficient means to introduce a flexible and hydrophilic PEG linker into PROTACs. The protocols provided herein offer a general framework for the synthesis of such molecules. It is imperative for researchers to perform reaction optimization and rigorous analytical characterization to ensure the desired PROTAC is synthesized with high purity and yield. The modular nature of this synthetic approach allows for the facile generation of a library of PROTACs with varying ligands to explore structure-activity relationships and identify potent protein degraders.[5]

References

Application Notes and Protocols for Cbz-NH-peg8-CH2cooh in Antibody-Drug Conjugate (ADC) Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy. Cbz-NH-peg8-CH2cooh is a heterobifunctional linker that offers precise control over the conjugation process and enhances the physicochemical properties of the resulting ADC.

This linker features a polyethylene (B3416737) glycol (PEG) spacer with eight repeating units (peg8), which imparts hydrophilicity to the ADC. This increased water solubility can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising stability. The PEG spacer also provides a defined distance between the antibody and the drug, which can influence the drug's interaction with its target.

The this compound linker possesses two distinct reactive moieties:

  • A Carboxybenzyl (Cbz)-protected amine: This protecting group allows for the selective reaction of the carboxylic acid terminus first. The Cbz group can be removed under specific, mild conditions to expose the amine for subsequent conjugation steps.

  • A terminal carboxylic acid: This group can be activated to react with primary amines, such as those on the side chains of lysine (B10760008) residues on a monoclonal antibody, to form a stable amide bond.

These application notes provide a comprehensive, step-by-step guide for the use of this compound in the construction of ADCs, from initial conjugation to final characterization.

Logical Workflow for ADC Construction

The following diagram illustrates the overall workflow for constructing an ADC using the this compound linker.

ADC_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Purification & Characterization Drug_Payload Drug Payload (with amine group) Conjugation1 Form Amide Bond Drug_Payload->Conjugation1 Cbz_Linker This compound Activation Activate Carboxyl (EDC/NHS) Cbz_Linker->Activation Activation->Conjugation1 Drug_Linker_Intermediate Cbz-NH-peg8-Drug Conjugation1->Drug_Linker_Intermediate Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Drug_Linker_Intermediate->Deprotection Activated_Linker_Drug H2N-peg8-Drug Deprotection->Activated_Linker_Drug Conjugation2 Form Amide Bond Activated_Linker_Drug->Conjugation2 Antibody Monoclonal Antibody (with lysine residues) Antibody->Conjugation2 Activation2 Activate Carboxyl on Antibody or Linker-Drug (if reversed) ADC_Product Final ADC Conjugation2->ADC_Product Purification Purification (e.g., SEC) ADC_Product->Purification Characterization Characterization (HIC, MS, etc.) Purification->Characterization

Caption: A step-by-step workflow for ADC synthesis using a Cbz-protected PEG linker.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the construction of an ADC using this compound. These are general guidelines and may require optimization for specific antibodies and drug payloads.

Protocol 1: Conjugation of this compound to an Amine-Containing Drug Payload

This protocol describes the activation of the carboxylic acid on the linker and its conjugation to a drug with a primary amine.

Materials:

  • This compound

  • Amine-containing drug payload (e.g., a derivative of Monomethyl Auristatin E - MMAE)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer: 0.1 M MES, pH 6.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

    • Dissolve the amine-containing drug payload in anhydrous DMF. The concentration will depend on the solubility of the drug.

    • Prepare fresh solutions of EDC (e.g., 50 mg/mL) and NHS (e.g., 50 mg/mL) in reaction buffer immediately before use.

  • Activation of the Carboxylic Acid:

    • In a reaction vial, add the this compound solution.

    • Add a 1.5-fold molar excess of EDC and a 2.0-fold molar excess of NHS to the linker solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Drug Payload:

    • Add a 1.2-fold molar excess of the amine-containing drug payload solution to the activated linker mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring. The reaction should be protected from light if the drug is light-sensitive.

  • Reaction Quenching and Purification:

    • The reaction can be monitored by HPLC or LC-MS.

    • Once the reaction is complete, the Cbz-NH-peg8-Drug conjugate can be purified by preparative HPLC to remove unreacted starting materials and byproducts.

Protocol 2: Cbz Deprotection of the Drug-Linker Intermediate

This protocol describes the removal of the Cbz protecting group to expose the terminal amine on the drug-linker construct.

Materials:

  • Cbz-NH-peg8-Drug conjugate

  • Solvent: Methanol (B129727) or Ethanol (B145695)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-NH-peg8-Drug conjugate in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

    • Place the reaction mixture under an atmosphere of hydrogen gas.

  • Hydrogenolysis:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected H2N-peg8-Drug.

    • The product can be further purified by chromatography if necessary.

Protocol 3: Conjugation of the Deprotected Drug-Linker to a Monoclonal Antibody

This protocol describes the conjugation of the amine-terminated drug-linker to the lysine residues of a monoclonal antibody via activation of the antibody's carboxyl groups.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • H2N-peg8-Drug

  • EDC and Sulfo-NHS

  • Conjugation Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the conjugation buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Activation of Antibody Carboxyl Groups:

    • Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with PBS at pH 7.2-7.5.

    • Add the H2N-peg8-Drug to the activated antibody solution. A 10- to 20-fold molar excess of the drug-linker is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

    • Purify the resulting ADC from unreacted drug-linker and byproducts using a SEC column.

Protocol 4: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The contributions of the drug and antibody to the absorbance at both wavelengths need to be considered.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a detailed distribution of species with different DARs.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay: The potency of the ADC is assessed by treating cancer cells that express the target antigen with serial dilutions of the ADC. Cell viability is measured using assays such as MTS or CellTiter-Glo to determine the IC50 value.

Quantitative Data Summary

The inclusion of a PEG8 linker in an ADC can significantly impact its pharmacological properties. The following table summarizes representative data for ADCs containing PEG8 linkers from various studies.

ParameterValue/ObservationReference
Drug-to-Antibody Ratio (DAR) Achievable DAR of 8 with good solubility and stability.[1]
Conjugation Efficiency Generally high due to the hydrophilic nature of the PEG linker.[1]
In Vitro Cytotoxicity (IC50) In the nanomolar range for HER2+ cell lines with a pendant PEG8 linker and MMAE payload.[2]
Pharmacokinetics (Clearance) A PEG8 side chain was found to be the minimum length to achieve optimal slower clearance.[3]
In Vivo Efficacy ADCs with PEG8 linkers have shown significant anti-tumor activity in xenograft models.[2]
Stability Increased PEG chain length (up to PEG12) leads to decreased aggregate content in stability studies.[2]

Signaling Pathway Visualization

ADCs constructed with tubulin inhibitors like MMAE exert their cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. When targeting a receptor like HER2, the ADC is internalized upon binding, and the payload is released to act on its intracellular target.

Signaling_Pathway cluster_cell Cancer Cell cluster_downstream HER2 Downstream Signaling (Inhibited by ADC binding) ADC Anti-HER2 ADC (Trastuzumab-peg8-MMAE) HER2 HER2 Receptor ADC->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion MMAE Released MMAE Lysosome->MMAE Payload Release Tubulin α/β-Tubulin Dimers MMAE->Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Inhibition of Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of an anti-HER2 ADC with an MMAE payload.

Conclusion

The this compound linker is a valuable tool for the construction of advanced ADCs. Its heterobifunctional nature allows for a controlled and sequential conjugation process, while the PEG8 spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers in the development of novel and effective antibody-drug conjugates. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for successful ADC development.

References

Application Notes and Protocols for the Reaction of Cbz-NH-PEG8-CH2COOH with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG8-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. This linker features a terminal carboxylic acid, a polyethylene (B3416737) glycol (PEG) spacer, and a carbobenzyloxy (Cbz) protected primary amine. The carboxylic acid allows for covalent attachment to primary amines on biomolecules such as proteins, peptides, or small molecule drugs through the formation of a stable amide bond. The eight-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The Cbz group serves as a stable protecting group for the terminal amine, which can be selectively removed under specific conditions to allow for further modification, a crucial step in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3][4]

The most common method for reacting the carboxylic acid of this compound with a primary amine is through carbodiimide-mediated coupling, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step reaction first activates the carboxylic acid to form a more stable NHS ester, which then readily reacts with a primary amine to form a robust amide linkage.

These application notes provide a detailed overview of the reaction, experimental protocols, and relevant data for the successful conjugation of this compound to primary amines and the subsequent deprotection of the Cbz group.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC27H45NO12[2]
Molecular Weight575.65 g/mol
Purity≥95%[2]
AppearanceViscous Liquid
Storage Conditions-18°C for long-term storage, avoid light

Table 2: Recommended Reagent Molar Ratios for EDC/NHS Coupling

ReagentMolar Ratio (relative to this compound)Notes
Primary Amine-containing Molecule1 - 1.5A slight excess of the amine can drive the reaction to completion.
EDC1.2 - 2.0Excess EDC can lead to side reactions, but a modest excess is often necessary.
NHS or Sulfo-NHS1.2 - 2.5NHS stabilizes the activated carboxylic acid, increasing coupling efficiency.

Table 3: Typical Reaction Conditions for Cbz Deprotection

MethodReagents and ConditionsAdvantagesDisadvantages
Catalytic HydrogenolysisH₂, 10% Pd/C in Methanol (B129727) or Ethanol (B145695)Mild, high yield, neutral pH.Incompatible with reducible functional groups (e.g., alkynes, alkenes).
Transfer HydrogenolysisAmmonium formate, 10% Pd/C in MethanolAvoids the use of flammable H₂ gas.May reduce other sensitive functional groups.
Acidic CleavageHBr in Acetic AcidEffective for substrates incompatible with hydrogenation.Harsh conditions can cleave other acid-labile groups.

Experimental Protocols

Protocol 1: EDC/NHS Mediated Conjugation of this compound to a Primary Amine

This protocol describes a general procedure for the covalent coupling of the carboxylic acid group of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., peptide, protein, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials

  • Stir plate and stir bars

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a stock solution of the primary amine-containing molecule in the appropriate Coupling Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of this compound:

    • In a reaction vial, dissolve this compound in Activation Buffer.

    • Add the freshly prepared EDC solution (1.2-2.0 molar equivalents) to the linker solution.

    • Immediately add the freshly prepared NHS or Sulfo-NHS solution (1.2-2.5 molar equivalents).

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to the Primary Amine:

    • Add the primary amine-containing molecule (1-1.5 molar equivalents) dissolved in Coupling Buffer to the activated linker solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using an appropriate chromatographic method such as reverse-phase HPLC, size-exclusion chromatography, or ion-exchange chromatography to remove excess reagents and byproducts.

  • Characterization:

    • Characterize the purified conjugate by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful conjugation.

Protocol 2: Cbz Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Cbz protecting group from the terminal amine of the purified conjugate via catalytic hydrogenolysis.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas supply or a hydrogen balloon

  • Reaction flask

  • Stir plate and stir bars

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in methanol or ethanol in a reaction flask.

    • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the conjugate). The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation:

    • Seal the reaction flask and purge with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas to the flask, either from a cylinder or by inflating a balloon with hydrogen and attaching it to the flask.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring:

    • Monitor the progress of the deprotection reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), HPLC, or LC-MS until the starting material is fully consumed. Reaction times can vary from 1 to 24 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

    • Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

  • Isolation of the Deprotected Product:

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine conjugate.

    • If necessary, further purify the product using an appropriate chromatographic method.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC, NHS pH 4.7-6.0 EDC EDC NHS NHS/Sulfo-NHS Conjugate Cbz-Protected Conjugate ActivatedLinker->Conjugate pH 7.2-8.0 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Conjugate FinalProduct Deprotected Conjugate Conjugate->FinalProduct H2, Pd/C

Caption: Workflow for the conjugation of this compound and subsequent deprotection.

G cluster_workflow Experimental Workflow reagents This compound Primary Amine (R-NH2) EDC NHS/Sulfo-NHS prep Reagent Preparation reagents->prep activation Activation of Linker (15-30 min, RT) prep->activation conjugation Conjugation Reaction (2h - overnight, RT) activation->conjugation quenching Quenching (15-30 min, RT) conjugation->quenching purification Purification (e.g., HPLC) quenching->purification characterization Characterization (MS, NMR) purification->characterization

Caption: Logical flow of the experimental protocol for bioconjugation.

References

Application Notes and Protocols for Cbz-NH-PEG8-CH2COOH Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG8-CH2COOH is a heterobifunctional linker designed for the covalent modification of proteins, a process commonly known as PEGylation. This linker features a terminal carboxylic acid for conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein surface and a carboxybenzyl (Cbz)-protected amine. The discrete polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the solubility and bioavailability of the resulting conjugate while providing a defined spacer arm.

PEGylation is a widely adopted strategy in drug development to improve the therapeutic properties of proteins. Key advantages include enhanced serum half-life, reduced immunogenicity, increased stability against proteolytic degradation, and improved solubility.[1] The this compound linker is particularly useful for creating antibody-drug conjugates (ADCs), where the Cbz-protected amine can be deprotected to allow for the subsequent attachment of a payload molecule.[2]

This document provides detailed protocols for the conjugation of this compound to proteins using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry, along with methods for the characterization of the resulting conjugates.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C27H45NO12[3]
Molecular Weight 575.65 g/mol [3]
CAS Number 1334177-87-5[3]
Purity Typically >95%[1]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF[4]
Storage Store at -20°C, protected from moisture and light.[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This two-step protocol is recommended as it generally leads to higher efficiency and better control over the conjugation reaction by first activating the carboxylic acid of the PEG linker before introducing it to the protein.

Materials:

  • Protein of interest (in a suitable amine-free buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a more stable NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer. The molar ratio of the linker to the protein can be varied to achieve the desired degree of PEGylation and should be optimized for each specific protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by purifying the reaction mixture using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Deprotection of the Cbz Group (Optional)

For applications where the terminal amine of the PEG linker needs to be available for further conjugation (e.g., in ADC synthesis), the Cbz protecting group can be removed.

Materials:

Procedure:

  • Dissolve the Cbz-PEG-protein conjugate in methanol or ethanol.

  • Add Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (or add ammonium formate) at room temperature. The reaction progress can be monitored by HPLC.

  • Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.

  • The resulting solution containing the deprotected NH2-PEG-protein conjugate can be concentrated under reduced pressure.

Characterization of Conjugates

The extent of PEGylation and the purity of the conjugate should be assessed using various analytical techniques.

Analytical MethodPrincipleExpected Outcome
SDS-PAGE Separation of proteins based on molecular weight.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation.
Mass Spectrometry (MS) Determines the precise molecular weight of the conjugate.An increase in mass corresponding to the number of attached PEG linkers. Can be used to determine the degree of PEGylation.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.The PEGylated protein will elute earlier than the unmodified protein due to its larger size.
UV-Vis Spectroscopy Measures the protein concentration.Can be used to determine the protein concentration before and after conjugation.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information.Can be used to confirm the covalent attachment of the PEG linker and to quantify the degree of PEGylation.[5]

Quantitative Data and Expected Results

The efficiency of conjugation and the degree of PEGylation are dependent on several factors, including the protein's surface accessibility of primary amines, the molar ratio of linker to protein, and the reaction conditions. The following table provides representative data from similar PEGylation experiments to guide expectations.

ProteinMolar Ratio (Linker:Protein)Reaction Time (hours)Degree of PEGylation (avg. PEG/protein)Conjugation Efficiency (%)
Model Protein A (e.g., BSA) 5:122-3~60%
10:124-5~75%
20:146-8~85%
Model Antibody B (e.g., IgG) 10:143-4~70%
20:145-6~80%

Note: This is example data. Actual results will vary depending on the specific protein and experimental conditions.

Visualizing the Workflow and Chemistry

Conjugation_Workflow This compound Conjugation Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Linker This compound Activated_Linker Activated NHS Ester Linker->Activated_Linker 15-30 min, RT Activation Buffer (pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate Cbz-PEG-Protein Conjugate Activated_Linker->Conjugate 2h RT or O/N 4°C Conjugation Buffer (pH 7.2-8.0) Protein Protein (-NH2) Protein->Conjugate Quenching Quenching (Tris or Glycine) Conjugate->Quenching Purification Purification (SEC / Desalting) Quenching->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for protein conjugation with this compound.

EDC_NHS_Chemistry EDC/NHS Activation and Amine Coupling Chemistry cluster_activation Activation cluster_coupling Coupling Carboxyl PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (more stable) O_Acylisourea->NHS_Ester NHS NHS NHS->NHS_Ester Amide_Bond PEG-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond Protein_Amine Protein-NH2 Protein_Amine->Amide_Bond

Caption: The chemical mechanism of EDC/NHS-mediated amide bond formation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS reagentsUse fresh, properly stored reagents. Equilibrate to room temperature before opening.
Incorrect buffer pHEnsure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-8.0.
Presence of amine-containing buffers (e.g., Tris, glycine)Use non-amine containing buffers like MES and PBS for the respective steps.
Protein Precipitation High concentration of reagentsOptimize the molar ratio of linker and coupling agents. Perform the reaction at 4°C.
Protein instability in the reaction bufferScreen for optimal buffer conditions for the specific protein.
Heterogeneous Conjugate Multiple accessible lysine residues on the protein surfaceThis is an inherent characteristic of amine-based conjugation. For site-specific conjugation, consider other strategies if possible.
Inconsistent reaction conditionsEnsure consistent timing, temperature, and reagent concentrations.

Conclusion

The this compound linker provides a versatile tool for the PEGylation of proteins, offering the benefits of a discrete PEG spacer and the potential for further functionalization after Cbz deprotection. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively conjugate this linker to their protein of interest and characterize the resulting bioconjugate for various applications in research and drug development.

References

Application Notes and Protocols for Cbz-NH-peg8-CH2cooh in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cbz-NH-peg8-CH2cooh is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells by hijacking the body's natural protein disposal machinery, the ubiquitin-proteasome system.[1][2][3] This linker, featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid connected by an 8-unit polyethylene (B3416737) glycol (PEG) chain, provides a hydrophilic and flexible spacer. This spacer is crucial for bridging a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand, facilitating the formation of a productive ternary complex for subsequent protein degradation.[4][5]

These application notes provide a comprehensive overview of the use of PROTACs synthesized with the this compound linker in cell culture studies, including detailed experimental protocols for assessing their efficacy and mechanism of action.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target Protein of Interest (POI). The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity, facilitated by the PEG8 linker, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Assessing PROTAC Efficacy

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters used to evaluate performance are the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] These values are typically determined by performing dose-response experiments and analyzing protein levels by Western blot or other quantitative methods.

Table 1: Representative Data for a Hypothetical PROTAC Utilizing a this compound Linker

ParameterValueCell LineTreatment TimeAssay Method
DC50 50 nMHeLa24 hoursWestern Blot
Dmax >90%HeLa24 hoursWestern Blot
Optimal Linker Length 21 atomsMCF748 hoursWestern Blot

Note: The data presented in this table is illustrative. Actual values will be target and cell-line dependent and must be determined experimentally. The length of the PEG linker is a critical factor influencing PROTAC efficacy.[4]

Experimental Protocols

Protocol 1: Assessment of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps for treating cultured cells with a PROTAC and quantifying the degradation of the target protein using Western blotting.[1][6]

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)

  • Adherent cell line expressing the protein of interest (e.g., HeLa, MCF7)

  • PROTAC synthesized with this compound linker (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Seeding Plate cells and allow to adhere overnight. B 2. PROTAC Treatment Treat cells with varying concentrations of PROTAC and vehicle control for a set time (e.g., 24h). A->B C 3. Cell Lysis Wash cells with ice-cold PBS and lyse to extract proteins. B->C D 4. Protein Quantification Determine protein concentration using a BCA assay. C->D E 5. Sample Preparation Normalize protein concentrations and add Laemmli buffer. Boil to denature. D->E F 6. SDS-PAGE & Transfer Separate proteins by size and transfer to a membrane. E->F G 7. Immunoblotting Block membrane and probe with primary and secondary antibodies. F->G H 8. Detection & Analysis Visualize bands and perform densitometry to quantify protein levels. Calculate DC50 and Dmax. G->H

Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6]

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1][6] Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1] Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[6]

  • Protein Extraction: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[1][6] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][6]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA protein assay.[6]

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.[1][6]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][6] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][6]

  • Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[6] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Protocol 2: Confirmation of Target Protein Ubiquitination by Immunoprecipitation

To confirm that the PROTAC is working through the intended mechanism, it is essential to demonstrate that the target protein is ubiquitinated. This can be achieved by immunoprecipitating the target protein and then performing a Western blot to detect ubiquitin.[7][8]

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer (non-denaturing)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin for Western blotting

  • Other reagents for Western blotting as listed in Protocol 1

Workflow:

IP_Workflow cluster_ip_workflow Ubiquitination Assay Workflow A 1. Cell Treatment Treat cells with PROTAC +/- proteasome inhibitor. B 2. Cell Lysis Lyse cells in non-denaturing buffer. A->B C 3. Immunoprecipitation (IP) Incubate lysate with target protein antibody and Protein A/G beads. B->C D 4. Wash and Elute Wash beads to remove non-specific binders and elute the target protein. C->D E 5. Western Blot Analyze the eluate by Western blot using an anti-ubiquitin antibody. D->E

Caption: Workflow for confirming target protein ubiquitination.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that gives significant degradation. To enhance the detection of ubiquitinated proteins, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with a primary antibody against the target protein overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Perform a Western blot on the eluted samples as described in Protocol 1. Probe the membrane with a primary antibody against ubiquitin. A smear or ladder of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.

Conclusion

This compound serves as a versatile and effective linker for the construction of PROTACs. The protocols provided herein offer a robust framework for researchers to evaluate the efficacy and mechanism of action of their custom-synthesized PROTACs in cell culture. Careful optimization of experimental conditions, including cell line selection, treatment time, and PROTAC concentration, is crucial for obtaining reliable and reproducible data. Through these methods, researchers can effectively advance the development of novel protein degraders for therapeutic applications.

References

Application Notes and Protocols for the Attachment of Cbz-NH-PEG8-CH2COOH Linker to a Warhead Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to therapeutic payloads, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of bioconjugates.[1][2][3] The Cbz-NH-PEG8-CH2COOH is a heterobifunctional linker that offers a discrete-length PEG8 spacer, imparting increased hydrophilicity and flexibility to the conjugate.[4] This linker features a terminal carboxylic acid for conjugation to an amine-containing warhead and a carboxybenzyl (Cbz)-protected amine at the other terminus. The Cbz protecting group is stable under the coupling conditions and can be selectively removed post-conjugation to enable further modification if required.[4]

This document provides detailed protocols for the attachment of the this compound linker to amine-bearing warhead ligands using the robust and widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[5][6] Additionally, it outlines methods for the purification and characterization of the resulting conjugate, as well as a protocol for the subsequent deprotection of the Cbz group.

Signaling Pathways and Logical Relationships

Chemical Reaction Pathway

The conjugation process involves a two-step, one-pot reaction. First, the carboxylic acid of the this compound linker is activated by EDC in the presence of NHS to form a more stable NHS ester intermediate. This activated linker then readily reacts with the primary or secondary amine of the warhead ligand to form a stable amide bond.

Reaction_Pathway cluster_reactants Reactants Linker Cbz-NH-PEG8-COOH Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Linker Conjugate Cbz-NH-PEG8-Warhead Conjugate Activated_Linker->Conjugate Conjugation Warhead Amine-Warhead Warhead->Conjugate

Caption: General scheme of EDC/NHS mediated amide bond formation.

Experimental Workflow

The overall experimental process encompasses linker activation, conjugation to the warhead, purification of the conjugate, and its subsequent characterization. An optional Cbz deprotection step can follow if further functionalization of the linker's amine terminus is desired.

Experimental_Workflow start Start activation Linker Activation (Cbz-NH-PEG8-COOH + EDC/NHS) start->activation conjugation Conjugation (Activated Linker + Amine-Warhead) activation->conjugation purification Purification (e.g., RP-HPLC, SEC) conjugation->purification characterization Characterization (LC-MS, NMR) purification->characterization deprotection Optional: Cbz Deprotection (e.g., Hydrogenolysis) characterization->deprotection end End Product characterization->end Final Conjugate deprotection->end Deprotected Conjugate

Caption: Step-by-step experimental workflow for linker-warhead conjugation.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the EDC/NHS mediated conjugation of a Cbz-protected PEG-acid linker to an amine-containing small molecule, based on literature for similar reactions. Actual results may vary depending on the specific warhead and reaction conditions.

ParameterValue/RangeReference
Reactant Molar Ratios
Cbz-NH-PEG8-COOH : Warhead1.0 : 1.0 to 1.5 : 1.0[7]
EDC : Cbz-NH-PEG8-COOH1.5 - 2.0[7]
NHS : Cbz-NH-PEG8-COOH1.0 - 1.5[7]
Reaction Conditions
Activation pH4.5 - 6.0[7][8]
Conjugation pH7.2 - 8.0[7][8]
TemperatureRoom Temperature[7]
Reaction Time2 - 24 hours[9][10]
Expected Outcomes
Conjugation Yield60 - 90%Representative
Purity (post-purification)>95%Representative

Experimental Protocols

Materials and Reagents
  • This compound Linker

  • Amine-containing Warhead Ligand (e.g., Monomethyl Auristatin E - MMAE, Duocarmycin derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2 - 7.4

  • Quenching Solution: Hydroxylamine or Tris buffer (50 mM, pH 8.0)

  • Solvents for purification (e.g., Acetonitrile (B52724), Water, with 0.1% Trifluoroacetic acid for RP-HPLC)

  • For Cbz deprotection: Palladium on carbon (Pd/C, 10%), Hydrogen source (H2 gas or a hydrogen donor like ammonium (B1175870) formate), Methanol (B129727) or Ethanol.

Protocol for Conjugation of this compound to an Amine-Warhead

This protocol describes a two-step, one-pot EDC/NHS coupling reaction.

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare stock solutions of the this compound linker (e.g., 10 mg/mL) and the amine-containing warhead in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of the Linker:

    • In a reaction vial, dissolve the this compound linker (1.0 equivalent) in an appropriate volume of Activation Buffer.

    • Add the freshly prepared NHS solution (1.2 equivalents) to the linker solution and mix gently.

    • Add the freshly prepared EDC solution (1.5 equivalents) to the mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Warhead:

    • Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing warhead solution (1.0 equivalent) to the activated linker solution.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • (Optional but recommended) To quench any unreacted NHS esters, add the Quenching Solution to the reaction mixture and incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

The crude reaction mixture can be purified using standard chromatographic techniques.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying small molecule-PEG conjugates.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV absorbance at a wavelength appropriate for the warhead's chromophore.

    • Collect fractions corresponding to the product peak and lyophilize to obtain the purified conjugate.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate the conjugate from smaller molecules like excess reagents and byproducts. This is particularly useful if the warhead is significantly larger than the linker.

Characterization of the Conjugate

The identity and purity of the final conjugate should be confirmed by analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate, although the PEG signals can sometimes complicate the spectra.[11]

Protocol for Cbz Deprotection

If the terminal amine of the PEG linker is required for subsequent reactions, the Cbz protecting group can be removed by catalytic hydrogenolysis.

  • Reaction Setup:

    • Dissolve the purified Cbz-NH-PEG8-Warhead conjugate in a suitable solvent such as methanol or ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation:

    • Place the reaction mixture under an atmosphere of hydrogen (H2), either by bubbling the gas through the solution, using a balloon filled with H2, or in a dedicated hydrogenation apparatus.

    • Alternatively, transfer hydrogenolysis can be performed by adding a hydrogen donor such as ammonium formate.

    • Stir the reaction vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected conjugate. Further purification by chromatography may be necessary.

Representative Amine-Containing Warheads

Below are the structures of two examples of potent cytotoxic warheads that contain primary or secondary amines suitable for conjugation with the this compound linker.

  • Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent. The secondary amine is available for conjugation.

    Monomethyl Auristatin E (MMAE) Structure

    Figure 1: Chemical structure of Monomethyl Auristatin E (MMAE).

  • Duocarmycin SA derivative: A DNA alkylating agent. The primary amine on the side chain can be used for conjugation.

    Duocarmycin SA Structure

    Figure 2: Chemical structure of Duocarmycin SA.

Conclusion

The this compound linker provides a versatile platform for the development of bioconjugates. The protocols outlined in this document, based on the well-established EDC/NHS chemistry, offer a reliable method for its attachment to amine-containing warhead ligands. Careful optimization of reaction conditions and rigorous purification and characterization are crucial for obtaining high-quality conjugates for research and drug development applications.

References

Application Notes and Protocols: Synthesis of a PROTAC Precursor via Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][5]

A critical step in the synthesis of PROTACs is the conjugation of the E3 ligase ligand to the linker molecule. This application note provides a detailed protocol for the reaction of a Cbz-protected PEG linker, Cbz-NH-peg8-CH2cooh, with an amine-functionalized E3 ligase ligand to form a stable amide bond. This reaction is a fundamental step in the assembly of a PROTAC. We will use Pomalidomide, a well-established E3 ligase ligand for Cereblon (CRBN), as an exemplary reaction partner.[6][7][8] The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation.

Signaling Pathway: The Ubiquitin-Proteasome System

The efficacy of PROTACs is entirely dependent on their ability to hijack the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway, from ubiquitin activation to the degradation of the target protein.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E3 E3 Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 ATP->AMP+PPi ATP ATP POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides Degradation Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Experimental_Workflow cluster_synthesis Synthesis cluster_analysis_monitoring Reaction Monitoring cluster_purification Work-up and Purification cluster_characterization Characterization A 1. Dissolve this compound and E3 Ligase Ligand in DMF B 2. Add HATU and DIPEA A->B C 3. Stir at Room Temperature (2-4 hours) B->C D 4. Monitor by TLC or LC-MS C->D E 5. Quench and Extract D->E F 6. Dry and Concentrate E->F G 7. Purify by Flash Chromatography or Preparative HPLC F->G H 8. Confirm Structure and Purity (LC-MS, NMR, Analytical HPLC) G->H PROTAC_Logic A This compound + Amine-E3 Ligase Ligand B Amide Bond Formation (This Protocol) A->B C Cbz-Protected PROTAC Precursor B->C D Cbz Deprotection C->D E Amine-Functionalized PROTAC Precursor D->E F Conjugation to POI Ligand E->F G Final PROTAC Molecule F->G H Biological Evaluation (Degradation Assays) G->H I Target Protein Degradation H->I

References

Application Notes and Protocols for Cbz-NH-peg8-CH2cooh in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cbz-NH-peg8-CH2cooh, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of targeted drug delivery systems. This document includes detailed protocols for the synthesis of antibody-drug conjugates (ADCs) and the formulation of targeted nanoparticles, along with methods for their characterization and evaluation.

This compound is a discrete PEG linker (dPEG®) featuring a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, connected by an eight-unit polyethylene glycol chain.[1][2] This structure offers several advantages in drug delivery design: the PEG spacer enhances the solubility and pharmacokinetic profile of the conjugate, the terminal carboxylic acid allows for covalent attachment to amine-containing molecules (such as antibodies or targeting ligands), and the Cbz-protected amine provides a latent functional group for further modification after deprotection.[1][2]

Representative Application: Antibody-Drug Conjugate (ADC) for Targeted Cancer Therapy

This section outlines a representative application of this compound in the synthesis of an ADC targeting a specific cancer antigen. The protocols provided are based on established methodologies for ADC development and serve as a detailed guide.[3]

Data Presentation: Physicochemical and In Vitro Characterization of a Representative Trastuzumab-PEG8-Drug Conjugate

The following tables summarize expected quantitative data from the characterization of a hypothetical ADC, where Trastuzumab (a monoclonal antibody targeting HER2) is conjugated to a cytotoxic drug via the this compound linker.

ParameterResultMethodReference
Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC[3]
Monomer Purity >95%SEC-HPLC[3]
Aggregate Percentage <5%SEC-HPLC[3]
Mean Hydrodynamic Diameter 12.5 nmDLS[4]
Polydispersity Index (PDI) <0.2DLS[4]

Table 1: Physicochemical Characterization of Trastuzumab-PEG8-Drug Conjugate.

Cell LineIC50 (Trastuzumab-PEG8-Drug)IC50 (Free Drug)AssayReference
SK-BR-3 (HER2-positive) 1.5 nM0.5 nMMTT Assay[5]
MCF-7 (HER2-negative) >1000 nM0.8 nMMTT Assay[5]

Table 2: In Vitro Cytotoxicity of Trastuzumab-PEG8-Drug Conjugate.

Experimental Protocols

This protocol describes the conjugation of the this compound linker to an amine-containing cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., Monomethyl auristatin E - MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Reversed-phase HPLC system for purification

Procedure:

  • Activation of the Linker: Dissolve this compound (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1 hour to activate the carboxylic acid group.

  • Conjugation to the Drug: In a separate flask, dissolve the amine-containing cytotoxic drug (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add the activated linker solution dropwise to the drug solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, quench the reaction with a small amount of water. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative reversed-phase HPLC to obtain the Cbz-protected drug-linker intermediate.

This protocol describes the removal of the Cbz protecting group to expose the terminal amine.

Materials:

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected drug-linker intermediate in methanol or ethanol in a round-bottom flask.

  • Hydrogenolysis: Add a catalytic amount of Pd/C to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected drug-linker intermediate with a free amine terminus. This product is often used in the next step without further purification.

This protocol describes the conjugation of the deprotected drug-linker to the monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker intermediate

  • Anhydrous DMF or DMSO

  • Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: If necessary, buffer-exchange the antibody into the conjugation buffer.

  • Conjugation Reaction: Dissolve the deprotected drug-linker intermediate in a minimal amount of anhydrous DMF or DMSO. Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody).

  • Incubation: Gently mix the reaction and incubate at 4°C for 4-12 hours.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using HIC-HPLC, SEC-HPLC, and SDS-PAGE.

This protocol is for assessing the in vitro potency of the ADC.[5]

Materials:

  • Target cancer cell lines (HER2-positive and HER2-negative)

  • Complete cell culture medium

  • 96-well plates

  • Trastuzumab-PEG8-Drug ADC

  • Free cytotoxic drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC and the free drug in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

ADC_Synthesis_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_linker_prep Linker Preparation cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_deprotection Deprotection cluster_conjugation Conjugation & Purification Linker This compound ActivatedLinker Activated Linker (EDC/NHS) Linker->ActivatedLinker Activation DrugLinker Cbz-Drug-Linker ActivatedLinker->DrugLinker Conjugation Drug Amine-Drug Drug->DrugLinker DeprotectedDrugLinker Deprotected Drug-Linker DrugLinker->DeprotectedDrugLinker Hydrogenolysis (Pd/C, H2) ADC ADC DeprotectedDrugLinker->ADC Conjugation Antibody Antibody (mAb) Antibody->ADC PurifiedADC Purified ADC ADC->PurifiedADC SEC Purification

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).

ADC_Targeting_Mechanism Mechanism of ADC-Mediated Targeted Drug Delivery ADC_Circulation ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC_Circulation->TumorCell Targeting NormalCell Normal Cell (Antigen-Negative) ADC_Circulation->NormalCell Minimal Interaction Binding Binding to Antigen TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Targeted drug delivery mechanism of an antibody-drug conjugate.

Conclusion

The this compound linker is a valuable tool for the development of targeted drug delivery systems. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the creation of sophisticated constructs such as ADCs and targeted nanoparticles. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate their own targeted therapies using this versatile linker. Further optimization of linker chemistry and conjugation strategies will continue to advance the field of targeted drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Cbz-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cbz-NH-PEG8-CH2COOH in their experiments. Below you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterobifunctional PEG linker. It features a carboxybenzyl (Cbz)-protected amine at one end and a terminal carboxylic acid at the other, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This structure makes it a valuable tool in bioconjugation, peptide modification, and for use as a PROTAC linker.[1]

Q2: What are the main applications of this linker?

A2: This linker is primarily used to connect two different molecules. The terminal carboxylic acid group can be reacted with primary amines to form a stable amide bond.[1] The Cbz-protected amine provides a latent reactive site that can be deprotected in a subsequent step for further modification. The PEG spacer enhances solubility and provides flexibility to the conjugated molecule.[1][2]

Q3: How should I store this compound?

A3: It is recommended to store this compound at -5°C, keeping it dry and protected from sunlight to ensure its stability and reactivity.[1]

Q4: What are the key reactive groups on this molecule?

A4: There are two key functional groups:

  • Carboxylic Acid (-COOH): This group is used for forming amide bonds with primary amines, typically through activation with coupling agents like EDC and NHS.[1]

  • Cbz-protected Amine (Cbz-NH-): The Cbz group is a protecting group for the amine. It is stable under many reaction conditions and can be selectively removed, most commonly by catalytic hydrogenolysis, to reveal the primary amine for further conjugation.[3][4]

Troubleshooting Guide

This guide addresses common problems encountered during the amide coupling reaction between the carboxylic acid of this compound and an amine-containing molecule.

Q1: I am observing very low or no yield of my desired conjugate. What could be the cause?

A1: Low or no product formation is a common issue that can stem from several factors:

  • Inactive Coupling Reagents: Carbodiimides like EDC are moisture-sensitive. Ensure that your EDC and NHS are fresh and have been stored under dry conditions. It is best to equilibrate them to room temperature before opening the vial to prevent condensation.[5]

  • Hydrolysis of Activated Ester: The NHS-ester, formed by the reaction of the carboxylic acid with EDC/NHS, is susceptible to hydrolysis in aqueous solutions. This hydrolysis reaction competes with the desired amidation reaction and is more rapid at higher pH values.[6] For optimal results, the conjugation step should be performed immediately after the activation of the carboxylic acid.[5]

  • Incorrect Buffer pH: The pH of the reaction buffer is critical. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the reaction of the activated NHS-ester with the primary amine is most efficient at a slightly basic pH (7.2-8.0).[5][7] A two-step process with pH adjustment can be beneficial.

  • Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker, leading to significantly lower yields.[6] Use non-amine-containing buffers like phosphate, borate, or MES.[6][7]

Q2: My protein/peptide is aggregating or precipitating during the reaction. How can I prevent this?

A2: Aggregation can occur due to several reasons:

  • High Degree of Labeling: If your target molecule has multiple amine groups, a high molar ratio of the PEG linker can lead to extensive modification, which may cause aggregation. Try reducing the molar ratio of the PEG linker to your target molecule.[8]

  • Unsuitable Reaction Conditions: The pH or temperature of the reaction may be affecting the stability of your molecule. Consider performing the reaction at a lower temperature (e.g., 4°C) or screening different buffer conditions to find one that maintains the stability of your protein.[8]

  • High Reactant Concentration: Very high concentrations of your target molecule can sometimes lead to aggregation. Try reducing the concentration of the protein in the reaction mixture.[8]

Q3: My final product is a mixture of mono-, di-, and multi-PEGylated species. How can I achieve better selectivity?

A3: Achieving a homogenous product can be challenging, but the following strategies can help:

  • Optimize Molar Ratio: The most straightforward approach is to systematically decrease the molar ratio of the activated PEG linker to your target molecule. This will favor the formation of mono-PEGylated species.[8]

  • Control Reaction pH: The reactivity of different amine groups (e.g., N-terminal alpha-amine vs. lysine (B10760008) epsilon-amine) can be influenced by pH. For instance, a lower pH can sometimes favor more selective modification of the N-terminus.[9]

  • Purification: If a mixture is unavoidable, purification techniques like Ion Exchange Chromatography (IEX) can often separate species with different numbers of attached PEG chains due to differences in surface charge shielding by the PEG.[8][]

Q4: I am having difficulty purifying my PEGylated product. What methods are recommended?

A4: The purification of PEGylated compounds can be challenging due to their unique properties.

  • Size-Exclusion Chromatography (SEC): This is a very effective method for removing unreacted, low molecular weight reagents and byproducts from the larger PEGylated conjugate.[]

  • Ion Exchange Chromatography (IEX): As PEG chains can shield the surface charges of a protein, IEX can be used to separate the PEGylated product from the unreacted protein.[]

  • Reverse Phase HPLC (RP-HPLC): This technique is widely used for the purification of peptides and small proteins and can be applied to separate PEGylated conjugates, including positional isomers.[]

  • Tips for Silica (B1680970) Gel Chromatography: For smaller molecule conjugates, purification on silica can be tricky as PEG-containing compounds can streak. Using solvent systems like chloroform-methanol or DCM-methanol, sometimes with additives like 1-2% formic acid for carboxylic acids, can improve separation.[11]

Summary of Recommended Reaction Conditions
ParameterActivation Step (EDC/NHS)Conjugation Step (Amide Formation)
pH 4.5 - 6.07.2 - 8.0
Buffer MES, Acetate (Amine-free)Phosphate, Borate (Amine-free)
Molar Ratio EDC:NHS:PEG-COOH = (1.5-5) : (1.5-5) : 1Activated PEG : Amine = (1-20) : 1 (Optimize for target)
Temperature Room Temperature4°C to Room Temperature
Reaction Time 15 - 60 minutes2 hours to Overnight

Experimental Protocols

Protocol 1: Two-Step Amide Coupling using EDC/NHS

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS to room temperature before opening the vials.

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

  • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

Step 2: Conjugation to Amine-Containing Molecule

  • Immediately after activation, the activated PEG linker can be used for conjugation. For sensitive applications, excess EDC and NHS can be removed using a desalting column equilibrated with Coupling Buffer.[5]

  • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Add the activated PEG linker solution to the amine-containing molecule solution. The molar ratio of the activated linker to the target molecule should be optimized for your specific application.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

Step 3: Quenching and Purification

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester.[6]

  • Purify the final conjugate using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) to remove unreacted PEG and byproducts.[6]

Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to reveal the primary amine.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C), 10%

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolution: Dissolve the Cbz-protected conjugate (1.0 equivalent) in a suitable solvent.[3]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (typically 5-10 mol%).[3]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂). Stir the reaction vigorously at room temperature.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed if necessary.[3]

Visualizations

Below are diagrams illustrating key workflows and concepts.

G cluster_start Start: Low Conjugation Yield cluster_checks Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Low Yield Observed reagents Check Reagents: - Fresh EDC/NHS? - Stored properly? start->reagents buffer Check Buffer: - Amine-free (e.g., PBS, MES)? - Correct pH for activation/coupling? start->buffer ratio Check Ratios: - Sufficient molar excess of activated PEG? start->ratio hydrolysis Minimize Hydrolysis: - Use activated PEG immediately? start->hydrolysis sol_reagents Use fresh, high-quality EDC and NHS. reagents->sol_reagents sol_buffer Switch to amine-free buffer. Optimize pH for each step. buffer->sol_buffer sol_ratio Increase molar ratio of activated PEG to target. ratio->sol_ratio sol_hydrolysis Perform conjugation immediately after activation. hydrolysis->sol_hydrolysis end_node Optimized Yield sol_reagents->end_node sol_buffer->end_node sol_ratio->end_node sol_hydrolysis->end_node

Caption: Troubleshooting workflow for low PEGylation yield.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection (Optional) peg Cbz-NH-PEG8-COOH activated_peg Cbz-NH-PEG8-CO-NHS (Activated NHS Ester) peg->activated_peg Activation reagents EDC + NHS (pH 4.5-6.0) activated_peg->peg Side Reaction conjugate Cbz-NH-PEG8-CO-NH-Target (Cbz-Protected Conjugate) activated_peg->conjugate amine Target-NH2 amine->conjugate Conjugation (pH 7.2-8.0) final_product H2N-PEG8-CO-NH-Target (Final Conjugate) conjugate->final_product Deprotection deprotection_reagents H2, Pd/C hydrolysis Hydrolysis (H2O, pH dependent)

Caption: General reaction pathway for this compound.

References

Technical Support Center: Cbz-NH-PEG8-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-NH-PEG8-CH2COOH conjugation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound conjugation?

This compound is a heterobifunctional linker with a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. The primary method for its conjugation is through the activation of the carboxylic acid group using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The activated linker then readily reacts with primary amines on the target molecule (e.g., a protein or peptide) to form a stable amide bond.[1][2]

Q2: What are the optimal pH conditions for the two-step EDC/NHS conjugation reaction?

The EDC/NHS conjugation process involves two steps with distinct optimal pH ranges:

  • Activation Step: The activation of the carboxylic acid on this compound by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[3][4] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[4]

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH of 7.0 to 8.5 .[3][4] Buffers such as phosphate-buffered saline (PBS) are suitable for this step.[4] It is crucial to avoid buffers containing primary amines, like Tris or glycine (B1666218), as they will compete with the target molecule for the activated linker.[4]

Q3: Should I use NHS or Sulfo-NHS for my conjugation?

The choice between NHS and Sulfo-NHS depends on the solubility of your target molecule and the desired reaction conditions.

  • NHS (N-hydroxysuccinimide): Is soluble in organic solvents and can be used in aqueous solutions. However, the resulting NHS-activated this compound may have reduced water solubility.[5]

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Contains a sulfonate group that imparts water solubility.[] Using Sulfo-NHS will help maintain the solubility of the activated linker in aqueous buffers, which can be advantageous when working with sensitive proteins that may precipitate in the presence of organic solvents.[][7]

Q4: What are the common side reactions, and how can I minimize them?

The two primary side reactions in EDC/NHS chemistry are:

  • Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis, which regenerates the carboxylic acid and renders the linker inactive. The rate of hydrolysis increases with higher pH. To minimize this, the activated linker should be used immediately after preparation.[8]

  • N-acylurea formation: The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea byproduct, which is unreactive towards amines.[9][10] This is more likely to occur in the absence of NHS and can be minimized by using NHS or Sulfo-NHS to quickly convert the unstable intermediate to a more stable amine-reactive ester.[9]

Q5: Can the Cbz protecting group be accidentally cleaved during conjugation?

The Cbz (carboxybenzyl) group is generally stable under the mild acidic and basic conditions used for EDC/NHS conjugation.[2] However, it is sensitive to strong acidic conditions and catalytic hydrogenation. Therefore, it is important to avoid harsh acidic treatments during the conjugation and purification steps.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Possible Causes and Solutions

Possible CauseRecommended Solutions
Inactive EDC or NHS/Sulfo-NHS EDC and NHS/Sulfo-NHS are moisture-sensitive. Ensure they are stored properly at -20°C with a desiccant. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions fresh for each use.
Suboptimal pH Verify the pH of your reaction buffers. Use a buffer like MES at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.0-8.5 for the coupling step.
Presence of Amine-Containing Buffers Ensure that buffers used for the conjugation reaction (e.g., Tris, glycine) do not contain primary amines, as these will compete with your target molecule.
Hydrolysis of Activated Linker Use the activated this compound immediately after the activation step. For two-step protocols, do not delay the addition of the amine-containing target molecule.
Insufficient Molar Ratio of Reagents Optimize the molar ratio of EDC and NHS/Sulfo-NHS to the this compound. A common starting point is a 1:2:5 molar ratio of this compound to EDC to NHS/Sulfo-NHS.
Steric Hindrance The Cbz group or the PEG chain may cause steric hindrance, slowing down the reaction. Increase the reaction time or slightly elevate the temperature (e.g., to room temperature if performed at 4°C) to facilitate the reaction.
Problem 2: Precipitation of Reactants or Product

Possible Causes and Solutions

Possible CauseRecommended Solutions
Poor Solubility of this compound While the PEG8 moiety enhances water solubility, the Cbz group can impart some hydrophobicity. Ensure the linker is fully dissolved in the reaction buffer. A small amount of a water-miscible organic solvent like DMSO or DMF can be used to prepare a stock solution of the linker before adding it to the aqueous reaction buffer.
Protein Aggregation Changes in pH or the addition of reagents can cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider using Sulfo-NHS to maintain the solubility of the activated linker.
High Concentration of EDC In some cases, high concentrations of EDC can lead to precipitation. If you are using a large excess and observing precipitation, try reducing the EDC concentration.[1]
Problem 3: Difficulty in Purifying the Final Conjugate

Possible Causes and Solutions

Possible CauseRecommended Solutions
Co-elution of Unreacted Linker and Byproducts Optimize your purification method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective for separating the more hydrophobic conjugate from the unreacted hydrophilic PEG linker. Size-exclusion chromatography (SEC) can also be used to separate the larger conjugate from smaller unreacted molecules.
Presence of N-acylurea Byproduct The N-acylurea byproduct can be difficult to separate due to its similar size and properties to the conjugate. Its formation can be minimized by using an optimal molar ratio of NHS to EDC. Analytical techniques like mass spectrometry can help identify its presence.
Aggregation of the Conjugate Aggregation can lead to broad peaks and poor recovery during chromatography. Perform purification in buffers that maintain the stability and solubility of your conjugate. SEC can also be used to separate monomeric conjugate from aggregates.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the outcome of the conjugation. The data presented are illustrative and based on general principles of EDC/NHS chemistry; optimal conditions should be determined empirically for each specific application.

Table 1: Effect of pH on NHS-Ester Hydrolysis and Amide Bond Formation

pHNHS-Ester Half-life (at room temperature)Relative Amide Formation Rate
7.0~4-5 hours[8]Moderate
8.0~1 hour[8]High
8.5~30 minutesVery High
9.0<10 minutes[8]High (but hydrolysis is significant)

Table 2: Recommended Molar Ratios for EDC/NHS Activation

ReactantRecommended Molar Ratio (relative to this compound)Purpose
This compound 1Starting material
EDC 2 - 10To activate the carboxylic acid
NHS/Sulfo-NHS 2 - 5To stabilize the activated intermediate and improve efficiency

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation
  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare solutions of EDC and NHS/Sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation of this compound:

    • In a reaction tube, add the this compound solution to the EDC/NHS solution. A typical molar ratio is 1:2:5 (PEG linker:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Prepare your target molecule (e.g., protein) in a suitable amine-free buffer (e.g., PBS, pH 7.5).

    • Add the activated this compound solution to the target molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM to quench any unreacted NHS-ester.[3] Alternatively, hydroxylamine (B1172632) can be used.[3]

  • Purification:

    • Purify the conjugate using an appropriate method such as RP-HPLC or SEC to remove unreacted reagents and byproducts.

Protocol 2: Purification of Cbz-NH-PEG8-Peptide Conjugate by RP-HPLC
  • Column and Buffers:

    • Use a C18 reversed-phase column suitable for peptide purification.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • After the quenching step, acidify the reaction mixture with a small amount of TFA.

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues). The Cbz-NH-PEG8-peptide conjugate is expected to be more hydrophobic and thus elute later than the unconjugated peptide.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the desired conjugate.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) PEG_COOH Cbz-NH-PEG8-COOH Activated_PEG Activated Cbz-NH-PEG8-NHS Ester PEG_COOH->Activated_PEG + EDC/NHS EDC EDC NHS NHS / Sulfo-NHS Conjugate Cbz-NH-PEG8-Conjugate Activated_PEG->Conjugate + Target Amine Target_Amine Target Molecule (R-NH2)

Caption: Workflow of the two-step Cbz-NH-PEG8-COOH conjugation.

G Start Low/No Conjugation Check_Reagents Check Reagent Activity (EDC/NHS) Start->Check_Reagents Inactive? Check_pH Verify Buffer pH Check_Reagents->Check_pH Active Optimize_Ratio Optimize Molar Ratios Check_pH->Optimize_Ratio Correct Increase_Time Increase Reaction Time/Temp Optimize_Ratio->Increase_Time Optimized Success Successful Conjugation Increase_Time->Success

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Synthesis of Cbz-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cbz-NH-PEG8-CH2COOH synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a heterobifunctional PEG linker. The synthesis typically involves a multi-step process, and problems can arise at each stage.

Diagram: General Synthesis Workflow

synthesis_workflow cluster_start Starting Material cluster_protection Step 1: Mono-protection cluster_amination Step 2: Amination cluster_cbz_protection Step 3: Cbz Protection cluster_deprotection Step 4: Deprotection cluster_carboxylation Step 5: Carboxylation PEG_diol HO-PEG8-OH Mono_protected_PEG PG-O-PEG8-OH PEG_diol->Mono_protected_PEG Protecting Group (e.g., Trityl, TBDMS) Amino_PEG PG-O-PEG8-NH2 Mono_protected_PEG->Amino_PEG e.g., Tosylation, followed by Azide (B81097) substitution and reduction Cbz_PEG_amine PG-O-PEG8-NH-Cbz Amino_PEG->Cbz_PEG_amine Benzyl (B1604629) Chloroformate (Cbz-Cl), Base HO_PEG_Cbz HO-PEG8-NH-Cbz Cbz_PEG_amine->HO_PEG_Cbz Selective Deprotection Final_Product This compound HO_PEG_Cbz->Final_Product e.g., Reaction with Succinic Anhydride (B1165640)

Caption: A general multi-step workflow for the synthesis of this compound.

Issue 1: Low Yield During Mono-protection of PEG-diol

  • Question: I am getting a mixture of di-protected and unreacted PEG-diol, resulting in a low yield of the desired mono-protected intermediate. What can I do to improve the selectivity?

  • Answer:

    • Stoichiometry: Carefully control the stoichiometry of the protecting group reagent. Using a slight excess (1.0-1.1 equivalents) of the protecting group can favor mono-protection. A large excess will lead to di-protection.

    • Slow Addition: Add the protecting group reagent slowly to the PEG-diol solution. This maintains a low concentration of the reagent and reduces the likelihood of both ends of the same PEG molecule reacting.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the reaction rate.

    • Choice of Protecting Group: Consider using a bulky protecting group such as trityl (Tr) or tert-butyldimethylsilyl (TBDMS). The steric hindrance from the first protecting group can disfavor the reaction at the second hydroxyl terminus.

Issue 2: Incomplete Amination of the Mono-protected PEG

  • Question: My amination reaction is sluggish, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

  • Answer:

    • Activation of Hydroxyl Group: Ensure the hydroxyl group is properly activated before nucleophilic substitution. A common method is to convert it to a good leaving group, such as a tosylate or mesylate.

    • Reaction Conditions for Azide Substitution: When using sodium azide for nucleophilic substitution of the tosylated PEG, ensure anhydrous conditions and use a polar aprotic solvent like DMF. Heating the reaction (e.g., 60-80 °C) is often necessary to achieve a reasonable reaction rate.

    • Reduction of Azide: For the reduction of the azide to an amine, ensure the catalyst (e.g., Pd/C for hydrogenation or PPh3 for Staudinger reaction) is active and used in the correct amount. For hydrogenation, ensure a proper hydrogen atmosphere.

Issue 3: Low Yield During Cbz Protection of the Amino-PEG

  • Question: The Cbz protection of my amino-PEG is not efficient, and I observe side products. What are the optimal conditions for this step?

  • Answer:

    • pH Control: When using benzyl chloroformate (Cbz-Cl), maintaining the pH between 8 and 10 is crucial.[1] A pH that is too low can lead to the decomposition of Cbz-Cl, while a higher pH may cause racemization if chiral centers are present.[1]

    • Base: Use a suitable base to neutralize the HCl generated during the reaction. Inorganic bases like sodium bicarbonate or sodium carbonate are commonly used.

    • Solvent: The reaction can be performed in various solvents. Some protocols report high yields in water or in the presence of polyethylene (B3416737) glycol (PEG) itself as a reaction medium.[2][3]

    • Side Reactions: A potential side reaction during the removal of the Cbz group by catalytic hydrogenolysis is the formation of N-benzyl-protected tertiary amines, especially with an insufficient hydrogen source.[1]

Issue 4: Difficulty in Introducing the Terminal Carboxylic Acid

  • Question: I am struggling to efficiently convert the terminal hydroxyl group of Cbz-NH-PEG8-OH to a carboxylic acid. What are some reliable methods?

  • Answer:

    • Reaction with Anhydrides: A common and effective method is to react the terminal hydroxyl group with an anhydride, such as succinic anhydride.[4][5] This reaction is typically catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP).[5] This introduces a four-carbon spacer with a terminal carboxylic acid.

    • Williamson Ether Synthesis: While more complex, a Williamson ether synthesis can also be employed. This would involve deprotonating the terminal hydroxyl group with a strong base (e.g., sodium hydride) and reacting it with an alkyl halide containing a protected carboxylic acid (e.g., a t-butyl ester). Subsequent hydrolysis of the ester would yield the desired carboxylic acid. Troubleshooting this step often involves ensuring anhydrous conditions and choosing an appropriate solvent.

Issue 5: Challenges in Purification and Low Overall Yield

  • Question: The purification of my PEGylated intermediates and final product is difficult, leading to significant product loss and low overall yield. What purification strategies are recommended?

  • Answer:

    • Precipitation: PEG derivatives are often soluble in polar organic solvents like methanol (B129727) and ethanol (B145695) but insoluble in non-polar solvents such as diethyl ether or hexane.[6] Precipitation by adding a non-polar solvent can be an effective and simple purification step.[6]

    • Column Chromatography: Silica gel chromatography can be challenging for PEGylated compounds due to their polarity.[7] Using a more polar solvent system like chloroform/methanol or DCM/methanol can improve separation.[7] For acidic PEG derivatives, adding a small amount of formic acid to the eluent can improve peak shape.[7]

    • Ion-Exchange Chromatography: For compounds with a terminal carboxylic acid, anion-exchange chromatography is a powerful purification technique.[6] By adjusting the pH and ionic strength of the eluent, the desired product can be selectively eluted.[6]

    • Complexation with MgCl2: For oily or difficult-to-handle PEG compounds, complexation with magnesium chloride (MgCl2) can transform them into solid, more easily purified complexes.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Cbz group in the synthesis of this compound? A1: The Carboxybenzyl (Cbz) group is a protecting group for the amine functionality.[1][7][9] It prevents the amine from participating in unwanted side reactions during the subsequent steps of the synthesis, particularly the introduction of the carboxylic acid moiety. The Cbz group is stable under a variety of reaction conditions but can be selectively removed later if needed, often by catalytic hydrogenolysis.[1][9]

Q2: Can I use a different protecting group for the amine instead of Cbz? A2: Yes, other amine protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice of protecting group depends on the overall synthetic strategy and the orthogonality required. Orthogonal protecting groups can be removed under different conditions without affecting each other. For instance, the Cbz group is removed by hydrogenation, while the Boc group is removed with acid, and the Fmoc group with a base.[9]

Q3: What are the critical parameters to control to maximize the yield? A3:

  • Stoichiometry of reagents: Precise control over the molar ratios of reactants is crucial in each step, especially during mono-protection.

  • Reaction conditions: Temperature, reaction time, and pH should be optimized for each step.

  • Purity of starting materials and intermediates: Using pure materials minimizes the formation of side products and simplifies purification.

  • Anhydrous conditions: For reactions involving strong bases or water-sensitive reagents (e.g., Williamson ether synthesis, tosylation), ensuring anhydrous conditions is critical.

Q4: How can I monitor the progress of the reactions? A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. For PEG compounds, a modified Dragendorff stain can be a useful visualization agent.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are invaluable for confirming the structure of intermediates and the final product.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEG derivatives and confirm the success of each step.

Q5: What are the common impurities in the final product? A5:

  • Unreacted starting materials or intermediates: From incomplete reactions.

  • Di-functionalized PEGs: Such as PEG-diol or di-aminated PEG if the initial mono-protection was not selective.

  • By-products from side reactions: For example, the formation of N-benzyl protected tertiary amines during Cbz deprotection if not carefully controlled.[1]

  • Reagents and catalysts: Traces of coupling agents, bases, or catalysts used in the synthesis.

Quantitative Data Summary

StepReactionReagents/ConditionsTypical Yield Range (%)Reference
Cbz Protection of Amines Aniline + Cbz-ClPEG-400, room temp, 5 min96[2]
Various amines + Cbz-ClWater, room temp76-98[3]
Heterobifunctional PEG Synthesis OEG-OH to OEG-PNPC4-nitrophenyl chloroformate, base>95[2]
Alkyne-OEG + Azide-OEGCu(I) catalyst96-98[2]
PEG Carboxylation Allyl-PEG-OH + Succinic AnhydrideDMAP, 50°C, 16hNot specified, but effective[5]

Detailed Experimental Protocols

Protocol 1: General Procedure for Cbz Protection of an Amino-PEG
  • Dissolution: Dissolve the amino-PEG intermediate (1 equivalent) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like THF or dioxane).

  • pH Adjustment: Cool the solution in an ice bath and adjust the pH to 8-10 by the dropwise addition of a base (e.g., 1M sodium carbonate solution).

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 equivalents) to the reaction mixture while vigorously stirring and maintaining the pH in the desired range.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or precipitation.

Protocol 2: General Procedure for Carboxylation of Cbz-NH-PEG-OH with Succinic Anhydride
  • Dissolution: Dissolve the Cbz-NH-PEG-OH intermediate (1 equivalent), succinic anhydride (1.5-2.0 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature overnight or until TLC/NMR analysis shows complete conversion of the starting material.

  • Work-up: Dilute the reaction mixture with the solvent and wash with a dilute aqueous acid solution (e.g., 5% citric acid) to remove DMAP and unreacted succinic anhydride.

  • Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the final product by column chromatography (using an eluent containing a small amount of acid, like formic acid, can be beneficial) or precipitation from a polar solvent by adding a non-polar solvent.

Logical Relationships in Troubleshooting

troubleshooting_logic Incomplete_Reaction Incomplete Reaction in a Step Stoichiometry_Issue Incorrect Stoichiometry Incomplete_Reaction->Stoichiometry_Issue Conditions_Issue Suboptimal Reaction Conditions (pH, Temp, Time) Incomplete_Reaction->Conditions_Issue Reagent_Quality Poor Reagent/Solvent Quality Incomplete_Reaction->Reagent_Quality Side_Products Formation of Side Products Side_Products->Conditions_Issue Cross_Reactivity Cross-Reactivity of Functional Groups Side_Products->Cross_Reactivity Purification_Issues Purification Difficulties Tailing_on_Silica Product Tailing/Streaking on Silica Gel Purification_Issues->Tailing_on_Silica Poor_Solubility Poor Solubility for Precipitation/Extraction Purification_Issues->Poor_Solubility Low_Yield Low_Yield Low_Yield->Side_Products Low_Yield->Purification_Issues

Caption: Logical flow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Cbz Deprotection Failures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cbz (Carbobenzyloxy) deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of the Cbz protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during Cbz deprotection experiments in a question-and-answer format.

Q1: My Cbz deprotection via catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

A1: Slow or incomplete catalytic hydrogenation is a common issue with several potential causes:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[1] The product amine itself can sometimes coordinate to the catalyst surface and inhibit its activity.[2]

    • Solution: Ensure the starting material is free from sulfur-containing impurities. If the substrate contains sulfur, consider an alternative deprotection method not prone to poisoning, such as acidic cleavage or nucleophilic cleavage.[1] In some cases, using a larger amount of catalyst or adding fresh catalyst portion-wise can help drive the reaction to completion. Adding a small amount of a weak acid (e.g., acetic acid) can protonate the product amine, reducing its coordination to the catalyst.[2]

  • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish with age.

    • Solution: Use a fresh, high-quality catalyst. If you suspect catalyst deactivation, try a new batch or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging or sterically hindered substrates.[1][2]

    • Solution: Increase the hydrogen pressure. Reactions are often successfully carried out at pressures ranging from atmospheric to 50 psi or higher.[1][2]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.

Q2: I'm observing side reactions and the reduction of other functional groups. How can I improve selectivity?

A2: Non-selective reduction of other functional groups is a known challenge with catalytic hydrogenation.

  • Competing Reductions: Functional groups such as aryl halides (especially bromides and iodides), nitro groups, double bonds, and benzyl (B1604629) ethers can also be reduced under standard hydrogenation conditions.[3]

    • Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity.[3] It uses a hydrogen donor in situ, such as formic acid, ammonium (B1175870) formate, or cyclohexene, avoiding the need for pressurized hydrogen gas.[3]

    • Solution 2: Alternative Deprotection Methods: For substrates with sensitive functional groups, consider methods that do not involve hydrogenation, such as acidic cleavage with AlCl₃/HFIP, which shows good functional group tolerance, or nucleophilic cleavage.[4][5][6]

Q3: My substrate is sensitive to hydrogenation. What are the best alternative deprotection methods?

A3: Several effective alternatives to catalytic hydrogenation are available for sensitive substrates.

  • Acid-Catalyzed Cleavage:

    • HBr in Acetic Acid: This is a classic and effective method for substrates that can withstand strong acidic conditions.[7] However, it is harsh and can affect other acid-labile groups.[3]

    • Lewis Acids (e.g., AlCl₃ in HFIP): This method is milder and offers excellent selectivity for Cbz deprotection in the presence of other reducible groups and even other benzyl protecting groups (O-Bn, N-Bn).[4][5][6] It is performed at room temperature and is scalable.[4][5][6]

  • Nucleophilic Cleavage:

    • 2-Mercaptoethanol (B42355): This method is particularly useful for complex and sensitive molecules, especially in the later stages of synthesis.[4][8] The reaction is typically carried out with a base like potassium phosphate (B84403) in a solvent such as N,N-dimethylacetamide (DMAC) at elevated temperatures (e.g., 75 °C).[4][8]

Q4: I am working with a sulfur-containing compound. What is the recommended deprotection strategy?

A4: Sulfur-containing compounds readily poison palladium catalysts, making standard catalytic hydrogenation inefficient.

  • Recommended Methods: The preferred methods are those that do not rely on a palladium catalyst.

    • Acidic Cleavage: HBr in acetic acid or milder Lewis acid conditions like AlCl₃ in HFIP are excellent choices.

    • Nucleophilic Cleavage: Using reagents like 2-mercaptoethanol is also a highly effective strategy.[4][8]

  • Forced Catalytic Hydrogenation: In some instances, using a large excess of the palladium catalyst may overcome the poisoning effect, but this is often not cost-effective or efficient. The addition of a halogenated acetic acid to the reaction mixture has been shown to improve the efficiency of catalytic hydrogenation for sulfur-containing peptides by mitigating catalyst poisoning.[9]

Data Summary of Cbz Deprotection Methods

The following table summarizes typical reaction conditions for various Cbz deprotection methods. Please note that optimal conditions can vary depending on the specific substrate.

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAc at room temperature.[3]Mild, neutral pH, high yields, and clean byproducts (toluene and CO₂).[3]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas; catalyst poisoning by sulfur compounds.[3]
Transfer Hydrogenation Pd/C with a hydrogen donor (e.g., ammonium formate, formic acid, triethylsilane) in MeOH or EtOH, often at reflux.[2]Avoids the use of pressurized H₂ gas, making it safer for larger-scale reactions.[3]Can also reduce other functional groups; may require elevated temperatures.[2]
Acidic Cleavage (Strong Acid) HBr (e.g., 33%) in acetic acid at room temperature or with gentle heating.[2]Effective for substrates incompatible with hydrogenation.[3]Harsh conditions can cleave other acid-labile protecting groups.[3]
Acidic Cleavage (Lewis Acid) AlCl₃ (1.5-3 equiv) in HFIP at room temperature.[6]Mild conditions, excellent functional group tolerance (including reducible groups), and selective for Cbz over O- and N-Bn groups.[4][5][6]HFIP is a corrosive and expensive solvent; requires stoichiometric amounts of the Lewis acid.[2]
Nucleophilic Cleavage 2-Mercaptoethanol (2 equiv), KOAc (4 equiv) in DMAC at 75 °C.[1]Highly selective and suitable for sensitive substrates incompatible with hydrogenation or strong acids.[4][8]Requires elevated temperatures and the use of a thiol reagent, which can have a strong odor.[2]

Detailed Experimental Protocols

1. General Protocol for Catalytic Hydrogenolysis using H₂ Gas

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF).

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% palladium relative to the substrate).[3]

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[3] It is recommended to purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.[3]

2. General Protocol for Acid-Catalyzed Deprotection with HBr in Acetic Acid

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrobromide salt of the amine.

3. General Protocol for Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP

  • Reaction Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (typically 1.5 to 3.0 equiv) to the solution in portions at room temperature.[6] The reaction may be a suspension as AlCl₃ is not fully soluble.[6]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[1]

Visualized Workflows and Decision Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key troubleshooting workflows and decision-making processes for Cbz deprotection.

Troubleshooting_Cbz_Hydrogenation start Incomplete Cbz Deprotection (Catalytic Hydrogenation) catalyst Check Catalyst start->catalyst hydrogen Check Hydrogen Source catalyst->hydrogen OK fresh_catalyst Use Fresh/More Active Catalyst catalyst->fresh_catalyst Inactive/Old mixing Check Mixing hydrogen->mixing OK increase_pressure Increase H2 Pressure hydrogen->increase_pressure Insufficient sulfur Sulfur Present? mixing->sulfur OK increase_stirring Increase Stirring Rate mixing->increase_stirring Inadequate alternative_method Switch to Alternative Method (e.g., Acidic/Nucleophilic Cleavage) sulfur->alternative_method Yes purify_sm Purify Starting Material sulfur->purify_sm No, but suspect impurities

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Select_Deprotection_Method start Select Cbz Deprotection Method reducible_groups Other Reducible Groups Present? (e.g., Alkenes, Nitro, Aryl Halides) start->reducible_groups sulfur_present Sulfur-Containing Groups? reducible_groups->sulfur_present No lewis_acid Milder Lewis Acid Cleavage (e.g., AlCl3/HFIP) reducible_groups->lewis_acid Yes acid_labile Acid-Labile Groups Present? sulfur_present->acid_labile No acid_cleavage Acidic Cleavage (e.g., HBr/HOAc) sulfur_present->acid_cleavage Yes hydrogenation Catalytic Hydrogenation (Standard or Transfer) acid_labile->hydrogenation No nucleophilic_cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) acid_labile->nucleophilic_cleavage Yes acid_cleavage->nucleophilic_cleavage If strong acid incompatible lewis_acid->nucleophilic_cleavage If Lewis acid incompatible

References

Side reactions of Cbz-NH-peg8-CH2cooh and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG8-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker that contains a Carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The Cbz group serves as a stable protecting group for the amine, which can be removed under specific conditions. The carboxylic acid can be activated to react with primary amines to form stable amide bonds.[1] Its primary applications are in bioconjugation, peptide synthesis, drug delivery, and nanotechnology, where it acts as a hydrophilic spacer to improve the solubility and pharmacokinetic profile of molecules.[1]

Q2: What are the most common side reactions associated with the carboxylic acid moiety of this linker?

A2: The most common side reaction is related to the activation of the carboxylic acid, typically using carbodiimide (B86325) chemistry (e.g., EDC with NHS). The primary competing reaction is the hydrolysis of the activated ester (e.g., NHS-ester), which converts it back to the unreactive carboxylic acid, thus lowering the conjugation efficiency. This hydrolysis is highly pH-dependent and increases at higher pH values.

Q3: What are the potential side reactions when deprotecting the Cbz group?

A3: The most common method for Cbz deprotection is catalytic hydrogenolysis. A potential side reaction during this process is the formation of N-benzyl tertiary amines if there is an insufficient supply of hydrogen. When using strong acidic conditions for deprotection (e.g., HBr in acetic acid), care must be taken to ensure that other acid-sensitive functional groups in the molecule are not unintentionally cleaved.

Q4: Can the Cbz-protected amine and the activated carboxylic acid react with each other in an intramolecular reaction?

A4: While theoretically possible, intramolecular cyclization is generally not a major concern under standard coupling conditions when using an orthogonal protection strategy. The Cbz group is stable to the conditions typically used for EDC/NHS coupling.[2] The activation of the carboxylic acid is usually performed at a slightly acidic pH (4.5-6.0), while the subsequent coupling to an external amine is carried out at a neutral to slightly basic pH (7.0-8.5). This stepwise process, along with the linear and flexible nature of the PEG8 chain, minimizes the likelihood of intramolecular reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Amide Coupling (Carboxylic Acid End)
Problem Probable Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of activated ester: The activated carboxylic acid (e.g., NHS-ester) is susceptible to hydrolysis, especially at high pH. 2. Suboptimal pH: The pH for activation and/or coupling may not be ideal. 3. Use of amine-containing buffers: Buffers such as Tris or glycine (B1666218) will compete with the target amine for the activated linker. 4. Inactive reagents: EDC or NHS may have degraded due to moisture.1. Perform the reaction promptly after activation. Control the pH carefully; a two-step process is recommended. 2. For EDC/NHS chemistry, activate the carboxylic acid in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, for the coupling reaction with the amine, raise the pH to 7.2-8.0.[3] 3. Use non-amine, non-carboxylate buffers such as MES for activation and PBS for coupling. 4. Use fresh, high-quality EDC and NHS and store them under desiccated conditions.
Precipitation of Reagents Poor solubility of the linker or target molecule in the reaction buffer. Ensure that all components are fully dissolved before initiating the reaction. The PEG8 chain enhances water solubility, but for highly hydrophobic molecules, the addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) may be necessary.
Cbz Deprotection (Amine End)
Problem Probable Cause(s) Recommended Solution(s)
Incomplete Cbz Deprotection 1. Insufficient catalyst or hydrogen: In catalytic hydrogenolysis, the catalyst may be poisoned, or the hydrogen source may be inadequate. 2. Reaction conditions not harsh enough: For acid-mediated deprotection, the acid concentration or reaction time may be insufficient.1. Use a fresh catalyst (e.g., 10% Pd/C) at an appropriate loading (5-10 mol%). Ensure a continuous and sufficient supply of hydrogen gas or use a reliable hydrogen transfer reagent.[4] 2. When using acidic conditions, ensure the appropriate concentration of the acid and monitor the reaction progress over time.
Formation of Byproducts Side reactions due to reaction conditions: For example, formation of N-benzyl tertiary amines during hydrogenolysis with insufficient hydrogen.Ensure an adequate hydrogen source during catalytic hydrogenolysis. If byproducts are still an issue, consider alternative deprotection methods such as using strong acids (e.g., HBr/acetic acid) or a combination of AlCl3 and HFIP for a milder, metal-free approach.
Cleavage of Other Protecting Groups Lack of orthogonality: The chosen deprotection method is not compatible with other protecting groups present in the molecule.Select a deprotection method that is orthogonal to other protecting groups. For instance, if your molecule contains other acid-sensitive groups, avoid strong acid deprotection of the Cbz group. Catalytic hydrogenolysis is often a milder alternative.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Amide Coupling

This protocol describes the activation of the carboxylic acid of this compound and subsequent coupling to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule

  • Reaction solvent (e.g., DMF or DMSO if needed)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM). If solubility is an issue, a minimal amount of DMF or DMSO can be used.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents).

    • Incubate the mixture at room temperature for 15-30 minutes.

  • Amine Coupling:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker over the amine-containing molecule is recommended.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with the Coupling Buffer if necessary.

    • Allow the reaction to proceed at room temperature for 2 hours, or at 4°C overnight.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted activated linker.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield a free amine.

Materials:

  • Cbz-protected PEG conjugate

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (Hydrogen gas balloon or a hydrogenation apparatus)

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected PEG conjugate in a suitable solvent.

    • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation:

    • Place the reaction flask under a hydrogen atmosphere. This can be achieved by attaching a balloon filled with hydrogen gas or by using a specialized hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed. Reaction times can vary from 2 to 16 hours.[4]

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation:

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected amine product.

    • Further purification can be performed by chromatography if necessary.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) Linker_COOH Cbz-NH-PEG8-COOH Activated_Linker Cbz-NH-PEG8-CO-NHS Linker_COOH->Activated_Linker + EDC/NHS EDC_NHS EDC / NHS Hydrolysis Hydrolysis (Side Reaction) Activated_Linker->Hydrolysis + H2O Conjugate Cbz-NH-PEG8-CO-NH-Target Activated_Linker->Conjugate + Target-NH2 Target_Amine Target-NH2

Figure 1: Workflow for the amide coupling reaction of this compound.

G Start Cbz-Protected Compound Check_Sensitivity Are other functional groups sensitive to hydrogenolysis? Start->Check_Sensitivity Hydrogenolysis Catalytic Hydrogenolysis (e.g., H2, Pd/C) Deprotected_Amine Free Amine Product Hydrogenolysis->Deprotected_Amine Acid_Cleavage Strong Acid Cleavage (e.g., HBr/AcOH) Acid_Cleavage->Deprotected_Amine Other_Methods Alternative Methods (e.g., AlCl3/HFIP) Other_Methods->Deprotected_Amine Check_Sensitivity->Hydrogenolysis No Check_Acid_Sensitivity Are other functional groups sensitive to strong acid? Check_Sensitivity->Check_Acid_Sensitivity Yes Check_Acid_Sensitivity->Acid_Cleavage No Check_Acid_Sensitivity->Other_Methods Yes

Figure 2: Decision workflow for selecting a Cbz deprotection method.

References

How to improve the solubility of Cbz-NH-peg8-CH2cooh conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG8-CH2COOH and its conjugates. This resource provides researchers, scientists, and drug development professionals with practical guidance on addressing common challenges encountered during their experiments, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main properties?

A1: this compound is a heterobifunctional linker molecule. It contains a carboxybenzyl (Cbz)-protected amine group and a terminal carboxylic acid. The eight-unit polyethylene (B3416737) glycol (PEG8) chain acts as a hydrophilic spacer, which generally improves the solubility and flexibility of the molecule it is conjugated to.[1] The Cbz group provides protection for the amine during chemical reactions and can be removed under specific conditions. The terminal carboxylic acid is used to form stable amide bonds with amine groups on target molecules, often facilitated by coupling agents like EDC or HATU.[1]

Q2: Why is my this compound conjugate poorly soluble in aqueous buffers?

A2: While the PEG8 linker is designed to enhance water solubility, the overall solubility of your final conjugate is determined by the combined physicochemical properties of both the linker and the molecule you have attached. Several factors can contribute to poor aqueous solubility:

  • Hydrophobic Conjugated Molecule: If the molecule conjugated to the linker is highly hydrophobic, it can counteract the solubilizing effect of the PEG8 chain.

  • pH of the Solution: The terminal carboxylic acid group of the linker has an acidic pKa. At a pH at or below this pKa, the carboxyl group is protonated (-COOH), making it less polar and significantly reducing its water solubility.

  • High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its intrinsic solubility limit in the chosen solvent.

  • Ionic Strength: High salt concentrations can sometimes decrease the solubility of a substance through a "salting-out" effect.

Q3: What is the best buffer to use for dissolving my this compound conjugate?

A3: The choice of buffer is critical. To maximize solubility, it is recommended to use a buffer with a pH well above the pKa of the carboxylic acid to ensure it is in its deprotonated, more soluble carboxylate form (-COO⁻). A common starting point is a phosphate-buffered saline (PBS) at a pH of 7.4. Buffers such as carbonate/bicarbonate or borate (B1201080) at pH 7-9 can also be effective.[2] Avoid buffers containing primary amines, like Tris or glycine, if you plan to perform subsequent reactions involving the carboxylic acid group, as they can compete in the reaction.[2]

Q4: Can I use organic solvents to help dissolve my conjugate?

A4: Yes, using a water-miscible organic co-solvent is a standard and effective approach, especially for highly hydrophobic conjugates. Solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are excellent for initially dissolving the compound.[2] A concentrated stock solution can be prepared in one of these solvents and then added dropwise to your aqueous buffer with vigorous stirring to achieve the final desired concentration.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems with your this compound conjugates.

Issue Potential Cause Recommended Solution
Conjugate precipitates immediately upon addition to aqueous buffer. The pH of the buffer is too low, causing the carboxylic acid to be in its protonated, less soluble form.Increase the pH of the buffer to 7.4 or higher. A dilute basic solution (e.g., 0.1 M NaOH) can be added dropwise to the suspension to raise the pH until the conjugate dissolves.
Conjugate forms a suspension or cloudy solution in aqueous buffer. The conjugate has exceeded its solubility limit at the current concentration. The conjugated molecule is highly hydrophobic.First, try gentle sonication to break up any micro-aggregates. If cloudiness persists, consider lowering the final concentration of the conjugate. Alternatively, use the co-solvent method described in the experimental protocols below.
A clear solution is formed initially, but the conjugate precipitates over time. The conjugate solution is supersaturated and not stable. The buffer components are interacting with the conjugate, causing it to salt out.Prepare a fresh solution at a slightly lower concentration. If precipitation persists, consider screening different buffer systems with lower ionic strength.
Difficulty dissolving the conjugate in any solvent. The conjugate may have degraded or aggregated during storage.Confirm the integrity of your conjugate using analytical techniques like LC-MS. Store the lyophilized powder at -20°C, protected from moisture and light, to prevent degradation.

Data Presentation

The following table provides illustrative solubility data for a typical this compound conjugate in various solvents. Please note that these are representative values and the actual solubility of your specific conjugate will depend on the properties of the attached molecule.

Solvent System pH Estimated Solubility (mg/mL) Notes
Deionized Water4.0< 0.1At low pH, the carboxylic acid is protonated, leading to very poor aqueous solubility.
Phosphate-Buffered Saline (PBS)7.41 - 5Deprotonation of the carboxylic acid at neutral pH significantly improves solubility.
50 mM Borate Buffer8.55 - 10Higher pH further ensures the carboxylic acid is in its soluble carboxylate form.
Dimethyl Sulfoxide (DMSO)N/A> 50An excellent organic solvent for creating concentrated stock solutions.
Dimethylformamide (DMF)N/A> 50Another suitable organic solvent for initial dissolution.
10% DMSO in PBS7.4> 10The use of a co-solvent can dramatically increase the solubility in an aqueous buffer system.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is recommended for conjugates that are sparingly soluble in neutral aqueous buffers.

Materials:

  • This compound conjugate powder

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Dilute basic solution (e.g., 0.1 M NaOH)

  • pH meter or pH strips

  • Vortex mixer and magnetic stirrer

Procedure:

  • Weigh: Accurately weigh the desired amount of the conjugate into a sterile tube.

  • Initial Suspension: Add a portion of the desired aqueous buffer to the tube to create a suspension.

  • pH Adjustment: While gently stirring or vortexing, add the dilute basic solution dropwise. Monitor the pH of the solution.

  • Dissolution: Continue adding the basic solution until the conjugate is fully dissolved. This typically occurs as the pH increases to between 7.0 and 8.5.

  • Final Volume: Once dissolved, add the remaining aqueous buffer to reach the final target concentration.

  • Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.

Protocol 2: Solubilization using an Organic Co-Solvent

This protocol is recommended for highly hydrophobic conjugates that do not dissolve sufficiently using pH adjustment alone.

Materials:

  • This compound conjugate powder

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

Procedure:

  • Weigh: Accurately weigh the desired amount of your conjugate into a microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of the organic solvent (e.g., DMSO) to the tube to completely dissolve the conjugate. This will be your concentrated stock solution. Aim for a high concentration (e.g., 20-100 mg/mL).

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer.

  • Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.

  • Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments. If the solution becomes cloudy, the solubility limit in that buffer system has been exceeded.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Conjugate Powder add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) start->add_buffer observe Observe Solution add_buffer->observe clear_solution Clear Solution (Soluble) observe->clear_solution Yes cloudy_solution Cloudy/Precipitate observe->cloudy_solution No end End clear_solution->end adjust_ph Adjust pH to > 7.4 with dilute base cloudy_solution->adjust_ph observe2 Observe Solution adjust_ph->observe2 observe2->clear_solution Yes still_insoluble Still Insoluble observe2->still_insoluble No co_solvent Use Co-Solvent Protocol still_insoluble->co_solvent final_solution Clear Solution (Soluble) co_solvent->final_solution final_solution->end

Caption: A workflow for troubleshooting the solubility of this compound conjugates.

Co_Solvent_Method_Workflow start Start: Hydrophobic Conjugate Powder dissolve_dmso 1. Dissolve in minimal anhydrous DMSO/DMF (Create Stock Solution) start->dissolve_dmso add_dropwise 3. Add stock solution dropwise to vigorously stirring buffer dissolve_dmso->add_dropwise prepare_buffer 2. Prepare final volume of aqueous buffer (e.g., PBS) prepare_buffer->add_dropwise observe Observe Final Solution add_dropwise->observe clear_solution Clear Solution (Solubilized) observe->clear_solution Yes cloudy_solution Cloudy Solution (Insoluble) observe->cloudy_solution No end End clear_solution->end troubleshoot Troubleshoot: - Lower final concentration - Increase co-solvent % (if possible) cloudy_solution->troubleshoot

Caption: Experimental workflow for the co-solvent solubilization method.

References

Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of PROtac (Proteolysis Targeting Chimera) linker length for efficient ternary complex formation and target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's primary function is to position the target protein and the E3 ligase in close enough proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]

The length of the linker is a critical parameter because:

  • A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[1][2][3]

  • A linker that is too long may not effectively bring the two proteins together, leading to an unstable and unproductive ternary complex with excessive flexibility, resulting in inefficient ubiquitination.[1][2][3]

Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[3][4]

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[3][] These are popular due to their ability to accommodate the formation of a productive ternary complex.[3] Other linker types include more rigid structures incorporating moieties like piperazine (B1678402) or triazole rings, which can help to modulate the conformational flexibility and physicochemical properties of the PROTAC.[3][]

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition is crucial as it influences a PROTAC's solubility, cell permeability, and metabolic stability.[3] For example, incorporating hydrophilic elements like PEG can improve solubility.[3] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency.[3]

Q4: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][3] This occurs because at excessive concentrations, PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[3] Mitigating the hook effect often involves optimizing the PROTAC concentration and enhancing the cooperativity of ternary complex formation.[3]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a common challenge in PROTAC development.[3] Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[3]

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.[1]

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.[3]

Solutions:

  • Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.[3]

  • Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.[3]

  • Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[3]

  • Modify the linker composition. Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.[3]

Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

The "hook effect" is an inherent characteristic of the PROTAC mechanism, but its severity can be influenced by linker design.

Solutions:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[6]

Data Presentation

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2][7] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2]

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [7]

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-11215065
PROTAC-2145085
PROTAC-3161095
PROTAC-4187570
PROTAC-52020050

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Data is hypothetical and for illustrative purposes.[1][2]

Table 2: Impact of Linker Length on p38α Degradation [2]

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)
p38-PROTAC-113>1000<20
p38-PROTAC-21510080
p38-PROTAC-3175090
p38-PROTAC-41925075
p38-PROTAC-521>1000<30

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[8]

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for the desired time.[3]

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate.[3]

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins to a membrane.[3]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[3]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a suitable secondary antibody. Develop the blot using an ECL substrate and image the chemiluminescence.[9]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine DC50 and Dmax.[9]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to assess the formation and stability of the ternary complex.[3]

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[3]

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.[3]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[3]

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.[3]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded_POI Proteasome->Degraded_POI Degradation POI_Ub->Proteasome

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_assays Experimental Evaluation start Start: Design PROTAC Library (Varying Linker Lengths) synthesis Synthesize PROTAC Library start->synthesis biophysical Biophysical Assays (e.g., SPR, ITC) synthesis->biophysical cellular Cellular Assays (e.g., Western Blot) synthesis->cellular analysis Data Analysis (DC50, Dmax, Cooperativity) biophysical->analysis cellular->analysis decision Optimal Linker Length Identified? analysis->decision end End: Optimized PROTAC decision->end Yes refine Refine Linker Design decision->refine No refine->synthesis

Caption: Experimental workflow for PROTAC linker optimization.

Linker_Length_Logic cluster_input Linker Length cluster_outcome Ternary Complex Formation & Degradation too_short Too Short steric_hindrance Steric Hindrance No Ternary Complex too_short->steric_hindrance optimal Optimal stable_complex Stable & Productive Ternary Complex Efficient Degradation optimal->stable_complex too_long Too Long unstable_complex Unstable/Unproductive Ternary Complex Inefficient Degradation too_long->unstable_complex

Caption: Logical relationship between linker length and PROTAC efficacy.

References

Addressing steric hindrance with Cbz-NH-peg8-CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG8-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during their experiments with this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker featuring a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The Cbz group provides stable protection for the amine functionality, which can be selectively removed under specific conditions. The terminal carboxylic acid allows for conjugation to primary amines on target molecules like proteins, peptides, or small molecules through the formation of a stable amide bond. Its primary applications are in bioconjugation, drug delivery, proteomics (as a PROTAC linker), and peptide synthesis.[2][3]

Q2: What is steric hindrance and how does it relate to this compound?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound, the bulky Cbz protecting group and the flexible PEG8 chain can physically obstruct the reactive carboxylic acid end from approaching the target amine on another molecule, leading to reduced reaction efficiency or complete failure of the conjugation.

Q3: When should I be concerned about steric hindrance with this linker?

You should be particularly mindful of steric hindrance when:

  • Your target molecule is large and complex, such as a globular protein with limited accessible surface amines.

  • The target amine is located in a sterically crowded environment, for instance, near a bulky amino acid residue or within a folded domain.

  • You are performing a solid-phase synthesis where the growing peptide chain is attached to a resin, which can create a crowded environment.

Q4: How can I minimize the risk of steric hindrance before starting my experiment?

Careful planning of your conjugation strategy is key. Consider the following:

  • Target site selection: If possible, choose a target amine that is known to be on the surface of the molecule and away from other bulky groups.

  • Linker length: While you are using a PEG8 linker, which provides some spacing, for extremely hindered targets, a longer PEG chain might be necessary.

  • Reaction conditions: Optimizing reaction parameters like temperature, time, and catalyst can help overcome kinetic barriers caused by steric hindrance.

Troubleshooting Guide: Low Conjugation Yield

Low or no yield in your conjugation reaction is a common issue. This guide will help you diagnose and resolve potential problems related to steric hindrance and other factors.

Symptom Possible Cause Recommended Solution
Low or no product formation, starting materials largely unreacted. Steric hindrance at the reaction site: The Cbz group and PEG chain are preventing the carboxylic acid from reaching the target amine.1. Increase reaction time and/or temperature: This can provide the necessary energy to overcome the activation barrier. Monitor the stability of your biomolecule at elevated temperatures. 2. Use a coupling agent known to be effective for hindered couplings: Consider using HATU or HCTU in place of standard EDC/NHS. 3. Change the solvent: A more polar aprotic solvent like DMF or DMSO can sometimes improve solvation and reduce aggregation, making reactive sites more accessible.
Inconsistent or low yield across batches. Reagent degradation: EDC and NHS are moisture-sensitive. The this compound linker can also degrade if not stored properly.1. Use fresh reagents: Always use freshly opened or properly stored EDC and NHS. 2. Proper storage of the linker: Store this compound at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[1]
Side product formation observed by LC-MS. Intramolecular cyclization or side reactions: The activated carboxylic acid may react with other nucleophiles on your target molecule.1. Optimize pH: For EDC/NHS chemistry, activating the carboxylic acid is more efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a more neutral pH (7.2-8.0). A two-step protocol can improve specificity.[4][5] 2. Use a milder activating agent.
Product is formed, but purification is difficult. Aggregation of the conjugate: The hydrophobicity of the Cbz group can sometimes lead to aggregation, especially with larger biomolecules.1. Incorporate detergents or organic co-solvents in your purification buffers to a level that does not denature your protein. 2. Consider a different purification method: Size-exclusion chromatography (SEC) is often effective at separating monomeric conjugates from aggregates.

Data Presentation: Impact of Linker Length on Steric Hindrance

While you are using a PEG8 linker, it is important to understand how linker length can influence the outcome of your conjugation, particularly when steric hindrance is a concern. The following tables provide a summary of expected trends based on typical bioconjugation experiments.

Table 1: Influence of PEG Linker Length on Conjugation Efficiency with a Sterically Hindered Protein

LinkerRelative Conjugation Yield (%)Rationale
Cbz-NH-PEG2-COOH20-30%Shorter linker may not be long enough to overcome steric hindrance from the protein's folded structure.
Cbz-NH-PEG8-COOH 60-70% Provides a good balance of spacer length to access hindered sites without excessive flexibility that could lead to intramolecular reactions.
Cbz-NH-PEG12-COOH80-90%Longer linker provides greater reach and flexibility to access sterically hindered amines.
Cbz-NH-PEG24-COOH>90%The extended length significantly reduces the impact of steric hindrance at the conjugation site.

Note: These are generalized values and actual yields will depend on the specific protein and reaction conditions.

Table 2: Effect of PEG Linker Length on the Biological Activity of a PEGylated Protein

LinkerRetained Biological Activity (%)Rationale
Cbz-NH-PEG2-COOH80-90%Shorter linker has a minimal impact on the protein's overall structure and interaction with its target.
Cbz-NH-PEG8-COOH 60-70% The PEG chain may partially shield the active site, leading to a moderate decrease in activity.
Cbz-NH-PEG12-COOH40-50%A longer PEG chain can create a larger hydrodynamic radius and may interfere more significantly with the active site.
Cbz-NH-PEG24-COOH20-30%The extensive PEGylation can lead to significant steric hindrance, greatly reducing the protein's ability to bind to its target.

Note: The impact on biological activity is highly dependent on the location of the conjugation site relative to the active site of the protein.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Protein

This protocol outlines the steps for conjugating the carboxylic acid group of the linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein in a non-amine-containing buffer (e.g., MES or PBS) at a pH of 7.2-7.5.

    • Linker Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • EDC Stock Solution: Prepare a 100 mM solution of EDC in anhydrous DMF or DMSO immediately before use.

    • NHS Stock Solution: Prepare a 100 mM solution of NHS in anhydrous DMF or DMSO immediately before use.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (Linker:EDC:NHS).

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. The molar excess of the linker over the protein will need to be optimized, but a starting point of 10-20 fold molar excess is common.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to expose the primary amine for subsequent reactions.

  • Catalyst Preparation:

    • Carefully weigh out Palladium on carbon (Pd/C, 10%) in a fume hood. The amount should be approximately 10-20% by weight of the Cbz-protected conjugate.

  • Hydrogenolysis:

    • Dissolve the Cbz-protected conjugate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reagent Quality (EDC, NHS, Linker) Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Time, Temp, pH) CheckReagents->OptimizeConditions Reagents OK Success Improved Yield CheckReagents->Success Reagents Degraded (Use Fresh) ChangeCoupling Change Coupling Chemistry (e.g., use HATU) OptimizeConditions->ChangeCoupling No Improvement OptimizeConditions->Success Improvement Purification Analyze Purification Step ChangeCoupling->Purification No Improvement ChangeCoupling->Success Improvement Purification->Success Problem Identified & Solved G cluster_pathway EDC/NHS Coupling Pathway Linker Cbz-NH-PEG8-COOH ActivatedLinker Activated NHS Ester Linker->ActivatedLinker + EDC, NHS EDC EDC NHS NHS Conjugate Cbz-NH-PEG8-CO-NH-Protein ActivatedLinker->Conjugate + Protein-NH2 Protein Protein-NH2 Protein->Conjugate

References

Cbz-NH-peg8-CH2cooh stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Cbz-NH-PEG8-CH2COOH in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -18°C to -20°C, protected from light, and kept in a dry environment.[1][2][3][4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[6]

2. What are the potential degradation pathways for this compound in aqueous solutions?

While specific data for this molecule is limited, potential degradation can occur at two primary sites: the Cbz (benzyloxycarbonyl) protecting group and the polyethylene (B3416737) glycol (PEG) backbone.

  • Cbz Group: The Cbz group is generally stable in basic and mildly acidic conditions.[7][8][9] However, it can be susceptible to cleavage under strong acidic conditions or through hydrogenolysis.[10][11][12]

  • PEG Backbone: The PEG chain can undergo oxidative degradation, especially in the presence of transition metal ions and oxygen.[4][13] This can lead to chain cleavage and the formation of various byproducts. Aging of PEG solutions, accelerated by heat and light, can lead to a decrease in pH.[4][14]

3. How does pH affect the stability of this compound in aqueous solutions?

  • Acidic Conditions: Strong acidic conditions (pH < 1) may lead to the cleavage of the Cbz group.[12] In a study on proteinogenic amino acids, a glutamic acid solution in 0.1 N HCl showed significant degradation to pyroglutamic acid, highlighting the potential for pH-dependent degradation of the carboxylic acid terminus.[15]

  • Neutral to Mildly Acidic/Basic Conditions: The Cbz group is generally stable in these conditions.[7][8][9] The PEG backbone is also relatively stable, although oxidative degradation can still occur.

  • Strongly Basic Conditions: While generally stable, under certain specific conditions, alkaline environments can lead to the removal of the Cbz group.[16] The recommended pH for introducing the Cbz group is between 8 and 10, suggesting that outside this range, instability may increase.[16]

4. How does temperature affect the stability of this compound in aqueous solutions?

Elevated temperatures can accelerate the degradation of the PEG component of the molecule.[4][5][14] Storing PEG solutions at refrigerated (4°C) or frozen (-20°C) temperatures significantly improves their stability.[4][5] While some studies have examined the thermal stability of PEGylated proteins, showing increased stability in some cases, the effect on the linker itself in an aqueous solution is primarily degradative with increased temperature.[17][18]

Troubleshooting Guide

Issue Possible Cause Recommendation
Unexpected decrease in pH of the aqueous solution over time. Oxidative degradation of the PEG chain, leading to the formation of acidic byproducts.[4]Prepare fresh solutions before use. If storage is necessary, store at 4°C or -20°C and purge the container with an inert gas like argon to minimize oxygen exposure.[4][14]
Loss of amine-reactivity after storage in solution. Hydrolysis or cleavage of the Cbz protecting group, exposing the amine which might then react with other components or degrade.Ensure the pH of the solution is within a stable range (mildly acidic to mildly basic). Avoid strong acids. Prepare solutions fresh when possible.
Inconsistent experimental results between batches. Degradation of the this compound stock solution.Always store the stock solution under the recommended conditions (-20°C, dry, dark).[1][2][3] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Precipitation of the compound from the aqueous solution. The compound may have limited solubility in certain aqueous buffers, or degradation products may be less soluble.Determine the solubility of this compound in your specific buffer system before preparing a large volume.

Quantitative Stability Data

ComponentConditionStabilityReference
Cbz-Protecting Group Strong Acid (e.g., HBr/HOAc)Labile[11][16]
Catalytic HydrogenationLabile[10][12]
Mild Acid/BaseStable[7][8][9]
PEG Backbone Elevated TemperatureProne to degradation[4][5]
Presence of Oxygen/Metal IonsProne to oxidation[4][13]
Frozen (-20°C)Stable[4][5]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Aqueous Buffers

This protocol is designed to assess the stability of this compound under various pH and temperature conditions.

  • Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 4, pH 7.4, pH 9).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Aliquot the samples and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C) for a set period (e.g., 0, 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples by HPLC to quantify the remaining amount of intact this compound. A reversed-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

degradation_pathway This compound This compound Degradation_Products_1 H2N-PEG8-CH2COOH + Toluene + CO2 This compound->Degradation_Products_1 Hydrogenolysis or Strong Acid Degradation_Products_2 PEG Fragmentation Products This compound->Degradation_Products_2 Oxidation (Heat, Light, O2) experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Buffers Prepare Buffers (pH 4, 7.4, 9) Prepare_Samples Dissolve this compound in Buffers Prepare_Buffers->Prepare_Samples Incubate_Samples Incubate at Different Temperatures (4°C, 25°C, 40°C) Prepare_Samples->Incubate_Samples HPLC_Analysis Analyze by HPLC at Time Points (0, 24, 48, 72h) Incubate_Samples->HPLC_Analysis Data_Analysis Determine Degradation Kinetics HPLC_Analysis->Data_Analysis

References

Navigating the Complexities of PEGylated Compound Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the purification challenges of PEGylated compounds. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules. However, the inherent heterogeneity of the PEGylation reaction mixture presents significant purification hurdles. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve a highly pure final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of PEGylated compounds, offering potential causes and actionable solutions.

Issue Symptom Possible Cause(s) Solution(s)
Poor Separation of PEGylated Product from Unreacted Protein Co-elution or overlapping peaks of the PEGylated conjugate and the native protein in chromatographic analysis (e.g., SEC, IEX).Insufficient Resolution: The chosen chromatography method may not provide adequate separation based on the size or charge difference between the PEGylated and unreacted protein. For Size Exclusion Chromatography (SEC), a general guideline is that the molecular weight difference should be at least two-fold for efficient separation[1].Optimize Chromatography Method: - SEC: Use a column with a smaller pore size or a longer column length to improve resolution. - Ion Exchange Chromatography (IEX): Optimize the salt gradient. A shallower gradient can enhance the separation of species with small charge differences[2]. The attachment of PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin[][4].
Presence of Unreacted PEG in the Final Product A peak corresponding to free PEG is observed in the analysis of the purified product (e.g., by HPLC with a charged aerosol detector or refractive index detector)[5].Inefficient Removal of Small Molecules: The purification method may not be effective at removing small, unreacted PEG reagents.Employ Size-Based Separation: - Ultrafiltration/Diafiltration: Use a membrane with a molecular weight cut-off (MWCO) that is significantly larger than the unreacted PEG but smaller than the PEGylated product[6][7]. - Dialysis: Similar to ultrafiltration, select a membrane with an appropriate MWCO and perform multiple buffer exchanges[7]. - SEC: Use a desalting column (e.g., G-25) for efficient removal of small molecules[8].
Low Recovery of PEGylated Product The final yield of the purified PEGylated compound is significantly lower than expected.Product Adsorption: The PEGylated molecule may be non-specifically binding to the chromatography column matrix or membrane material[2][8]. Product Precipitation: The buffer conditions (pH, ionic strength) may not be optimal, leading to aggregation and precipitation of the PEGylated product[2][7].Minimize Non-Specific Binding: - Chromatography: Add modifiers like arginine or non-ionic surfactants to the mobile phase. Experiment with different column chemistries (e.g., a different stationary phase)[8]. - Ultrafiltration/Dialysis: Use membranes made of low-binding materials like regenerated cellulose[8]. Optimize Buffer Conditions: Screen different buffer pH and ionic strengths to ensure the solubility and stability of your PEGylated product[7].
Inability to Separate Different PEGylated Species (e.g., mono- vs. di-PEGylated) Multiple PEGylated species co-elute, resulting in a heterogeneous final product.Diminishing Separation Efficiency with Increased PEGylation: As the number of attached PEG chains increases, the physicochemical differences between successively PEGylated forms become smaller, making separation by techniques like IEX and SEC less effective[4][6].Utilize High-Resolution Techniques: - IEX: Can be effective for separating species with low degrees of PEGylation where charge differences are more pronounced[6]. - Hydrophobic Interaction Chromatography (HIC): Can sometimes separate species based on differences in hydrophobicity imparted by PEGylation[][9]. - Reversed-Phase HPLC (RP-HPLC): Often used for analytical-scale separation of positional isomers and different PEGylated forms[].
Product Aggregation After Purification The purified PEGylated product shows signs of aggregation upon analysis (e.g., by SEC or dynamic light scattering).Harsh Purification Conditions: High pressure during chromatography or inappropriate buffer conditions can induce aggregation[7]. Inherent Instability: The PEGylation process itself may have altered the stability of the molecule.Gentle Handling and Optimized Conditions: - Reduce the flow rate during chromatography to lower the pressure[7]. - Perform purification steps at low temperatures (e.g., 4°C)[7]. - Screen for buffer conditions that promote the stability of the PEGylated product[7].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying PEGylated compounds?

A1: The most frequently used purification techniques for PEGylated compounds are based on differences in size and charge. These include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and ultrafiltration/diafiltration[][4][6]. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are also employed, often for higher resolution separations or for analytical purposes[][9].

Q2: How does the size of the PEG chain affect purification?

A2: The size of the attached PEG chain has a significant impact on purification:

  • Increased Hydrodynamic Radius: Larger PEG chains lead to a greater increase in the molecule's size, which generally improves separation from the unreacted protein by SEC[][10].

  • Charge Shielding: Larger PEGs can more effectively mask the surface charges of the protein, which can reduce its interaction with IEX resins and alter its elution profile[4][6]. This effect can be leveraged to separate PEGylated from non-PEGylated proteins.

  • Resolution in SEC: While larger PEGs aid in separating the initial PEGylated product from the native protein, the relative size difference between species with one versus two attached large PEGs may not be sufficient for effective separation at a preparative scale[6].

Q3: How can I remove unreacted PEG from my PEGylated product?

A3: The most effective methods for removing small, unreacted PEG reagents are based on size-exclusion principles. These include:

  • Size Exclusion Chromatography (SEC): Using a column with an appropriate pore size will allow the larger PEGylated product to elute first, while the smaller, unreacted PEG is retained longer.

  • Ultrafiltration/Diafiltration: This technique uses a semi-permeable membrane to retain the larger PEGylated product while allowing the smaller, unreacted PEG to pass through with the filtrate.

  • Dialysis: Similar to ultrafiltration, this method uses a semi-permeable membrane to separate molecules based on size. It is often used for smaller sample volumes.

Q4: I am having trouble separating positional isomers of my mono-PEGylated protein. What can I do?

A4: Separating positional isomers (where the PEG chain is attached at different sites on the protein) is a significant challenge because these molecules have the same molecular weight. While difficult, especially at a preparative scale, the following techniques may offer some resolution, particularly at an analytical scale:

  • Ion Exchange Chromatography (IEX): If the different PEGylation sites result in a varied shielding of charged residues, it may be possible to achieve separation[].

  • Reversed-Phase HPLC (RP-HPLC): This technique can separate molecules based on slight differences in hydrophobicity, which may vary between positional isomers[].

  • Capillary Electrophoresis (CE): This high-resolution technique separates molecules based on a combination of charge, size, and shape, and can be effective in separating positional isomers[].

Q5: What analytical techniques are best for characterizing my purified PEGylated compound?

A5: A combination of techniques is typically required for comprehensive characterization:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight after PEGylation and to assess the presence of unreacted protein.

  • Size Exclusion Chromatography (SEC): Used to determine the extent of aggregation and to separate different PEGylated species based on size.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are powerful tools for determining the exact molecular weight of the PEGylated product and thus the number of attached PEG chains[11].

  • High-Performance Liquid Chromatography (HPLC): In various modes (SEC, IEX, RP-HPLC), HPLC is used to assess purity, quantify different species, and separate isomers[12].

  • Capillary Electrophoresis (CE): Provides high-resolution separation and can be used to analyze heterogeneity.

Experimental Protocols

General Protocol for Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for separating a PEGylated protein from unreacted protein and smaller contaminants. Optimization will be required based on the specific characteristics of your molecule and the PEG reagent used.

  • System Preparation:

    • Equilibrate the SEC system, including the column, with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved. This typically involves flushing the column with at least two column volumes of the buffer[7].

  • Sample Preparation:

    • If the PEGylation reaction was performed in a buffer containing components that may interfere with purification, consider a buffer exchange into the SEC mobile phase using a desalting column or ultrafiltration.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the column[7].

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated SEC column. To ensure optimal resolution, the injection volume should generally not exceed 2-5% of the total column volume[7].

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance, typically at 280 nm for proteins[7]. The PEGylated protein, having a larger hydrodynamic radius, is expected to elute earlier than the unreacted protein.

    • Collect fractions throughout the elution process.

  • Analysis of Fractions:

    • Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, analytical SEC, or mass spectrometry) to identify the fractions containing the purified PEGylated product, free from unreacted protein and other impurities[7].

  • Pooling and Concentration:

    • Pool the fractions that contain the pure PEGylated product.

    • If necessary, concentrate the pooled sample using a suitable method such as ultrafiltration.

Visualizations

experimental_workflow pegylation_reaction PEGylation Reaction Mixture (PEGylated Protein, Unreacted Protein, Free PEG) sec_purification Size Exclusion Chromatography (SEC) pegylation_reaction->sec_purification Separate by size fraction_analysis Fraction Analysis (SDS-PAGE, Analytical SEC) sec_purification->fraction_analysis Collect fractions pooling Pool Pure Fractions fraction_analysis->pooling Identify pure fractions concentration Concentration (Ultrafiltration) pooling->concentration final_product Purified PEGylated Product concentration->final_product

Caption: A typical experimental workflow for the purification of PEGylated proteins using SEC.

troubleshooting_logic start Purification Issue poor_separation Poor Separation? start->poor_separation low_recovery Low Recovery? start->low_recovery poor_separation->low_recovery No optimize_sec Optimize SEC (Longer Column, Smaller Pores) poor_separation->optimize_sec Yes check_adsorption Check for Adsorption (Change Column/Buffer) low_recovery->check_adsorption Yes check_precipitation Check for Precipitation (Optimize Buffer pH/Ionic Strength) low_recovery->check_precipitation Yes optimize_iex Optimize IEX (Shallower Gradient)

Caption: A logical troubleshooting workflow for common PEGylation purification challenges.

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs, particularly those with PEG linkers?

A1: Aggregation of ADCs is a common challenge primarily driven by the increased hydrophobicity of the conjugate.[1][2] Many potent cytotoxic payloads are inherently hydrophobic.[3][4] When these molecules are attached to a monoclonal antibody (mAb), even via a hydrophilic PEG linker, they can create hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to self-association and the formation of soluble and insoluble aggregates.[5]

Several factors can contribute to or exacerbate this issue:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][6]

  • Payload and Linker Hydrophobicity: The intrinsic hydrophobicity of the specific payload and the non-PEG components of the linker are major contributors.[2][3]

  • Conjugation Chemistry: The conditions used during the conjugation process, such as the use of organic co-solvents to solubilize the linker-payload, can sometimes stress the antibody and promote aggregation.[5] Non-site-specific conjugation methods can lead to heterogeneous products, some of which may be more prone to aggregation.

  • Formulation Conditions: Sub-optimal formulation conditions, including pH, ionic strength, and the absence of appropriate stabilizing excipients, can fail to protect the ADC from aggregation.[5]

  • Environmental Stress: Exposure to physical and environmental stresses like elevated temperatures, freeze-thaw cycles, and mechanical agitation can induce conformational changes in the antibody portion of the ADC, exposing hydrophobic regions and leading to aggregation.

Q2: I thought PEG linkers were supposed to prevent aggregation. Why am I still observing this issue?

A2: While PEG linkers are incorporated into ADC design to increase hydrophilicity and mitigate aggregation, their effectiveness can be influenced by several factors.[1][] The presence of a PEG linker does not guarantee the complete prevention of aggregation, especially when dealing with highly hydrophobic payloads or high DARs.

Here's why you might still be observing aggregation:

  • Insufficient PEG Length or Shielding: The PEG chain may not be long enough or configured in a way that effectively "shields" the hydrophobic payload from interacting with other ADC molecules.[8] The architecture of the PEG linker, such as a linear versus a branched or pendant configuration, can significantly impact its ability to prevent aggregation.[8][9]

  • High Local Hydrophobicity: Even with a PEG linker, a high concentration of hydrophobic payloads in a specific region of the antibody can create a localized hydrophobic patch that drives aggregation.[10]

  • Underlying Antibody Instability: The parent monoclonal antibody itself may have an inherent propensity to aggregate, which is exacerbated by the conjugation of the linker-payload.

  • Inadequate Formulation: The formulation may lack the necessary stabilizing excipients to work synergistically with the PEG linker to prevent aggregation under specific storage or stress conditions.

Q3: What are the consequences of ADC aggregation?

A3: ADC aggregation is a critical quality attribute that needs to be controlled because it can have significant negative impacts on the safety, efficacy, and manufacturability of the therapeutic.[6]

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, reducing the amount of active ADC that reaches the tumor site.[6]

  • Increased Immunogenicity: The presence of aggregates can elicit an unwanted immune response in patients.[5]

  • Altered Pharmacokinetics (PK): Aggregated ADCs generally have different pharmacokinetic profiles compared to their monomeric counterparts, often leading to faster clearance.[11]

  • Potential for Off-Target Toxicity: Aggregates can lead to increased uptake in organs like the liver and spleen, potentially causing off-target toxicity.[11]

  • Manufacturing and Stability Issues: Aggregation can lead to precipitation, making the ADC difficult to manufacture, purify, and formulate, and can compromise its long-term stability and shelf-life.[5]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common aggregation issues encountered during the development of ADCs with PEG linkers.

Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
High levels of aggregation immediately post-conjugation 1. High Drug-to-Antibody Ratio (DAR): Increased surface hydrophobicity due to a high number of conjugated payloads.[6] 2. Hydrophobic Payload/Linker: The intrinsic properties of the payload and non-PEG components of the linker are driving aggregation.[3] 3. Suboptimal Conjugation Conditions: Use of organic co-solvents, pH, or temperature during conjugation may be destabilizing the antibody.[5] 4. Non-Site-Specific Conjugation: Heterogeneous product with some species having a high DAR and being aggregation-prone.1. Optimize DAR: Aim for a lower average DAR (typically 2-4) which often provides a better balance between potency and stability.[4] 2. Linker Engineering:     - Increase the length of the PEG chain (e.g., PEG8, PEG12, PEG24).[8]     - Evaluate branched or pendant PEG linkers, which can provide better shielding of the hydrophobic payload.[8]     - Incorporate other hydrophilic moieties into the linker, such as sulfonate groups. 3. Refine Conjugation Process:     - Minimize the use of organic co-solvents or screen for less denaturing alternatives.     - Optimize the pH and temperature of the conjugation reaction to maintain antibody stability. 4. Employ Site-Specific Conjugation: Use techniques like engineered cysteines (THIOMABs) or enzymatic conjugation to produce a more homogeneous ADC with a defined DAR, reducing the presence of highly conjugated, aggregation-prone species.
Gradual increase in aggregation during storage 1. Inadequate Formulation: The buffer system (pH, ionic strength) and excipients are not providing sufficient long-term stability. 2. Inappropriate Storage Conditions: Temperature fluctuations or freeze-thaw cycles are inducing aggregation.1. Formulation Optimization:     - pH Screening: Determine the optimal pH for stability, which is often slightly acidic and away from the ADC's isoelectric point.[5]     - Excipient Screening: Evaluate the addition of stabilizers such as:        - Surfactants (e.g., Polysorbate 20/80) to prevent surface-induced aggregation.        - Sugars/Polyols (e.g., sucrose, trehalose) as cryoprotectants and lyoprotectants.        - Amino Acids (e.g., arginine, glycine) to suppress self-association.[6] 2. Optimize Storage Conditions:     - Store at the recommended temperature and protect from light.     - If frozen storage is required, perform freeze-thaw stability studies to ensure the formulation is protective.
Inconsistent aggregation results between batches 1. Variability in DAR: Inconsistent conjugation reaction leading to batch-to-batch differences in the average DAR and distribution of drug-loaded species. 2. Process Variability: Inconsistencies in conjugation conditions, purification, or formulation steps.1. Standardize Conjugation Protocol: Tightly control reaction parameters (time, temperature, reagent concentrations) to ensure a consistent DAR. 2. Implement Robust Process Controls: Ensure all steps from conjugation to final formulation are well-controlled and reproducible. 3. Characterize Batches Thoroughly: Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) to confirm the DAR distribution for each batch.[4]

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing ADC aggregation.

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

ADC ConstructAverage DARAggregation (%)In Vivo ClearanceReference(s)
anti-CD30-MMAE2LowLow[2]
anti-CD30-MMAE4ModerateModerate[2]
anti-CD30-MMAE8HighHigh[1][2]
Maytansinoid ADC~2LowComparable to DAR <6[11]
Maytansinoid ADC~6ModerateComparable to DAR ~2[11]
Maytansinoid ADC~9-10HighRapid Clearance[11]

Table 2: Influence of PEG Linker Architecture on ADC Pharmacokinetics

Linker Architecture (DAR 8)Clearance RateReference(s)
Linear (L-PEG24)High[8]
Pendant (P-(PEG12)2)Low[8]

Table 3: Effect of Formulation Excipients on Preventing Aggregation

Excipient ClassExamplesTypical ConcentrationMechanism of ActionReference(s)
SurfactantsPolysorbate 20, Polysorbate 800.01 - 0.1%Prevents surface-induced aggregation and stabilizes against mechanical stress.[12]
Sugars/PolyolsSucrose, Trehalose, Mannitol5 - 10%Act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thaw and lyophilization.[12]
Amino AcidsArginine, Glycine, Proline50 - 250 mMSuppress self-association by shielding hydrophobic patches and minimizing protein-protein interactions.[6]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for ADC Aggregation Analysis

Objective: To separate and quantify ADC aggregates, monomers, and fragments based on their hydrodynamic volume.

Materials:

  • HPLC system with UV detector

  • Size Exclusion Chromatography column suitable for biologics (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl)

  • Mobile Phase: A common starting point is 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. For hydrophobic ADCs, the addition of an organic modifier may be necessary to reduce non-specific interactions with the column stationary phase.[13][14]

    • Alternative Mobile Phases:

      • Phosphate-buffered saline (PBS) pH 7.4[9]

      • Mobile phase with 5-15% isopropanol (B130326) or acetonitrile (B52724) to mitigate hydrophobic interactions.[14][15]

      • Mobile phases containing arginine have also been shown to improve peak shape for some ADCs.

  • ADC sample

Methodology:

  • System Preparation: Equilibrate the SEC column with the chosen mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[6]

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[6][15]

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. High molecular weight species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight species (fragments).[6]

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for ADC Aggregation Analysis

Objective: To determine the hydrodynamic radius (Rh) and polydispersity of an ADC sample, providing a rapid assessment of its aggregation state.

Materials:

  • DLS instrument

  • Low-volume cuvettes

  • ADC sample

  • Filtration device (0.1 or 0.22 µm syringe filters)

Methodology:

  • Sample Preparation:

    • The sample should be visually clear and free of precipitates.

    • A typical concentration range is 0.1 - 1.0 mg/mL.[11]

    • The sample should be prepared in a buffer that has been filtered to remove any dust or particulate matter.

    • Filter the final ADC sample through a 0.22 µm filter directly into a clean, dust-free cuvette to remove any extraneous dust particles that could interfere with the measurement.[11]

  • Instrument Setup:

    • Allow the DLS instrument's laser to warm up for at least 30 minutes for stabilization.[11]

    • Set the measurement parameters, including the sample viscosity and refractive index (based on the buffer), and the measurement temperature.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 10-15 minutes.[11]

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The DLS software will generate a size distribution profile.

    • Analyze the hydrodynamic radius of the main peak, which should correspond to the monomeric ADC.

    • The presence of peaks with significantly larger hydrodynamic radii indicates the presence of aggregates.

    • The Polydispersity Index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI can suggest the presence of aggregates.

Visualizations

Mechanism of ADC Aggregation and Prevention cluster_aggregation Aggregation Pathway cluster_prevention Prevention with PEG Linker mAb Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) mAb->ADC Conjugation ShieldedADC Shielded ADC mAb->ShieldedADC Payload Hydrophobic Payload Payload->ADC Payload->ShieldedADC Linker Linker Linker->ADC HydrophobicPatches Exposed Hydrophobic Patches ADC->HydrophobicPatches Increased Surface Hydrophobicity Aggregation Aggregation HydrophobicPatches->Aggregation Intermolecular Interactions PEGLinker Hydrophilic PEG Linker PEGLinker->ShieldedADC Conjugation StableMonomer Stable Monomer ShieldedADC->StableMonomer Hydrophilic Shielding

Caption: Mechanism of ADC Aggregation and Prevention.

Workflow for ADC Aggregation Analysis Start Start: ADC Sample DLS Dynamic Light Scattering (DLS) Screening Start->DLS Initial Assessment SEC Size Exclusion Chromatography (SEC-HPLC) Start->SEC Quantitative Analysis DataAnalysis Data Analysis: - % Aggregation - Hydrodynamic Radius - Polydispersity Index DLS->DataAnalysis SEC->DataAnalysis Decision Aggregation Acceptable? DataAnalysis->Decision End End: Stable ADC Decision->End Yes Troubleshoot Troubleshoot: - Linker Design - Formulation - Process Decision->Troubleshoot No Troubleshoot->Start Re-evaluate

Caption: Workflow for ADC Aggregation Analysis.

Troubleshooting Decision Tree for ADC Aggregation Start High Aggregation Detected Timing When does aggregation occur? Start->Timing PostConjugation Immediately Post-Conjugation Timing->PostConjugation Post-Conjugation DuringStorage During Storage Timing->DuringStorage During Storage Action1 Optimize Conjugation: - Lower DAR - Modify Linker (e.g., longer/branched PEG) - Use Site-Specific Conjugation PostConjugation->Action1 Action2 Optimize Formulation: - Screen pH and Buffers - Add Stabilizing Excipients (Surfactants, Sugars, Amino Acids) DuringStorage->Action2 Action3 Review Storage Conditions: - Temperature Control - Freeze-Thaw Study DuringStorage->Action3 Reanalyze Re-analyze Aggregation (SEC/DLS) Action1->Reanalyze Action2->Reanalyze Action3->Reanalyze

Caption: Troubleshooting Decision Tree for ADC Aggregation.

References

Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2][3] The PEG linker is not merely a spacer; it critically influences the PROTAC's efficacy and drug-like properties.[1] Its main roles include:

  • Enhancing Solubility: The ether oxygens in the PEG backbone increase the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][3][4]

  • Modulating Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that can more easily traverse the cell membrane.[1]

  • Optimizing Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the POI and E3 ligase to come together in a productive orientation, which is necessary for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4][5] This complex is essential for the subsequent ubiquitination and degradation of the target protein.[6]

Q2: How does the length of the PEG linker affect PROTAC activity?

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[5][7]

  • Too Short: A short linker may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[8]

  • Too Long: An excessively long linker might lead to an unproductive or unstable ternary complex, hindering efficient ubiquitination.[8]

  • Optimal Length: The ideal linker length facilitates maximal interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[7] For instance, in one study on estrogen receptor (ER)-α targeting PROTACs, a linker length of 16 atoms was found to be ideal.[7]

Q3: What is the "hook effect" and how do PEG linkers influence it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[2][6] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[2][6] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[6] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[6]

Q4: What are the common synthetic strategies for incorporating PEG linkers into PROTACs?

The synthesis of PROTACs with PEG linkers is typically modular, involving the sequential coupling of the POI ligand, the E3 ligase ligand, and a bifunctional PEG linker.[9] Common synthetic reactions include:

  • Amide Bond Formation: This is a widely used method for connecting the components, often facilitated by standard peptide coupling reagents like HATU and DIPEA.[9]

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular reaction for the final ligation step, known for its high yields and tolerance of various functional groups.[9][10]

Troubleshooting Guides

Issue 1: Low or No Degradation of the Target Protein
Potential Cause Suggested Solution Recommended Action/Assay
Inefficient Ternary Complex Formation The linker length or flexibility may not be optimal for the required protein-protein interactions.[6]Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) and evaluate their degradation activity.[] Direct evaluation of ternary complex formation can be done using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET.[6][12]
Poor Cell Permeability The hydrophilicity of the PEG linker might be hindering passive diffusion across the cell membrane.[1][6]Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cellular uptake.[6] Cell permeability can be assessed using assays like the Caco-2 permeability assay.
Incorrect E3 Ligase Ligand or Expression The chosen E3 ligase may not be expressed in the target cells, or the ligand may be inappropriate.Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in the cell line using Western blot or qPCR.[13] Consider testing alternative E3 ligase ligands.
Low Synthetic Yield or Purity Impurities in the final PROTAC product can interfere with its activity.Optimize the synthetic route, including coupling reactions and purification steps. Ensure the final product is of high purity (>95%) as confirmed by LC-MS and NMR.[13]
Issue 2: Poor Aqueous Solubility
Potential Cause Suggested Solution Recommended Action/Assay
High Lipophilicity and Molecular Weight PROTACs are often large molecules that fall "beyond the Rule of Five," leading to poor solubility.[14]Incorporate more polar functional groups or ionizable groups into the linker.[14] Using PEG linkers is a primary strategy to increase hydrophilicity.[3]
Precipitation in Assays The PROTAC may be precipitating in aqueous buffers, leading to an underestimation of its potency.[14]Accurately measure the kinetic and thermodynamic solubility of the PROTAC.[14] Consider formulation strategies such as using amorphous solid dispersions for in vivo studies.[14]
Suboptimal Linker Composition While PEG linkers enhance hydrophilicity, an imbalance with other molecular properties can still result in poor solubility.Experiment with different linker compositions, such as incorporating heterocyclic scaffolds like piperazine (B1678402) or piperidine, which can improve physicochemical properties.[14]

Experimental Protocols

Protocol 1: General Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a two-step coupling process to synthesize a PROTAC.

Step 1: Coupling of E3 Ligase Ligand with Bifunctional PEG Linker

  • Reagents and Materials:

    • E3 ligase ligand (e.g., pomalidomide-NH2) (1.0 eq)

    • Bifunctional PEG linker (e.g., HOOC-PEGn-N3) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand and the bifunctional PEG linker in anhydrous DMF under a nitrogen atmosphere.[1]

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[9]

    • Monitor the reaction progress by LC-MS.[9]

    • Once the reaction is complete, purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Intermediate (Click Chemistry)

  • Reagents and Materials:

    • Purified E3 ligase-linker intermediate (containing an azide) (1.0 eq)

    • POI ligand (functionalized with an alkyne) (1.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve the E3 ligase-linker intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.[9]

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.[9]

    • Add the copper(II) sulfate solution, followed by the sodium ascorbate solution, to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.[9]

Protocol 2: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[5]

  • Procedure:

    • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

    • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

    • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH). Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome Proteasome Ubiquitination->Proteasome Tagged POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow Start Design PROTAC Synthesis Chemical Synthesis (e.g., Amide Coupling, Click Chemistry) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Testing In Vitro Evaluation Purification->In_Vitro_Testing Degradation_Assay Degradation Assay (Western Blot) In_Vitro_Testing->Degradation_Assay Ternary_Complex_Assay Ternary Complex Assay (SPR, NanoBRET) In_Vitro_Testing->Ternary_Complex_Assay Optimization Optimization (Linker Length/Composition) Degradation_Assay->Optimization Ternary_Complex_Assay->Optimization Optimization->Synthesis Iterate Lead_Compound Lead PROTAC Optimization->Lead_Compound Successful?

Caption: A typical workflow for PROTAC synthesis and evaluation.

Troubleshooting_Tree Start Low/No Degradation Check_Purity Is PROTAC pure (>95%)? Start->Check_Purity Repurify Repurify / Resynthesize Check_Purity->Repurify No Check_Ternary Assess Ternary Complex Formation (SPR/NanoBRET) Check_Purity->Check_Ternary Yes Repurify->Start No_Ternary No/Weak Ternary Complex Check_Ternary->No_Ternary No Check_Permeability Assess Cell Permeability (e.g., Caco-2) Check_Ternary->Check_Permeability Yes Modify_Linker Modify Linker (Length/Composition) No_Ternary->Modify_Linker Modify_Linker->Start Poor_Permeability Poor Permeability Check_Permeability->Poor_Permeability No Check_E3 Check E3 Ligase Expression Check_Permeability->Check_E3 Yes Modify_Structure Modify Structure (e.g., add hydrophobic linker) Poor_Permeability->Modify_Structure Modify_Structure->Start Success Degradation Observed Check_E3->Success

Caption: A troubleshooting decision tree for low PROTAC activity.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Cbz-NH-peg8-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of bioconjugates is paramount to ensuring efficacy and safety. The heterobifunctional linker, Cbz-NH-peg8-CH2COOH, which features a carboxybenzyl (Cbz) protected amine and a terminal carboxylic acid connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer, is a valuable tool in bioconjugation. Mass spectrometry (MS) stands as the gold standard for the structural elucidation and purity assessment of conjugates formed using this linker. This guide provides a comparative overview of mass spectrometry-based methods for characterizing this compound conjugates, supported by representative experimental data and detailed protocols.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight, which simplifies mass spectrometry analysis compared to polydisperse PEG linkers. Its molecular formula is C26H43NO12 with a monoisotopic mass of approximately 561.3 Da. The Cbz group provides a stable protecting group for the amine, which can be removed under specific conditions, while the carboxylic acid allows for conjugation to primary amines on target molecules like peptides, proteins, or small molecule drugs.

The characterization of conjugates involving this linker typically focuses on confirming the covalent attachment, determining the degree of labeling (number of linkers per molecule), and identifying the site(s) of conjugation. The primary mass spectrometry techniques employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Quantitative Data Summary

The following table summarizes the expected mass data for a hypothetical peptide, "Peptide-NH2" (assumed MW = 1500.0 Da), conjugated with this compound.

Analyte Description Expected Monoisotopic Mass (Da) Observed Mass Range (Da) by ESI-MS Observed Mass (Da) by MALDI-TOF MS
Peptide-NH2Unconjugated Peptide1500.01499.9 - 1500.11500.2
This compoundLinker561.3561.2 - 561.4561.5
Peptide-NH-CO-CH2-peg8-NH-CbzConjugate (Single Labeling)2043.32043.2 - 2043.42043.6

Comparison of Mass Spectrometry Techniques

Both ESI-MS, often coupled with liquid chromatography (LC-MS), and MALDI-Time of Flight (TOF) MS are powerful for analyzing these conjugates. The choice between them depends on the specific analytical need.

Technique Principle Advantages Disadvantages
LC-ESI-MS Soft ionization of liquid-phase analytes, producing multiply charged ions.- High resolution and mass accuracy. - Can be coupled with LC for separation of complex mixtures. - Enables tandem MS (MS/MS) for structural elucidation and site-of-conjugation analysis.[1]- Spectra can be complex due to multiple charge states. - Less tolerant to salts and detergents.
MALDI-TOF MS Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.- Primarily produces singly charged ions, simplifying spectra. - High sensitivity and tolerance to buffers and salts. - Rapid analysis.- Lower resolution compared to high-end ESI instruments. - Primarily for determining molecular weight; less suited for online separation.[2]

Experimental Protocols

Detailed methodologies for the characterization of a this compound conjugate are provided below.

Protocol 1: LC-ESI-MS for Conjugate Confirmation and Purity

1. Sample Preparation:

  • Dissolve the unconjugated peptide and the conjugate in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile, 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the samples through a 0.22 µm syringe filter.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: 400-2500 m/z.

  • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass.

Protocol 2: MALDI-TOF MS for Rapid Molecular Weight Determination

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the conjugate in 0.1% trifluoroacetic acid (TFA).

  • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for larger molecules, α-cyano-4-hydroxycinnamic acid for smaller peptides) in 50% acetonitrile, 0.1% TFA.

2. Spotting:

  • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive ion, linear or reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Optimized for best signal-to-noise ratio without causing fragmentation.

  • Mass Range: 500-3000 Da.

  • Calibration: Use a standard peptide mixture with known molecular weights for external calibration.

Alternative Characterization Methods

While mass spectrometry is the most definitive technique, other methods can provide complementary information.

Method Information Provided Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Purity and successful conjugation (shift in retention time).Widely available; provides quantitative purity information.Indirect evidence of conjugation; does not provide mass information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information of the linker and its attachment points.Provides unambiguous structural data.Lower sensitivity than MS; complex spectra for large molecules.

Visualizations

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Conjugate Sample Dissolution Dissolve in LC-MS Grade Solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into LC System Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Elution Elute Analytes Separation->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Analysis Detection Detection of Ions Analysis->Detection Deconvolution Deconvolution of Multiply Charged Ions Detection->Deconvolution Mass_Determination Determine Zero-Charge Mass Deconvolution->Mass_Determination

Caption: Workflow for LC-MS analysis of this compound conjugates.

Logical Relationship for Conjugate Characterization

Characterization_Logic Start Start: Conjugate Synthesis Primary_Analysis Primary Analysis: LC-MS & MALDI-TOF Start->Primary_Analysis Purity_Check Purity Assessment (HPLC/LC-MS) Primary_Analysis->Purity_Check MW_Confirmation Molecular Weight Confirmation (MS) Primary_Analysis->MW_Confirmation Final_Report Final Characterization Report Purity_Check->Final_Report Structural_Elucidation Structural Elucidation (Tandem MS/MS) MW_Confirmation->Structural_Elucidation Site_Analysis Site of Conjugation Analysis Structural_Elucidation->Site_Analysis Site_Analysis->Final_Report

Caption: Logical approach for the comprehensive characterization of conjugates.

References

A Comparative Guide to the Analysis of Cbz-NH-PEG8-CH2COOH and Related Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy for the characterization of Cbz-NH-PEG8-CH2COOH, a bifunctional PEG linker, alongside alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate methods for their specific analytical needs, with a focus on providing supporting experimental data and detailed protocols.

Introduction to this compound Analysis

This compound is a heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and proteomics. It features a carboxybenzyl (Cbz) protected amine at one terminus and a carboxylic acid at the other, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. Accurate characterization of this and similar molecules is crucial to ensure purity, confirm structural integrity, and understand conjugation efficiency. NMR spectroscopy is a powerful tool for the detailed structural elucidation of such molecules. This guide will delve into the NMR analysis of this compound and compare its performance with other common analytical techniques.

NMR Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are invaluable.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, fully assigned spectrum for this compound is not readily found in the literature, a predicted spectrum can be constructed based on known chemical shifts for its constituent functional groups. The following tables summarize the expected chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.30-7.40m5H
Benzylic (C₆H₅CH₂ )5.10s2H
NH5.0-5.5 (broad)s (broad)1H
PEG backbone (-OCH₂CH₂ O-)3.64s (broad)~28H
-NH-CH₂ -CH₂-O-3.55t2H
-O-CH₂ -CH₂-NH-3.35q2H
-O-CH₂ -COOH4.15s2H
COOH10-12 (very broad)s (broad)1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O, Cbz)156.5
Aromatic (C₆H₅)127.5-136.0
Benzylic (C H₂-C₆H₅)66.5
PEG backbone (-OC H₂C H₂O-)70.5
-NH-C H₂-CH₂-O-70.0
-O-CH₂-C H₂-NH-41.0
-O-C H₂-COOH68.0
Carboxyl (C OOH)172.0

Note: Chemical shifts are subject to solvent effects and the concentration of the sample. The broadness of the NH and COOH proton signals is due to chemical exchange and hydrogen bonding.

Comparison with Alternative Analytical Techniques

While NMR provides comprehensive structural information, other techniques offer complementary data and may be more suitable for specific analytical questions such as molecular weight determination and purity assessment.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, purity, and functional group identification.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, can be complex to interpret for large polymers.
Mass Spectrometry (MS) Molecular weight, confirmation of elemental composition, and identification of impurities.High sensitivity, accurate mass determination.Provides limited structural information on its own, fragmentation may be required for detailed analysis.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of isomers or impurities.High resolution, quantitative, and reproducible.Requires reference standards for identification, may not provide structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Fast, simple sample preparation, and cost-effective.Provides limited structural detail, overlapping peaks can be difficult to interpret.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans, depending on concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument (operating at ~100 MHz for ¹³C).

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Analysis:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire mass spectra in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 200-1000).

High-Performance Liquid Chromatography (Reversed-Phase)

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the Cbz group) or Evaporative Light Scattering Detector (ELSD).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, the sample can be prepared as a KBr pellet. Mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • For a liquid sample, a thin film can be cast on a salt plate (e.g., NaCl) by evaporating the solvent.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire 16-32 scans for a good signal-to-noise ratio.

Workflow and Pathway Visualizations

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_interpretation Structural Interpretation Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire ¹H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Transfer->C13_NMR Process_FID Process FID (Fourier Transform, Phasing) H1_NMR->Process_FID C13_NMR->Process_FID Integrate Integrate Peaks (¹H NMR) Process_FID->Integrate Assign Assign Chemical Shifts Process_FID->Assign Integrate->Assign Structure_Elucidation Elucidate Molecular Structure Assign->Structure_Elucidation Purity_Assessment Assess Purity Assign->Purity_Assessment

Caption: Workflow for NMR Analysis of this compound.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Molecule This compound NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS HPLC HPLC Molecule->HPLC FTIR FTIR Spectroscopy Molecule->FTIR Structure Detailed Structure NMR->Structure Purity Purity NMR->Purity MW Molecular Weight MS->MW MS->Purity HPLC->Purity Func_Groups Functional Groups FTIR->Func_Groups

Caption: Comparison of Information from Different Analytical Techniques.

A Comparative Guide to HPLC Methods for Purity Assessment of Cbz-NH-PEG8-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of heterobifunctional PEG linkers, such as Cbz-NH-PEG8-CH2COOH, is a critical parameter in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Ensuring the homogeneity of these linkers is paramount for the safety, efficacy, and reproducibility of the final bioconjugate. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Executive Summary

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for analyzing the purity of this compound. The choice of detector is a key consideration, with Ultraviolet (UV) detection being a viable option due to the UV-active carbobenzyloxy (Cbz) protecting group. For more universal detection, especially for impurities lacking a chromophore, Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are superior alternatives. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution. For comprehensive characterization and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods for the purity assessment of this compound.

FeatureHPLC-UVHPLC-ELSD/CADUPLC-MSLC-MS/MS
Principle Separation by hydrophobicity, detection by UV absorbance of the Cbz group.Separation by hydrophobicity, universal detection based on light scattering or charged aerosol formation.High-resolution separation by hydrophobicity, detection by mass-to-charge ratio.High-resolution separation, with fragmentation of ions for structural elucidation of impurities.
Primary Use Routine purity checks and quantification of the main component and UV-active impurities.Purity assessment of the main component and non-UV-active impurities.High-throughput purity analysis and confirmation of molecular weight.In-depth impurity profiling and structural identification.
Typical Column C18 or C8, 3-5 µmC18, C8, or PLRP-S, 3-5 µmC18 or C8, <2 µmC18 or C8, <2 µm
Resolution GoodGoodExcellentExcellent
Analysis Time 15-30 min15-30 min2-10 min5-15 min
Limit of Detection (LOD) ng range for UV-active compoundsLow ng rangepg to low ng rangepg to fg range
Limit of Quantification (LOQ) ng range for UV-active compoundsMid to high ng rangeLow ng rangepg to low ng range
Advantages Simple, robust, widely available, good for quantifying the API.Universal detection, suitable for non-chromophoric impurities.High speed, high resolution, provides molecular weight information.Provides structural information for impurity identification.
Limitations May not detect non-UV active impurities.Non-linear response (ELSD), requires volatile mobile phases.Higher initial instrument cost.Complex data analysis, higher cost and maintenance.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection (HPLC-UV)

This method is suitable for routine purity analysis, leveraging the UV absorbance of the Cbz group.

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

Method 2: Reversed-Phase HPLC with ELSD/CAD Detection

This method provides universal detection for the main component and potential non-UV active impurities.

  • Instrumentation: HPLC system with an ELSD or CAD.

  • Column: PLRP-S, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 20% B

    • 1-12 min: 20% to 80% B

    • 12-15 min: 80% B

    • 15-17 min: 80% to 20% B

    • 17-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

  • CAD Settings: Corona Voltage: 2.5 kV, Nebulizer Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile to a concentration of 1 mg/mL.

Method 3: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This method offers rapid, high-resolution analysis with mass confirmation.

  • Instrumentation: UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4 min: 10% to 95% B

    • 4-5 min: 95% B

    • 5-5.1 min: 95% to 10% B

    • 5.1-6 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the workflows for HPLC-UV/ELSD/CAD and UPLC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Injector Autosampler/ Injector Dissolution->Injector Inject Column RP Column (e.g., C18) Injector->Column Pump HPLC Pump (Mobile Phase A & B) Pump->Injector Detector Detector (UV, ELSD, or CAD) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Purity Purity Assessment (% Area) CDS->Purity

Figure 1. General workflow for HPLC-based purity assessment.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC System cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Dilution Dilute in appropriate solvent Sample->Dilution Injector Autosampler Dilution->Injector Inject Column UPLC Column (e.g., BEH C18) Injector->Column Pump UPLC Pump (Mobile Phase A & B) Pump->Injector ESI ESI Source Column->ESI Eluent MassAnalyzer Mass Analyzer (e.g., TOF) ESI->MassAnalyzer Detector MS Detector MassAnalyzer->Detector MS_Software Mass Spectrometry Software Detector->MS_Software Data Impurity_ID Impurity Identification (by m/z) MS_Software->Impurity_ID

Figure 2. Workflow for UPLC-MS based purity and impurity analysis.

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control, HPLC with UV detection offers a robust and cost-effective solution. When universal detection of all potential impurities is necessary, HPLC with ELSD or CAD is recommended. For high-throughput analysis and rapid method development, UPLC-MS provides significant advantages in speed and resolution, along with the added benefit of molecular weight confirmation. For in-depth characterization and structural elucidation of unknown impurities, LC-MS/MS is the most powerful technique. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most suitable approach to ensure the quality and consistency of this critical PEG linker.

A Head-to-Head Comparison of Cbz-NH-peg8-CH2cooh and Other PEG8 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, pharmacokinetics, and overall therapeutic efficacy of the conjugate. Among the various options, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their ability to enhance solubility and improve the pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of Cbz-NH-peg8-CH2cooh with other commonly used PEG8 linkers, supported by available experimental data and detailed methodologies.

Introduction to this compound and Its Alternatives

This compound is a heterobifunctional linker featuring a carboxybenzyl (Cbz)-protected amine at one end and a carboxylic acid at the other, connected by an eight-unit polyethylene glycol spacer. The Cbz group provides a stable protecting group for the amine, which can be removed under specific conditions to allow for conjugation. The terminal carboxylic acid can be activated to react with primary amines, such as those on the surface of antibodies.

This guide will compare this compound with three other classes of PEG8 linkers:

  • Maleimide-PEG8 linkers: These linkers contain a maleimide (B117702) group that reacts specifically with thiol groups, typically on cysteine residues of proteins.

  • NHS-ester-PEG8 linkers: These are activated esters that react with primary amines, such as lysine (B10760008) residues on antibodies.

  • Boc-NH-PEG8-COOH: Similar to the Cbz-protected linker, this heterobifunctional linker has a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid.

Comparative Analysis of PEG8 Linkers

The selection of a PEG8 linker is dictated by the specific requirements of the bioconjugation strategy, including the nature of the biomolecule and the payload, the desired stability of the resulting conjugate, and the overall therapeutic goals.

Chemical Properties and Conjugation Chemistry

The functional groups on the linker determine the conjugation strategy. This compound and Boc-NH-PEG8-COOH are amine-reactive linkers (after deprotection of the amine and activation of the carboxylic acid), similar to NHS-ester-PEG8 linkers. In contrast, Maleimide-PEG8 linkers are thiol-reactive.

Table 1: Comparison of Functional Groups and Conjugation Chemistry

Linker TypeReactive GroupTarget Functional Group on ProteinResulting Linkage
This compound Carboxylic Acid (after activation)Primary Amine (e.g., Lysine)Amide Bond
Maleimide-PEG8 MaleimideThiol (e.g., Cysteine)Thioether Bond
NHS-ester-PEG8 N-Hydroxysuccinimide EsterPrimary Amine (e.g., Lysine)Amide Bond
Boc-NH-PEG8-COOH Carboxylic Acid (after activation)Primary Amine (e.g., Lysine)Amide Bond

The choice between amine-reactive and thiol-reactive linkers can influence the homogeneity of the final ADC product. Conjugation to surface lysines often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), as there are typically multiple accessible lysine residues. Thiol conjugation to engineered or native cysteine residues can offer more site-specific and homogenous conjugation.

Stability of the Resulting Bioconjugate

The stability of the linkage between the drug and the antibody is a critical parameter for ADCs, as premature release of the payload can lead to off-target toxicity. The amide bond formed from amine-reactive linkers like this compound (after deprotection and conjugation) is generally considered highly stable under physiological conditions.[1] In contrast, the thioether bond formed from maleimide linkers can be susceptible to retro-Michael addition, leading to deconjugation.[2] However, the stability of maleimide-based conjugates can be influenced by the local chemical environment and the structure of the maleimide itself.[2]

Table 2: Inferred Stability of Linkages

Linker TypeResulting LinkageIn Vivo StabilityKey Considerations
This compound Amide BondHighRequires deprotection of Cbz group.
Maleimide-PEG8 Thioether BondModerate to HighSusceptible to retro-Michael addition, leading to potential deconjugation. Newer generation maleimides show improved stability.
NHS-ester-PEG8 Amide BondHighCan result in heterogeneous products.
Boc-NH-PEG8-COOH Amide BondHighRequires deprotection of Boc group.
Impact on Pharmacokinetics

The inclusion of a PEG8 spacer is generally known to improve the pharmacokinetic (PK) profile of ADCs by increasing their hydrophilicity and circulation half-life.[3][4] Several studies have indicated that PEG linkers, including those of PEG8 length, can reduce the clearance of ADCs, leading to increased exposure of the tumor to the therapeutic agent.[3][4] While direct comparative PK studies between ADCs constructed with these specific PEG8 linkers are limited, the general consensus is that PEGylation with a linker of this length is beneficial. The choice of the terminal functional group is less likely to have a dramatic impact on the overall PK profile compared to the presence and length of the PEG chain itself.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the conjugation of this compound and a comparative Maleimide-PEG8 linker to an antibody.

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound

This protocol involves the initial conjugation of the payload to the linker, followed by deprotection and subsequent conjugation to the antibody.

Step 1: Conjugation of Payload to this compound

  • Activation of Carboxylic Acid: Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of N-Hydroxysuccinimide (NHS). Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Payload: Add the payload containing a primary amine to the activated linker solution. Stir the reaction at room temperature overnight.

  • Purification: Purify the Cbz-NH-peg8-payload conjugate using column chromatography.

Step 2: Cbz Deprotection

  • Hydrogenolysis: Dissolve the Cbz-protected conjugate in a suitable solvent like methanol (B129727) or ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.[5][6]

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the deprotected H2N-peg8-payload.

Step 3: Conjugation to Antibody

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Activation of Payload-Linker: Dissolve the deprotected H2N-peg8-payload in a minimal amount of a co-solvent like DMSO.

  • Conjugation Reaction: Add the payload-linker solution to the antibody solution at a desired molar ratio. The reaction can be facilitated by activating the carboxylic acid on the antibody using EDC/NHS chemistry if the payload-linker has a free amine. Alternatively, if the payload-linker has a free carboxylic acid, it can be activated with EDC/NHS to react with lysine residues on the antibody.

  • Incubate the reaction mixture at 4°C overnight with gentle stirring.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and aggregates.

Protocol 2: Conjugation of a Payload to an Antibody using a Maleimide-PEG8 Linker

This protocol is suitable for antibodies with available thiol groups, either native or engineered.

  • Antibody Reduction (if necessary): If using an antibody with disulfide bonds to be targeted, partially reduce the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. Purify the reduced antibody using a desalting column.

  • Payload-Linker Preparation: Dissolve the Maleimide-PEG8-payload conjugate in a suitable buffer (e.g., PBS with a small amount of co-solvent like DMSO).

  • Conjugation Reaction: Add the Maleimide-PEG8-payload solution to the reduced antibody solution at a specific molar ratio.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC).

Visualizations

Logical Workflow for Linker Selection

Linker_Selection_Workflow start Define Target and Payload conjugation_site Identify Available Conjugation Sites on Antibody start->conjugation_site lysine Lysine (Amine) conjugation_site->lysine cysteine Cysteine (Thiol) conjugation_site->cysteine linker_choice Select Linker Chemistry lysine->linker_choice cysteine->linker_choice amine_reactive Amine-Reactive (Cbz-PEG8, Boc-PEG8, NHS-Ester-PEG8) linker_choice->amine_reactive Amine thiol_reactive Thiol-Reactive (Maleimide-PEG8) linker_choice->thiol_reactive Thiol stability_consideration Consider Required In Vivo Stability amine_reactive->stability_consideration thiol_reactive->stability_consideration high_stability High Stability (Amide Bond) stability_consideration->high_stability Amine-reactive mod_stability Moderate-High Stability (Thioether) stability_consideration->mod_stability Thiol-reactive final_adc Synthesize and Characterize ADC high_stability->final_adc mod_stability->final_adc

Caption: A decision workflow for selecting a suitable PEG8 linker based on the available conjugation sites and desired stability.

Signaling Pathway of a Generic Antibody-Drug Conjugate

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization 2. Internalization Endosome Endosome Internalization->Endosome Receptor-mediated endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release 4. Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Payload Cytotoxic Payload Payload_Release->Payload Cell_Death 5. Apoptosis Payload->Cell_Death

Caption: A simplified diagram illustrating the mechanism of action of a typical antibody-drug conjugate.

Conclusion

The choice of a PEG8 linker for bioconjugation is a critical step in the development of effective therapeutics like ADCs. This compound offers a versatile platform for conjugating payloads to primary amines, forming a highly stable amide bond. Its primary distinction from other amine-reactive linkers like Boc-NH-PEG8-COOH lies in the chemistry of the protecting group, with Cbz offering stability under a range of conditions and being removable via methods like catalytic hydrogenolysis.

Compared to thiol-reactive Maleimide-PEG8 linkers, this compound provides a more stable linkage, which may be advantageous in minimizing premature drug release. However, maleimide chemistry can offer more site-specific conjugation when targeting cysteine residues. NHS-ester-PEG8 linkers provide a more direct route to amine conjugation but can lead to greater product heterogeneity.

Ultimately, the optimal PEG8 linker depends on a careful consideration of the desired conjugation strategy, the stability requirements of the final product, and the overall goals of the drug development program. The experimental protocols provided in this guide offer a starting point for researchers to explore and compare the performance of these different linker technologies in their specific applications.

References

A Comparative Guide to Cbz-NH-PEG8-CH2COOH and Fmoc-NH-PEG8-CH2COOH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, particularly for the development of therapeutic peptides and complex biomolecules, the choice of protecting groups and linkers is a critical determinant of success. The use of polyethylene (B3416737) glycol (PEG) linkers, such as Cbz-NH-PEG8-CH2COOH and Fmoc-NH-PEG8-CH2COOH, offers advantages in solubility and pharmacokinetic properties of the final peptide. This guide provides an objective, data-supported comparison of these two PEGylated linkers, focusing on their performance in solid-phase peptide synthesis (SPPS).

At a Glance: Key Differences and Performance Metrics

The fundamental difference between this compound and Fmoc-NH-PEG8-CH2COOH lies in the N-terminal protecting group: the Carboxybenzyl (Cbz or Z) group versus the 9-fluorenylmethoxycarbonyl (Fmoc) group. This dictates the entire synthetic strategy, including deprotection conditions, orthogonality, and suitability for automation.

FeatureThis compoundFmoc-NH-PEG8-CH2COOH
N-α-Protecting Group Carboxybenzyl (Cbz, Z)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH)[1][2]Mild base (typically 20-40% piperidine (B6355638) in DMF)[3]
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc) but not to catalytic reduction-labile groups.[1][4]Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), making it ideal for Fmoc/tBu SPPS.[5]
Suitability for SPPS Limited. Harsh deprotection conditions are not well-suited for standard automated SPPS. More common in solution-phase synthesis or for specific N-terminal protection strategies.[1][6]Excellent. The mild deprotection conditions are fully compatible with automated SPPS and a wide range of resins and linkers.[7][8]
Typical Yield in SPPS Variable and generally lower for longer peptides due to potential catalyst poisoning and incomplete deprotection. Not typically used in modern SPPS.[1]Generally high, often exceeding 99% per coupling step, enabling the synthesis of long and complex peptides.[9][10]
Purity of Crude Peptide Can be compromised by side reactions during harsh deprotection and potential for incomplete cleavage.High, although side reactions like aspartimide formation can occur. Milder cleavage conditions generally lead to fewer byproducts.[1][7]
Automation Friendliness Low. Catalytic hydrogenation is not readily automated in standard peptide synthesizers.High. The entire synthesis cycle can be fully automated.[8][11]
Compatibility with Modified Peptides Limited. Hydrogenolysis can affect certain modifications (e.g., reducible groups).High. Milder conditions are compatible with a wide range of post-translational modifications like phosphorylation and glycosylation.[7]

In-Depth Comparison

Fmoc-NH-PEG8-CH2COOH: The Modern Workhorse

The Fmoc/tBu strategy has become the dominant approach in modern SPPS due to its mild reaction conditions and high efficiency.[1][7] The use of Fmoc-NH-PEG8-CH2COOH seamlessly integrates into this workflow, offering several distinct advantages:

  • Mild Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] This preserves the integrity of acid-labile side-chain protecting groups and the peptide-resin linkage.

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the final cleavage from the resin, which is typically performed with strong acid (e.g., trifluoroacetic acid, TFA).[5] This orthogonality is crucial for the selective deprotection and elongation of the peptide chain.

  • Automation and High Throughput: The entire synthesis cycle, including Fmoc deprotection, washing, amino acid coupling, and further washing, can be easily automated, enabling the rapid synthesis of numerous peptides.[11]

  • High Yields and Purity: The efficiency of the coupling and deprotection steps in Fmoc-SPPS generally leads to high yields of the desired peptide with good purity.[9][10]

This compound: A Classical Approach with Modern Limitations

The Cbz protecting group was instrumental in the early development of peptide synthesis.[12] However, its application in modern SPPS, especially with a PEG linker, faces significant challenges:

  • Harsh Deprotection: The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[1] This process is difficult to perform on a solid support within a standard synthesizer and can be inefficient due to catalyst poisoning by certain amino acids (e.g., those containing sulfur). Alternative deprotection with strong acids like HBr in acetic acid is also harsh and can lead to side reactions.

  • Limited Applicability in SPPS: Due to the deprotection challenges, Cbz-protected amino acids are not typically used for the iterative steps of SPPS.[1] Their use is largely confined to solution-phase synthesis or for the protection of the N-terminus in a fully assembled peptide on resin, where the Cbz group needs to remain intact during the TFA-mediated cleavage of side-chain protecting groups.[13]

  • Lower Yields and Purity in SPPS: If attempted in SPPS, the harsh deprotection and potential for incomplete reactions can lead to lower overall yields and a more complex crude product requiring extensive purification.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using Fmoc-NH-PEG8-CH2COOH

This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy with an initial Fmoc-NH-PEG8-CH2COOH linker.

Materials:

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • Fmoc-NH-PEG8-CH2COOH

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Linker Coupling:

    • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

    • Dissolve Fmoc-NH-PEG8-CH2COOH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated linker solution to the swollen resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: On-Resin N-terminal Cbz Protection in Fmoc-SPPS

This protocol describes a scenario where a Cbz group is introduced at the N-terminus of a peptide synthesized using the standard Fmoc/tBu strategy. This is a more common application of Cbz in SPPS than using a Cbz-protected linker from the outset.

Procedure:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on a solid support using the standard Fmoc/tBu protocol as described in Protocol 1 (steps 1-4).

  • Final Fmoc Deprotection:

    • After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • N-terminal Cbz Protection:

    • Swell the deprotected peptide-resin in DCM.

    • In a separate vial, dissolve benzyl (B1604629) chloroformate (Cbz-Cl, 3 eq.) in DCM.

    • Add the Cbz-Cl solution and DIPEA (6 eq.) to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Cleavage from Resin:

    • Cleave the Cbz-protected peptide from the resin using a TFA-based cleavage cocktail as described in Protocol 1 (step 6). The Cbz group is stable to TFA.[2][13]

  • Cbz Deprotection (in solution):

    • Dissolve the purified Cbz-protected peptide in a suitable solvent (e.g., methanol, acetic acid).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by HPLC or mass spectrometry).

    • Filter the reaction mixture through celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.

Visualization of Experimental Workflows

Fmoc-SPPS Workflow with Fmoc-NH-PEG8-CH2COOH

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle Resin Amine Resin Linker_Coupling Couple Fmoc-NH-PEG8-CH2COOH Resin->Linker_Coupling Wash1 Wash (DMF) Linker_Coupling->Wash1 Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Wash2 Wash (DMF) Fmoc_Deprotection1->Wash2 AA_Coupling Couple Fmoc-AA-OH Wash3 Wash (DMF) AA_Coupling->Wash3 Wash1->Fmoc_Deprotection1 Wash2->AA_Coupling Cycle Repeat n times Wash3->Cycle Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Cleavage Cleavage (TFA Cocktail) Final_Deprotection->Cleavage Peptide Purified PEGylated Peptide Cleavage->Peptide Fmoc_Deprotection_Cycle Fmoc Deprotection Wash_Cycle1 Wash Fmoc_Deprotection_Cycle->Wash_Cycle1 AA_Coupling_Cycle Couple Fmoc-AA-OH Wash_Cycle1->AA_Coupling_Cycle Wash_Cycle2 Wash AA_Coupling_Cycle->Wash_Cycle2 Wash_Cycle2->Cycle

Caption: Workflow for SPPS using Fmoc-NH-PEG8-CH2COOH.

Hypothetical SPPS Workflow Involving Cbz-Protection

Cbz_SPPS_Workflow Fmoc_SPPS Standard Fmoc-SPPS (n-1 residues) Final_Fmoc_Deprotection Final Fmoc Deprotection Fmoc_SPPS->Final_Fmoc_Deprotection Cbz_Coupling Couple Cbz-AA-OH Final_Fmoc_Deprotection->Cbz_Coupling Cleavage Cleavage (TFA Cocktail) Cbz_Coupling->Cleavage Cbz_Peptide Crude Cbz-Peptide Cleavage->Cbz_Peptide Purification1 HPLC Purification Cbz_Peptide->Purification1 Hydrogenolysis Cbz Deprotection (H₂, Pd/C in solution) Purification1->Hydrogenolysis Final_Peptide Final Deprotected Peptide Hydrogenolysis->Final_Peptide

Caption: On-resin N-terminal Cbz protection in Fmoc-SPPS.

Conclusion and Recommendations

For the vast majority of applications in modern peptide synthesis, Fmoc-NH-PEG8-CH2COOH is the superior choice over its Cbz-protected counterpart. The Fmoc strategy's mild deprotection conditions, high efficiency, and amenability to automation make it the gold standard for the synthesis of both simple and complex PEGylated peptides.

The use of This compound in SPPS is not recommended for routine synthesis . The harsh deprotection conditions are incompatible with standard automated synthesizers and can lead to lower yields and purity. The Cbz group remains a valuable tool in specific contexts, such as in solution-phase synthesis or for orthogonal N-terminal protection in a targeted strategy, but it is not a practical alternative to Fmoc for the iterative α-amino protection in SPPS.

Researchers and drug development professionals should default to the Fmoc-based approach for reliable and efficient synthesis of PEGylated peptides. The choice of a Cbz-protecting group should only be considered for specialized applications where its unique stability profile is explicitly required and the challenges of its removal can be adequately addressed.

References

A Head-to-Head Comparison of Cbz-NH-PEG8-CH2COOH and Boc-NH-PEG8-CH2COOH for Amine Protection in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amine functionalities is a critical step in the synthesis of complex biomolecules and antibody-drug conjugates. The choice between the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups for PEGylated linkers can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an objective, data-driven comparison of Cbz-NH-PEG8-CH2COOH and Boc-NH-PEG8-CH2COOH to inform the selection process.

The core difference between the Cbz and Boc protecting groups lies in their stability and the conditions required for their removal, a principle known as orthogonality in chemical synthesis.[1][2] The Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis.[1][3] This orthogonality is a cornerstone of modern organic synthesis, enabling the selective deprotection of one amine group in the presence of another.[1][2]

At a Glance: Key Differences

FeatureThis compoundBoc-NH-PEG8-CH2COOH
Protecting Group Carboxybenzyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2]Acidic Conditions (e.g., TFA, HCl)[3][4]
Stability Stable to acidic and basic conditions.[1]Stable to basic conditions and hydrogenolysis.[1]
Key Advantage Mild deprotection, orthogonal to acid-labile groups.Rapid deprotection, orthogonal to hydrogenolysis-sensitive groups.
Potential Side Reactions Catalyst poisoning by sulfur-containing compounds; incomplete reaction if catalyst is inefficient.[5]Alkylation of sensitive residues by the tert-butyl cation (can be mitigated with scavengers).[6]

Performance Data: A Comparative Overview

ParameterCbz DeprotectionBoc Deprotection
Typical Reagents H₂, 10% Pd/C in Methanol (B129727) or Ethanol20-50% TFA in Dichloromethane (DCM)[4]
Reaction Time 1-16 hours0.5-2 hours[4]
Reaction Temperature Room Temperature0°C to Room Temperature[4]
Typical Yield >90%>95%[7]
Product Purity Generally high, dependent on catalyst filtration.High, but can be affected by side reactions if scavengers are not used.[6]

Experimental Protocols

Deprotection of this compound via Catalytic Hydrogenolysis

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge with an inert gas (N₂ or Ar).

  • Introduce hydrogen gas (H₂) via a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-16 hours).

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected NH₂-PEG8-CH2COOH.

Deprotection of Boc-NH-PEG8-CH2COOH using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-NH-PEG8-CH2COOH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavengers such as triisopropylsilane (B1312306) (TIS) or water.[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-NH-PEG8-CH2COOH in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[4] If the substrate contains sensitive functional groups prone to alkylation, add scavengers (e.g., TIS, 2.5-5% v/v).[4][6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

  • For work-up, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the excess TFA.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected NH₂-PEG8-CH2COOH.

Mandatory Visualizations

Deprotection_Pathways cluster_Cbz Cbz Deprotection cluster_Boc Boc Deprotection Cbz_linker This compound Deprotected_Amine_Cbz NH2-PEG8-CH2COOH Cbz_linker->Deprotected_Amine_Cbz Hydrogenolysis H2_PdC H₂, Pd/C Methanol Toluene Toluene CO2_Cbz CO2 Boc_linker Boc-NH-PEG8-CH2COOH Deprotected_Amine_Boc NH2-PEG8-CH2COOH Boc_linker->Deprotected_Amine_Boc Acidolysis TFA_DCM TFA / DCM Isobutylene Isobutylene CO2_Boc CO2

Caption: Deprotection pathways for Cbz and Boc protected PEG linkers.

Decision_Workflow Start Start: Select Amine Protection Strategy Question1 Does the molecule contain hydrogenolysis-sensitive groups (e.g., alkenes, alkynes, benzyl (B1604629) ethers)? Start->Question1 Question2 Does the molecule contain acid-sensitive groups (e.g., other Boc groups, t-butyl esters)? Question1->Question2 No Use_Boc Use Boc-NH-PEG8-CH2COOH Question1->Use_Boc Yes Use_Cbz Use this compound Question2->Use_Cbz Yes Consider_Orthogonality Both may be suitable. Consider orthogonality for multi-step synthesis. Question2->Consider_Orthogonality No

Caption: Decision workflow for choosing between Boc and Cbz protection.

Conclusion

Both this compound and Boc-NH-PEG8-CH2COOH are highly effective reagents for the introduction of a PEGylated linker with a protected amine. The choice between them is not of superiority but of strategic planning based on the overall synthetic route. The Boc group offers a fast and efficient deprotection for molecules that are stable to acidic conditions. In contrast, the Cbz group provides robust protection against acids and bases, with a mild deprotection method suitable for molecules containing acid-labile functionalities. A thorough understanding of the chemical compatibility of the entire molecule is paramount in making the optimal selection.

References

The Balancing Act: How PEG Linker Length Dictates the Success of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing its efficacy, safety, and pharmacokinetic profile.[][2] Among the various strategies, the incorporation of polyethylene (B3416737) glycol (PEG) linkers has become a cornerstone for optimizing ADC performance.[3] PEGylation, the attachment of PEG chains, enhances the hydrophilicity of ADCs, a crucial factor when dealing with hydrophobic cytotoxic payloads that can otherwise lead to aggregation and rapid clearance.[4][5] This guide provides an objective comparison of how different PEG linker lengths impact key ADC attributes, supported by a synthesis of experimental data to inform the rational design of next-generation ADCs.

The length of the PEG chain is not a one-size-fits-all parameter; it represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[6] Longer PEG linkers generally increase the hydrodynamic volume of the ADC, which reduces renal clearance and extends its circulation half-life.[3][5] This prolonged exposure can lead to greater accumulation in tumor tissues, potentially boosting in vivo efficacy.[7][8] However, this can be counterbalanced by a potential decrease in in vitro potency, as the longer linker might sterically hinder the interaction of the ADC with its target cell or the release of the payload.[7][9]

Comparative Analysis of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from preclinical studies, offering a comparative view of how varying PEG linker lengths can influence the performance of ADCs. It is important to note that these data are synthesized from studies using different antibodies, payloads, and experimental models, which may affect the results.[5]

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerPayloadTarget Cell LineIC50 (ng/mL)Key Observation
No PEGMMAEHER2+~5High Potency
PEG4MMAEHER2+~10Slight decrease in potency
PEG8MMAEHER2+~25Moderate decrease in potency
PEG12MMAEHER2+~50Continued decrease in potency
PEG24MMAEHER2+~110Significant decrease in potency[9]

This table illustrates a general trend where increasing PEG linker length can lead to a higher IC50 value, indicating reduced in vitro cytotoxicity. This effect is thought to be due to steric hindrance, which may impede antigen binding or subsequent payload release.[7][10]

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK)

LinkerClearance Rate (mL/hr/kg)Half-life (hours)Key Observation
No PEGHighShortRapid clearance
PEG4ModerateModerateImproved circulation time
PEG8LowLongSignificantly slower clearance[11]
PEG12LowLongSustained exposure[12]
PEG24Very LowVery LongMaximum half-life extension[13]

As shown in this table, longer PEG linkers are consistently associated with reduced clearance rates and extended plasma half-lives. This is attributed to the increased hydrodynamic size of the ADC, which limits its filtration by the kidneys.[5][11]

Table 3: Effect of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

LinkerDose (mg/kg)Tumor ModelTumor Growth Inhibition (%)Key Observation
No PEG3Ovarian Cancer Xenograft11Limited efficacy
PEG43Ovarian Cancer Xenograft40Moderate improvement in efficacy
PEG83Ovarian Cancer Xenograft80Significant improvement in efficacy[8]
PEG123Ovarian Cancer Xenograft82Maintained high efficacy[8]
PEG243Ovarian Cancer Xenograft85Highest efficacy observed[8]

This table demonstrates that the enhanced pharmacokinetic profile conferred by longer PEG linkers often translates to superior in vivo antitumor activity. The prolonged circulation allows for greater accumulation of the ADC at the tumor site, leading to more effective tumor growth inhibition.[7][8]

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams have been generated using the DOT language.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis with varying PEG lengths Characterization Characterization (DAR, Purity, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (IC50) Characterization->Cytotoxicity PK_Study Pharmacokinetic Studies (Clearance, Half-life) Characterization->PK_Study Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Cytotoxicity->Efficacy_Study

Caption: Experimental workflow for evaluating ADCs with different PEG linkers.

ADC_Action_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ ADC in Circulation Antigen Target Antigen ADC_circ->Antigen Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Simplified signaling pathway of ADC action.

Detailed Experimental Protocols

Reproducibility and comparability of data are paramount in scientific research. Provided below are detailed methodologies for the key experiments cited in the development and evaluation of ADCs with varying PEG linker lengths.[7]

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[6]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. A discrete PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[6]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide (B117702) group of the linker and the sulfhydryl groups on the antibody.[6]

  • Purification and Characterization: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated drug-linker and aggregated species. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry. Purity and aggregation are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the desired confluence.[5]

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the ADCs with different PEG linker lengths for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.

  • Data Analysis: The results are plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.[6]

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[6][11]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[6]

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.[6]

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[6]

  • Data Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and elimination half-life.

In Vivo Efficacy Study in Xenograft Models
  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice. Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered with the ADCs of varying PEG linker lengths or a vehicle control, typically via intravenous injection.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[6]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6]

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability and in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[6][14] However, a potential trade-off with in vitro potency may exist.[7] The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[4][5] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

Navigating the Spacer: A Comparative Analysis of PROTACs with Different Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The length and composition of this linker are not trivial spacers but play a pivotal role in the efficacy, selectivity, and overall performance of the PROTAC. This guide provides a comparative analysis of PROTACs with varying linker lengths, supported by experimental data, to inform rational design and optimization strategies.

The Linker's Crucial Role in Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] The linker's length directly influences the geometry and stability of this complex. An optimal linker length is essential for positioning the E3 ligase in such a way that it can efficiently ubiquitinate the target protein, marking it for degradation by the proteasome.[2]

A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[1][] Conversely, an excessively long linker may result in the formation of unproductive ternary complexes where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1] Therefore, the relationship between linker length and degradation efficacy is often non-linear, with an optimal length range for each specific target and E3 ligase pair.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Quantitative Comparison of PROTAC Performance with Varying Linker Lengths

The efficacy of a PROTAC is typically evaluated by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved.[4] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [2][5][6]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 99> 1000< 20MCF7
PROTAC 1212~500~60MCF7
PROTAC 13 16 ~100 > 80 MCF7
PROTAC 1919~750~50MCF7
PROTAC 2121> 1000< 30MCF7

Data summarized from studies on ERα degradation, highlighting an optimal linker length of 16 atoms for this particular system.[5][6]

Table 2: Impact of Linker Length on p38α Degradation [1]

PROTAC SeriesLinker Length (atoms)Degradation EfficacyCell Line
Shorter Linkers< 15Poor DegradationBBL358 & T47D
NR-3 series 15-17 Optimal Degradation BBL358 & T47D
NR-1c20Efficient DegradationBBL358

This study on p38α degradation demonstrates that a linker length of 15-17 atoms is optimal for achieving maximal degradation.[1]

Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [7]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar> 75
Alkyl/Ether 21 3 96
Alkyl/Ether2929276

For TBK1 degradation, a minimum linker length of 12 atoms was required, with a 21-atom linker showing the highest potency and efficacy.[7]

Experimental Protocols

To ensure the reproducibility and accurate comparison of PROTAC efficacy, detailed and standardized experimental protocols are essential.

Western Blot for Quantifying Protein Degradation[8]

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8] Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The percentage of protein degradation is calculated relative to the vehicle-treated control.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment (PROTACs & Vehicle) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Denaturation) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

In-Cell Ubiquitination Assay[9]

Objective: To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC of interest, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for ubiquitination.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot as described above.

  • Detection: Probe the membrane with an antibody against ubiquitin to detect the presence of polyubiquitinated target protein. An increase in the ubiquitinated form of the target protein in the presence of the PROTAC indicates a successful mechanism of action.

Logical Relationship Between Linker Length and Efficacy

The relationship between PROTAC linker length and degradation efficacy is not a simple linear correlation but rather a "Goldilocks" scenario where an optimal length exists.

Linker_Efficacy_Relationship cluster_logic Linker Length vs. Efficacy Too_Short Too Short Linker Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Linker Length Productive_Complex Productive Ternary Complex Formation Optimal->Productive_Complex Too_Long Too Long Linker Unproductive_Complex Unproductive Ternary Complex Too_Long->Unproductive_Complex Poor_Degradation Poor Degradation Steric_Hindrance->Poor_Degradation Leads to Efficient_Degradation Efficient Degradation Productive_Complex->Efficient_Degradation Leads to Unproductive_Complex->Poor_Degradation Leads to

Caption: The logical relationship between linker length and PROTAC efficacy.

Conclusion

The length of the linker is a critical parameter in the design of effective PROTACs. The presented data underscores the necessity of systematic linker optimization for each new target protein and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined characteristic. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies, accelerating the development of potent and selective protein degraders. By carefully considering the principles of linker design and employing rigorous experimental validation, the full therapeutic potential of PROTACs can be realized.

References

A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step synthesis, the strategic selection and deployment of protecting groups are paramount. The carboxybenzyl (Cbz or Z) group, a stalwart in the chemist's toolkit, offers a unique mode of deprotection that renders it orthogonal to many other widely used protecting groups. This guide provides an objective comparison of the Cbz group's performance, particularly its orthogonality with the commonly employed Boc and Fmoc groups, supported by experimental data and detailed protocols.

The Principle of Orthogonality

In the context of multi-step synthesis, orthogonality refers to the ability to deprotect one functional group in the presence of others without affecting them. This is achieved by utilizing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The Cbz group is typically removed by catalytic hydrogenolysis, while the tert-Butoxycarbonyl (Boc) group is labile to acid, and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group is removed by a base.[1][][3] This fundamental difference in their cleavage mechanisms forms the basis of their mutual orthogonality, a critical aspect in the synthesis of complex molecules such as peptides and natural products.[]

Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups

The following table summarizes the stability of Cbz, Boc, and Fmoc protecting groups under the typical deprotection conditions for each other, providing a clear overview of their orthogonality.

Protecting GroupDeprotection ConditionStability of Other Protecting Groups under these Conditions
Cbz (Carboxybenzyl)H₂, Pd/C (Catalytic Hydrogenolysis)[1]Boc: Generally stable.[4] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[5]
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., Trifluoroacetic Acid - TFA)[]Cbz: Generally stable to mild acid, but can be cleaved by strong acids like HBr.[6] Fmoc: Stable.[5]
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine (B6355638) in DMF)[1]Cbz: Stable.[3] Boc: Generally stable, though some studies report potential cleavage under prolonged basic conditions.

Quantitative Stability Data

While qualitative stability is widely reported, quantitative data provides a more precise measure of orthogonality. The following table, synthesized from HPLC analysis data reported in the literature, offers a clearer picture of the stability of each protecting group under orthogonal deprotection conditions.

Protecting GroupCondition (Time)% of Protecting Group Remaining
Cbz-NHR 20% Piperidine in DMF (2h)>99%
Cbz-NHR 50% TFA in DCM (2h)>98%
Boc-NHR H₂, 10% Pd/C in MeOH (4h)>99%
Boc-NHR 20% Piperidine in DMF (2h)>99%
Fmoc-NHR 50% TFA in DCM (2h)>99%
Fmoc-NHR H₂, 10% Pd/C in MeOH (4h)~5-10% cleavage reported in some cases

Note: The stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives.

Experimental Protocols

Detailed methodologies for the deprotection of Cbz, Boc, and Fmoc groups are provided below.

Protocol 1: Cbz Group Deprotection by Catalytic Hydrogenolysis[1]

Materials:

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator is recommended.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.

Protocol 2: Boc Group Deprotection using Trifluoroacetic Acid (TFA)[7]

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid to the solution (typically 25-50% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 30 minutes to 2 hours.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: Fmoc Group Deprotection using Piperidine[1]

Materials:

  • Fmoc-protected compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove DMF and piperidine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Orthogonal Deprotection in a Multi-Step Synthesis Workflow

The true power of orthogonal protecting groups is realized in complex multi-step syntheses. The following diagram illustrates a hypothetical workflow for the selective deprotection of Fmoc, Cbz, and Boc groups in a peptide synthesis scenario.

Orthogonal_Deprotection_Workflow start Fully Protected Peptide (Fmoc-NH-R1-C(O)-Lys(Cbz)-R2-C(O)-Ser(Boc)-R3) step1 Fmoc Deprotection (20% Piperidine/DMF) start->step1 intermediate1 Free N-terminus for Chain Elongation step1->intermediate1 step2 Cbz Deprotection (H2, Pd/C) intermediate1->step2 intermediate2 Free Lysine Side Chain for Branching or Conjugation step2->intermediate2 step3 Boc Deprotection (TFA) intermediate2->step3 final_product Fully Deprotected Peptide step3->final_product

Sequential orthogonal deprotection workflow.

Signaling Pathways of Deprotection Mechanisms

The distinct chemical pathways for the cleavage of Cbz, Boc, and Fmoc protecting groups are visualized below. Understanding these mechanisms is crucial for predicting potential side reactions and optimizing reaction conditions.

Deprotection_Mechanisms cluster_Cbz Cbz Deprotection (Hydrogenolysis) cluster_Boc Boc Deprotection (Acidolysis) cluster_Fmoc Fmoc Deprotection (Base-catalyzed β-elimination) Cbz_start Cbz-NHR H2_Pd H₂, Pd/C Cbz_start->H2_Pd Cbz_intermediate [Transition State on Pd surface] H2_Pd->Cbz_intermediate Cbz_products R-NH₂ + Toluene + CO₂ Cbz_intermediate->Cbz_products Boc_start Boc-NHR TFA H⁺ (TFA) Boc_start->TFA Boc_intermediate1 Protonated Boc-NHR TFA->Boc_intermediate1 Boc_intermediate2 tert-Butyl Cation + Carbamic Acid Boc_intermediate1->Boc_intermediate2 Boc_products R-NH₂ + Isobutylene + CO₂ Boc_intermediate2->Boc_products Fmoc_start Fmoc-NHR Piperidine Base (Piperidine) Fmoc_start->Piperidine Fmoc_intermediate1 Deprotonated Fluorenyl (Anion) Piperidine->Fmoc_intermediate1 Fmoc_intermediate2 Dibenzofulvene + Carbamic Acid Fmoc_intermediate1->Fmoc_intermediate2 Fmoc_products R-NH₂ + Dibenzofulvene-Piperidine Adduct + CO₂ Fmoc_intermediate2->Fmoc_products

References

Validating PROTAC-Mediated Target Protein Degradation: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of on-target protein degradation is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs). [1] PROTACs are innovative heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2] This unique mechanism necessitates robust validation to confirm efficacy, selectivity, and mechanism of action.[1][4]

Traditionally, Western blotting has been the gold-standard for assessing PROTAC-induced protein degradation.[5] While it remains a trusted and widely used method, it has notable limitations, especially in the context of modern drug discovery which often requires higher throughput and more quantitative approaches.[5] This guide provides an objective comparison of Western blot with alternative validation methods, supported by experimental protocols and workflow visualizations to aid in the selection of the most appropriate techniques for your research needs.

Comparison of Methods for Validating Protein Degradation

A multi-faceted approach using orthogonal methods is essential for a comprehensive evaluation of a PROTAC's performance.[1] Combining traditional techniques like Western blot with high-throughput or unbiased methods provides a higher degree of confidence in the efficacy and specificity of a PROTAC candidate.[1] The following table summarizes and compares various techniques used to measure PROTAC-mediated protein degradation.

Method Principle Throughput Key Parameters Advantages Limitations
Traditional Western Blot Antibody-based detection of protein size and abundance after gel electrophoresis.[1]Low to MediumDC50, Dmax[1][2]Widely accessible, provides molecular weight information.[1]Semi-quantitative, labor-intensive, time-consuming, requires specific and high-quality antibodies.[1][5]
Capillary Western Blot (e.g., Jess) Fully automated, capillary-based protein separation and immunodetection.[5]Medium (24 samples/run)[5]DC50, DmaxFaster (3-5 hours), more reproducible, higher dynamic range, and less hands-on time than traditional Western blot.[5]Requires specialized equipment.[6]
HiBiT/NanoBRET Luminescence/BRET-based detection of a small peptide tag (HiBiT) knocked into the target protein.[1]HighDC50, Dmax, degradation kinetics.[1]Real-time kinetics in live cells, highly sensitive, no antibodies needed for detection, suitable for high-throughput screening.[1][5]Requires genetic modification of the target protein.[1]
ELISA (Enzyme-Linked Immunosorbent Assay) Antibody-based quantitative detection of a protein in a plate-based format.[1]HighDC50, Dmax[1]Highly sensitive and quantitative, high-throughput.[1]Requires specific antibody pairs, provides no molecular weight information.[1]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins in a cell lysate.[1]Low to MediumGlobal protein changes, off-target effects.[1]Unbiased and comprehensive; can identify off-targets and post-translational modifications.[1]Technically complex, lower throughput, expensive.[1][7]
Flow Cytometry Antibody-based detection of protein levels in single cells.[1]HighPercentage of positive cells, mean fluorescence intensity.[1]High-throughput, single-cell resolution, can analyze subpopulations.[1][8]Requires cell surface or intracellular staining protocols, indirect protein measurement.[1]
In-Cell Western (ICW) Plate-based quantitative immunofluorescent method to monitor protein levels in fixed cells.[8][9]HighDC50, DmaxHigher throughput and less labor-intensive than traditional Western blot; monitors proteins in their cellular context.[8]Requires antibodies, semi-quantitative.[10]
  • DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.[1]

  • Dmax : The maximal level of protein degradation achieved.[1]

Visualizing the PROTAC Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the standard experimental workflow for its validation via Western blot.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target protein.

Western_Blot_Workflow Western Blot Workflow for PROTAC Validation cluster_workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis & Protein Quantification start->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer (to Membrane) sds_page->transfer immunoblot 5. Immunoblotting (Blocking & Antibody Incubation) transfer->immunoblot detection 6. Detection (e.g., ECL) immunoblot->detection analysis 7. Data Analysis (Densitometry) detection->analysis

Caption: Workflow for Western blot analysis of protein degradation.

Detailed Experimental Protocol: Western Blot Analysis of PROTAC-Induced Degradation

This protocol outlines the key steps for treating cells with a PROTAC and subsequently analyzing target protein levels via Western blot.[11]

1. Cell Seeding and Treatment

  • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[11] Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[2][11]

  • Include necessary controls: a vehicle-only control (e.g., DMSO) and potentially a negative control compound, such as a non-degrading inhibitor or a PROTAC with a mutated E3 ligase binder.[7][11]

2. Cell Lysis and Protein Quantification

  • After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[2][11]

  • Add an appropriate volume (e.g., 100-200 µL) of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][11]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[2][11]

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[2][11]

  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[2][11]

  • Determine the protein concentration of each lysate using a standard protein assay, such as BCA or Bradford.[2][11]

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.[11]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][11]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (SDS-PAGE).[11]

  • Separate the proteins by electrophoresis at a constant voltage.[11]

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][11]

4. Immunoblotting

  • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1][11]

  • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][11]

  • Wash the membrane three times for 5-10 minutes each with TBST.[2][11]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][11]

  • Repeat the wash steps with TBST.[2][11]

5. Detection and Analysis

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane.[11]

  • Capture the chemiluminescent signal using an imaging system.[2][11]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[11]

  • Normalize the intensity of the target protein band to a corresponding loading control band (e.g., GAPDH, α-tubulin).[11]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters like DC50 and Dmax.[2][11]

Conclusion

While Western blot remains a fundamental and accessible technique for the validation of PROTAC-mediated protein degradation, its limitations in throughput and quantitation have spurred the adoption of alternative methods.[5] Techniques such as capillary Western blot, HiBiT/NanoBRET, and proteomics offer significant advantages in speed, scalability, and the depth of information they can provide.[1][5] For a thorough and confident assessment of a PROTAC's activity, a multi-pronged validation strategy is recommended.[1] By combining the detailed molecular weight information from a Western blot with the high-throughput, quantitative data from methods like ELISA or HiBiT, and the global proteome view from mass spectrometry, researchers can build a robust data package to drive their drug discovery programs forward.

References

A Researcher's Guide to Biophysical Assays for Ternary Complex Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery, particularly with the advent of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) and molecular glues, the confirmation and characterization of ternary complexes are paramount. These complexes, formed between a target protein, a small molecule, and a third partner protein (often an E3 ubiquitin ligase), are the cornerstone of targeted protein degradation. For researchers and drug development professionals, selecting the appropriate biophysical assay to study these interactions is a critical decision that influences the efficiency and accuracy of their discovery pipeline. This guide provides an objective comparison of key biophysical assays, complete with experimental data and detailed protocols, to aid in this selection process.

The formation of a stable ternary complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[1] Therefore, assays that can quantitatively assess the affinity, kinetics, and thermodynamics of this complex are invaluable. The choice of assay often depends on factors such as throughput requirements, sample consumption, and the specific questions being addressed.

Comparative Analysis of Biophysical Assays

A variety of biophysical techniques are available to characterize ternary complex formation, each with its own set of advantages and limitations. The table below summarizes key quantitative parameters for some of the most widely used methods.

AssayPrincipleThroughputProtein RequirementKey Outputs
Surface Plasmon Resonance (SPR) Immobilized ligand, measures binding of analyte in real-time by detecting changes in refractive index.[2]MediumLow (µg)Affinity (K D ), kinetics (k on , k off ), cooperativity (α).[1][3]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction in solution.[2][4]LowHigh (mg)Affinity (K D ), stoichiometry (n), thermodynamics (ΔH, ΔS).[5]
Bio-Layer Interferometry (BLI) Immobilized ligand, measures binding of analyte by detecting changes in light interference.[6]HighLow (µg)Affinity (K D ), kinetics (k on , k off ).[7]
Native Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact protein complexes in the gas phase.[8][9]HighLow (µg)Stoichiometry, relative abundance of binary and ternary complexes.[8][10]
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores in close proximity.[4]HighLow (µg)Proximity, relative binding affinity.[11]
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding.[4]HighLow (µg)Affinity (K D ).[12]
MicroScale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.[13]MediumLow (µg)Affinity (K D ).[14]

Visualizing Ternary Complex Formation and Assay Workflows

To better understand the underlying principles, the following diagrams illustrate the signaling pathway of ternary complex formation and the experimental workflows of key biophysical assays.

Ternary_Complex_Formation cluster_0 Binary Complex Formation cluster_1 Ternary Complex Formation Target Protein Target Protein Target-PROTAC Target-PROTAC Target Protein->Target-PROTAC + PROTAC PROTAC PROTAC E3 Ligase E3 Ligase E3-PROTAC E3-PROTAC E3 Ligase->E3-PROTAC + PROTAC Ternary Complex Target-PROTAC-E3 Target-PROTAC->Ternary Complex + E3 Ligase E3-PROTAC->Ternary Complex + Target Protein

Caption: Ternary complex formation pathway.

SPR_Workflow Immobilize E3 Ligase Immobilize E3 Ligase Inject PROTAC (Binary) Inject PROTAC (Binary) Immobilize E3 Ligase->Inject PROTAC (Binary) Inject PROTAC + Target (Ternary) Inject PROTAC + Target (Ternary) Immobilize E3 Ligase->Inject PROTAC + Target (Ternary) Measure Response Measure Response Inject PROTAC (Binary)->Measure Response Inject PROTAC + Target (Ternary)->Measure Response Data Analysis Data Analysis Measure Response->Data Analysis Calculate KD, kon, koff, α

Caption: Surface Plasmon Resonance (SPR) workflow.

ITC_Workflow Protein in Cell Protein in Cell Titration Titration Protein in Cell->Titration Ligand in Syringe Ligand in Syringe Ligand in Syringe->Titration Measure Heat Change Measure Heat Change Titration->Measure Heat Change Calculate KD, ΔH, n Data Analysis Data Analysis Measure Heat Change->Data Analysis Calculate KD, ΔH, n

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Native_MS_Workflow Incubate Proteins + PROTAC Incubate Proteins + PROTAC Electrospray Ionization Electrospray Ionization Incubate Proteins + PROTAC->Electrospray Ionization Determine mass of complexes Mass Analyzer Mass Analyzer Electrospray Ionization->Mass Analyzer Determine mass of complexes Detect Ions Detect Ions Mass Analyzer->Detect Ions Determine mass of complexes Data Analysis Data Analysis Detect Ions->Data Analysis Determine mass of complexes

Caption: Native Mass Spectrometry (MS) workflow.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of both binary and ternary complex formation in real-time.[1][3]

Protocol:

  • Immobilization:

    • Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip to a level of approximately 100 resonance units (RUs).[15]

  • Binary Interaction Analysis:

    • Prepare a serial dilution of the PROTAC molecule in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

    • Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate (e.g., 50 µL/min) for a defined association time (e.g., 100 seconds), followed by a dissociation phase with running buffer (e.g., 720 seconds).[15]

    • Regenerate the sensor surface between cycles if necessary.

  • Ternary Complex Analysis:

    • Prepare a solution of the target protein at a near-saturating concentration (ideally 20-50 times its binary K D with the PROTAC).[1]

    • Prepare a serial dilution of the PROTAC in the target protein solution.

    • Inject these solutions over the immobilized E3 ligase surface using the same parameters as the binary experiment.[15]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ).

    • Calculate the cooperativity factor (α) by dividing the K D of the binary interaction by the K D of the ternary interaction (α = K D (binary) / K D (ternary)).[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2][4]

Protocol:

  • Sample Preparation:

    • Dialyze the protein solutions (E3 ligase and target protein) into the same buffer to minimize buffer mismatch effects.

    • Prepare the PROTAC solution in the final dialysis buffer.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution (e.g., 10 µM).

    • Load the syringe with the PROTAC solution (e.g., 100 µM).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Ternary Titration (Target Protein + PROTAC into E3 Ligase):

    • Prepare a pre-mixed solution of the target protein and PROTAC.

    • Fill the ITC cell with the E3 ligase solution.

    • Load the syringe with the pre-mixed target protein and PROTAC solution.

    • Perform the titration as described for the binary interaction.

  • Data Analysis:

    • Integrate the raw heat data to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Native Mass Spectrometry (MS)

Native MS allows for the direct detection and quantification of all protein species at equilibrium, including binary and ternary complexes.[8][9] It is a high-throughput method that requires low sample consumption.[8][10]

Protocol:

  • Sample Preparation:

    • Incubate the target protein, E3 ligase, and varying concentrations of the PROTAC in a volatile buffer (e.g., ammonium (B1175870) acetate) to allow the system to reach equilibrium.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.

    • Acquire mass spectra under "native" conditions that preserve non-covalent interactions.

  • Data Analysis:

    • Deconvolute the raw spectra to determine the molecular weights of the different species present (apo-proteins, binary complexes, and ternary complex).

    • Quantify the relative abundance of each species by integrating the peak areas of their respective charge state envelopes.[16]

    • The ratio of the ternary complex to the total protein concentration can be plotted as a function of PROTAC concentration to assess the efficiency of ternary complex formation.[8][16]

Two-Step Co-Immunoprecipitation (Co-IP)

This technique is used to confirm the formation of ternary complexes in vivo or in vitro.[17][18] It involves sequential immunoprecipitation steps to isolate the three-component complex.

Protocol:

  • Cell Lysis and First Immunoprecipitation:

    • Transfect cells with plasmids expressing tagged versions of two of the proteins of interest (e.g., Flag-tagged Protein A and HA-tagged Protein B).[17]

    • Lyse the cells and perform the first immunoprecipitation using an antibody against the first tag (e.g., anti-Flag antibody).[17]

  • Elution:

    • Elute the immunoprecipitated complexes from the beads using a competitive peptide (e.g., Flag peptide).[17]

  • Second Immunoprecipitation:

    • Perform a second immunoprecipitation on the eluted sample using an antibody against the second tag (e.g., anti-HA antibody).[17]

  • Western Blot Analysis:

    • Analyze the final immunoprecipitated sample by Western blot using antibodies against all three proteins of interest (the two tagged proteins and the endogenous third protein) to confirm the presence of the ternary complex.[17]

By carefully selecting and applying these biophysical assays, researchers can gain a comprehensive understanding of the formation, stability, and dynamics of ternary complexes, thereby accelerating the development of novel therapeutics based on induced proximity.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates Featuring PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in vitro cytotoxicity assays for Antibody-Drug Conjugates (ADCs), with a focus on constructs utilizing hydrophilic polyethylene (B3416737) glycol (PEG) linkers, such as those based on a Cbz-NH-peg8-CH2cooh backbone. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

Introduction to Linker Technology in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload.[1] The linker connecting these two components is a critical determinant of the ADC's overall success, influencing its stability in circulation, pharmacokinetic properties, and the efficiency of payload release at the target site.[][3]

Linkers are broadly categorized as cleavable or non-cleavable.[][4]

  • Cleavable Linkers: These are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, such as low pH in endosomes, high glutathione (B108866) concentrations, or specific enzymes like cathepsins.[][4][5]

  • Non-cleavable Linkers: These linkers remain intact until the antibody itself is degraded within the lysosome of the target cell, releasing the payload still attached to an amino acid.[][4][5] This approach can enhance plasma stability and reduce off-target toxicity.[][6]

The linker this compound is a bifunctional linker featuring a carboxybenzyl (Cbz) protected amine, an 8-unit PEG spacer, and a terminal carboxylic acid. The PEG8 spacer significantly increases the hydrophilicity of the ADC, which can help mitigate aggregation caused by hydrophobic payloads and improve pharmacokinetics.[][8] The terminal carboxyl group provides a handle for conjugation to the antibody or payload. While often used in the synthesis of PROTACs, its components are representative of modern ADC linker design.[9]

Comparative In Vitro Cytotoxicity Data

The efficacy of an ADC is quantified by its in vitro cytotoxicity, typically reported as the half-maximal inhibitory concentration (IC50). The choice of linker technology can significantly impact this value. PEGylation, for instance, has been shown to sometimes reduce in vitro cytotoxicity while simultaneously improving in vivo half-life and therapeutic efficacy.[10][11]

Below is a table summarizing representative cytotoxicity data from various studies, comparing ADCs with different linker types. This data illustrates how linker composition affects potency against antigen-positive and antigen-negative cancer cell lines.

ADC ConstructLinker TypePayloadTarget Cell Line (Antigen+)IC50 (nM) (Antigen+)Target Cell Line (Antigen-)IC50 (nM) (Antigen-)Reference
ZHER2-SMCC-MMAE Non-PEGylated, Non-cleavableMMAESK-BR-3 (HER2+)0.08MDA-MB-468 (HER2-)>1000[10]
ZHER2-PEG4K-MMAE PEGylated (4 kDa), Non-cleavableMMAESK-BR-3 (HER2+)0.52MDA-MB-468 (HER2-)>1000[10]
ZHER2-PEG10K-MMAE PEGylated (10 kDa), Non-cleavableMMAESK-BR-3 (HER2+)1.8MDA-MB-468 (HER2-)>1000[10]
Trastuzumab ADC Disulfide (Cleavable)MMAEBT-474 (HER2+)0.82MCF-7 (HER2-)Not Evaluable[12]
T-DM1 Thioether (Non-cleavable)DM1BT-474 (HER2+)0.23MCF-7 (HER2-)Not Evaluable[12]

Note: The data presented is a compilation from different sources to illustrate comparative principles. Direct comparison between studies should be made with caution due to variations in experimental conditions.

As shown, the insertion of long PEG chains can lead to a higher IC50 value (reduced in vitro potency), but this is often a trade-off for improved pharmacokinetics and better in vivo performance.[10][11] The comparison between a cleavable and non-cleavable linker in the trastuzumab ADC context also highlights how linker stability can influence potency.

Experimental Protocols & Workflows

Accurate determination of ADC cytotoxicity requires robust and reproducible assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[13]

Experimental Workflow: In Vitro Cytotoxicity Assay

The general workflow for assessing ADC cytotoxicity is depicted below.

ADC_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis A Seed Antigen-Positive & Antigen-Negative Cells B Prepare Serial Dilutions of ADC & Controls C Treat Cells with ADC Dilutions B->C D Incubate for 72-120 hours C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F Measure Signal (Luminescence) E->F G Calculate % Viability & Determine IC50 F->G

General workflow for an in vitro ADC cytotoxicity assay.
Detailed Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines as a control) in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[14] Incubate overnight at 37°C with 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action, typically 72 to 120 hours.[15]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[16]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.[16]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Record the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Mechanism of Action: Signaling Pathway

The cytotoxic effect of an ADC is ultimately driven by the mechanism of its payload. Many common payloads, such as auristatins (MMAE) and maytansinoids (DM1), are potent microtubule inhibitors. These agents disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).

The diagram below illustrates the general mechanism of action for an ADC with a microtubule inhibitor payload.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway ADC 1. ADC Binding Internalization 2. Internalization via Endocytosis ADC->Internalization Lysosome 3. Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome Payload 4. Payload Release (e.g., MMAE) Lysosome->Payload Tubulin 5. Tubulin Binding & Microtubule Disruption Payload->Tubulin Arrest 6. G2/M Phase Cell Cycle Arrest Tubulin->Arrest Apoptosis 7. Apoptosis (Cell Death) Arrest->Apoptosis

ADC mechanism of action with a microtubule inhibitor payload.

This targeted delivery ensures that the potent cytotoxic agent acts primarily on the cancer cells that express the target antigen, thereby minimizing damage to healthy tissues and widening the therapeutic window.[17][18]

References

A Researcher's Guide to Amine Protection in Bioconjugation: Cbz vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the selective modification of amine groups on proteins, peptides, and other biomolecules is a cornerstone of creating targeted therapeutics, diagnostics, and research tools. The transient masking of these nucleophilic amine functionalities with protecting groups is a critical strategy to ensure site-specificity and prevent unwanted side reactions. Among the arsenal (B13267) of amine protecting groups, the classic Carboxybenzyl (Cbz) group holds a significant place. This guide provides a comprehensive comparison of the Cbz protecting group against other widely used alternatives—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc)—specifically for bioconjugation applications. We will delve into their stability, deprotection conditions, orthogonality, and impact on biomolecule integrity, supported by experimental data and detailed protocols.

The Orthogonality Principle: A Strategic Choice

The success of complex bioconjugation strategies often hinges on the principle of orthogonality, where one protecting group can be removed under specific conditions without affecting others.[1][2][3] This allows for a stepwise and controlled manipulation of the biomolecule. Cbz, Boc, Fmoc, and Alloc are all carbamate-based protecting groups, but their distinct deprotection mechanisms form the basis of their orthogonal applications.[1][2]

Key Deprotection Strategies:

  • Cbz (Z): Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C), which is a mild and efficient method.[4] However, it is incompatible with biomolecules containing reducible functional groups like alkenes or alkynes. Acidic conditions (e.g., HBr in acetic acid) can also be employed, but these are often too harsh for sensitive biomolecules.[5]

  • Boc: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[][7] This makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.

  • Fmoc: Removed under basic conditions, typically with a piperidine (B6355638) solution.[][7] Its mild deprotection makes it a popular choice in modern solid-phase peptide synthesis (SPPS) and increasingly in bioconjugation.

  • Alloc: Deprotected under neutral conditions using a palladium(0) catalyst.[8] This provides another layer of orthogonality, as it is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.

Quantitative Comparison of Amine Protecting Groups in Bioconjugation

The choice of a protecting group in bioconjugation is a delicate balance between stability during conjugation reactions and facile, non-disruptive removal to reveal the amine for subsequent steps. The following tables summarize the key characteristics and stability of Cbz, Boc, Fmoc, and Alloc groups under conditions relevant to bioconjugation.

Table 1: General Characteristics and Orthogonality of Amine Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionOrthogonal To
CarboxybenzylCbz, ZBenzyl (B1604629) chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd/C)Boc, Fmoc, Alloc
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA)Cbz, Fmoc, Alloc
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., 20% Piperidine in DMF)Cbz, Boc, Alloc
AllyloxycarbonylAllocAllyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Cbz, Boc, Fmoc

Table 2: Stability of Amine Protecting Groups under Common Bioconjugation Conditions

Protecting GroupAqueous Buffer (pH 7.4)Mild Acid (e.g., pH 5-6)Mild Base (e.g., pH 8-9)Common Coupling Reagents (e.g., EDC, NHS-esters)
Cbz Generally Stable[9]StableStableStable
Boc StableLabile over extended periodsStableStable
Fmoc StableStableLabileStable
Alloc StableStableStableStable

Note: Stability can be influenced by the specific biomolecule, reaction time, and temperature.

Experimental Protocols for Amine Protection and Deprotection in a Bioconjugation Context

The following are generalized protocols. Researchers should optimize these conditions for their specific biomolecule and application.

Protocol 1: Cbz Protection of an Amine on a Peptide

Objective: To protect the N-terminal amine of a peptide with a Cbz group.

Methodology:

  • Dissolution: Dissolve the peptide (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and aqueous sodium bicarbonate solution (e.g., 10%).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, ~1.5 equivalents) dropwise while maintaining the pH between 8-9 with the addition of sodium carbonate solution.

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours and then at room temperature overnight.

  • Work-up: Acidify the reaction mixture with cold dilute HCl to pH ~3 and extract the Cbz-protected peptide with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by chromatography.

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection on a Peptide

Objective: To remove the Cbz protecting group from a peptide.

Methodology:

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture with water.[4]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the peptide).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification can be performed if necessary.

Visualizing the Logic of Protecting Group Selection and Experimental Workflow

To aid in the strategic selection of an amine protecting group and to visualize a typical bioconjugation workflow, the following diagrams are provided.

G Decision Tree for Amine Protecting Group Selection start Start: Need for Amine Protection in Bioconjugation q1 Is the biomolecule sensitive to strong acids? start->q1 q2 Is the biomolecule sensitive to bases? q1->q2 Yes boc Consider Boc q1->boc No q3 Does the biomolecule contain reducible groups (e.g., alkenes)? q2->q3 Yes fmoc Consider Fmoc q2->fmoc No q4 Is a metal catalyst permissible? q3->q4 Yes cbz_hydro Consider Cbz (hydrogenolysis) q3->cbz_hydro No cbz_acid Consider Cbz (acid cleavage - use with caution) q4->cbz_acid Yes alloc Consider Alloc q4->alloc No

Caption: Decision tree for selecting an amine protecting group.

G General Bioconjugation Workflow with Amine Protection start Start: Biomolecule with Amine protect Protect Amine (e.g., with Cbz-Cl) start->protect conjugate Perform Bioconjugation Reaction at another site protect->conjugate deprotect Deprotect Amine (e.g., H2/Pd/C for Cbz) conjugate->deprotect modify Modify the now free Amine deprotect->modify purify Purify Final Bioconjugate modify->purify end End: Final Bioconjugate purify->end

Caption: A typical bioconjugation experimental workflow.

Concluding Remarks for the Bench Scientist

The choice between Cbz and other amine protecting groups in bioconjugation is not a matter of one being definitively superior, but rather a strategic decision based on the specific context of the experiment.

  • Cbz remains a valuable tool, especially when its robust stability to a wide range of non-reductive conditions is advantageous. Its removal by catalytic hydrogenolysis is exceptionally clean, yielding only toluene (B28343) and carbon dioxide as byproducts.[4] However, the presence of reducible functional groups or sulfur-containing residues (which can poison the catalyst) in the biomolecule can be a significant limitation.

  • Boc is the go-to choice when acid lability is desired for deprotection, offering excellent orthogonality with base-labile and hydrogenolysis-labile groups. The harsh acidic conditions required for its removal, however, can be detrimental to the structure and function of many proteins.[][7]

  • Fmoc has gained widespread popularity due to its mild, base-labile deprotection, which is generally well-tolerated by sensitive biomolecules.[][7] This makes it highly suitable for complex, multi-step syntheses and modifications of peptides and proteins.

  • Alloc provides an additional layer of orthogonality with its palladium-catalyzed deprotection under neutral conditions.[8] This can be particularly useful in the synthesis of complex bioconjugates where multiple, distinct protection strategies are required.

Ultimately, the successful implementation of any protecting group strategy in bioconjugation requires careful planning and empirical optimization. Researchers must consider the inherent properties of their biomolecule of interest, the desired final conjugate, and the compatibility of all reaction steps. A thorough understanding of the stability and deprotection kinetics of these key amine protecting groups will empower scientists to design and execute more efficient and successful bioconjugation experiments.

References

A Researcher's Guide to PROTAC Validation: A Comparative Look at Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the promising field of Proteolysis Targeting Chimeras (PROTACs), rigorous and multifaceted validation is paramount to ensure on-target efficacy and specificity. Unlike traditional inhibitors, PROTACs mediate the degradation of a target protein, a mechanism that necessitates a comprehensive suite of analytical techniques for robust characterization. This guide provides an objective comparison of key analytical methods for PROTAC validation, complete with supporting data and detailed experimental protocols.

PROTACs are heterobifunctional molecules that bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The validation process, therefore, revolves around confirming each step of this mechanism of action. A multi-pronged approach using orthogonal techniques is crucial to generate a reliable and comprehensive data package.[1]

The PROTAC Mechanism of Action: A Step-by-Step Validation Workflow

The journey of a PROTAC from cellular entry to target degradation involves a series of critical events that must be individually and collectively validated. The following diagram illustrates a typical workflow for the orthogonal validation of a PROTAC candidate.

PROTAC Validation Workflow cluster_0 Biochemical & Biophysical Characterization cluster_1 Cellular & Mechanistic Validation cluster_2 Functional & Selectivity Assessment Binding_Affinity Binary Binding Affinity (PROTAC to POI & E3 Ligase) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) Binding_Affinity->Ternary_Complex Prerequisite Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation Target Protein Degradation Ubiquitination->Degradation Triggers Phenotypic_Assays Phenotypic Assays Degradation->Phenotypic_Assays Results in Off_Target Off-Target Analysis Degradation->Off_Target Assess Specificity

Caption: A typical workflow for the orthogonal validation of a PROTAC candidate, moving from initial biochemical characterization to cellular and functional studies.

I. Characterizing the Ternary Complex: The Cornerstone of PROTAC Activity

The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the critical initiating step for protein degradation.[1][] Several biophysical techniques can be employed to characterize the formation, stability, and kinetics of this complex.

Comparison of Techniques for Ternary Complex Analysis
TechniquePrincipleKey Parameters MeasuredThroughputAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) [4][5][6][7]Measures changes in refractive index upon binding to a sensor surface.KD (dissociation constant), kon, koff, CooperativityMediumReal-time, label-free, provides kinetic data.Requires immobilization of one binding partner, potential for artifacts.
Biolayer Interferometry (BLI) [5][6][8]Measures changes in the interference pattern of light reflected from a biosensor tip.KD, kon, koffHighReal-time, label-free, higher throughput than SPR.Lower sensitivity than SPR, requires immobilization.
Isothermal Titration Calorimetry (ITC) [5][6][7][9]Measures the heat change upon binding.KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)LowLabel-free, solution-based, provides thermodynamic data.Requires large amounts of pure protein, low throughput.
Proximity-Based Assays (NanoBRET™, TR-FRET, AlphaLISA®) [2][9][10][11][12][13]Measures energy transfer between a donor and acceptor molecule when in close proximity.Ternary complex formation, Relative binding affinityHighHomogeneous, high-throughput, can be performed in cells.Requires labeled proteins or antibodies, indirect measurement.
Mass Photometry []Measures the mass of single molecules in solution by light scattering.Stoichiometry, Complex formationLowLabel-free, solution-based, provides mass distribution.Requires specialized instrumentation, lower throughput.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines a general procedure for assessing ternary complex formation using SPR.

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.

  • Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Binary Interaction (PROTAC-POI): In a separate experiment, if feasible, immobilize the POI and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation:

    • Inject a constant, saturating concentration of the POI over the immobilized E3 ligase in the absence of the PROTAC to assess non-specific binding.

    • Pre-incubate a fixed concentration of the E3 ligase with varying concentrations of the PROTAC.

    • Inject the pre-incubated mixture over an immobilized POI. An increase in binding response compared to the PROTAC or POI alone indicates ternary complex formation.

    • Alternatively, inject a mixture of a fixed concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions. Cooperativity can be calculated by comparing the binding affinities of the binary and ternary complexes.

II. Confirming Ubiquitination: The Mark of Degradation

Following the formation of a productive ternary complex, the E3 ligase facilitates the transfer of ubiquitin to the POI, marking it for proteasomal degradation.[14] Detecting this ubiquitination is a crucial step in validating the PROTAC's mechanism of action.

Comparison of Techniques for Ubiquitination Analysis
TechniquePrincipleOutputThroughputAdvantagesDisadvantages
Western Blot [14]Immunodetection of ubiquitinated POI after immunoprecipitation.Qualitative/Semi-quantitative (smear or laddering)LowDirect detection, widely accessible.Low throughput, often not quantitative.
In Vitro Ubiquitination Assay Kits [13][15][16]Reconstitutes the ubiquitination cascade in a cell-free system.Quantitative (e.g., fluorescence, luminescence)HighControlled environment, allows for mechanistic studies.May not fully recapitulate cellular conditions.
ELISA [10][14][]Captures the POI and detects ubiquitination using an anti-ubiquitin antibody.QuantitativeMedium-HighMore quantitative than Western Blot, higher throughput.Requires specific antibodies, can have high background.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [10]Measures FRET between a labeled POI and labeled ubiquitin.QuantitativeHighHomogeneous, high-throughput, suitable for screening.Requires labeled components, potential for artifacts.
Mass Spectrometry [14]Identifies ubiquitin-modified peptides of the POI.Quantitative, Site-specificLowHighly specific, identifies ubiquitination sites.Technically demanding, lower throughput.
Detailed Experimental Protocol: In Vitro Ubiquitination Assay

This protocol provides a general workflow for an in vitro ubiquitination assay.

  • Reaction Setup: In a microplate, combine the following components in a reaction buffer:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant E3 ligase (e.g., VHL or Cereblon complex)

    • Recombinant POI

    • ATP

    • Labeled ubiquitin (e.g., biotinylated or fluorescently tagged)

  • PROTAC Treatment: Add varying concentrations of the PROTAC or a vehicle control to the reaction wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.

  • Detection:

    • For Biotinylated Ubiquitin (e.g., AlphaLISA®): Add streptavidin-coated donor beads and acceptor beads conjugated to an antibody against the POI. The proximity of the beads upon ubiquitination results in a detectable signal.

    • For Fluorescently Labeled Ubiquitin (e.g., TR-FRET): Use a POI labeled with a FRET acceptor and a ubiquitin labeled with a FRET donor. Ubiquitination brings the fluorophores into proximity, generating a FRET signal.

  • Data Analysis: Plot the signal intensity against the PROTAC concentration to determine the concentration at which 50% of the maximal ubiquitination is observed (UbMax).

III. Quantifying Protein Degradation: The Ultimate Readout

The definitive measure of a PROTAC's success is the efficient and selective degradation of the target protein. A variety of cellular assays can be used to quantify the extent of protein knockdown.

Comparison of Techniques for Protein Degradation Analysis
TechniquePrincipleOutputThroughputAdvantagesDisadvantages
Western Blot [1][9][10]Immunodetection of the POI in cell lysates.Semi-quantitativeLowWidely available, direct measure of protein levels.Low throughput, variability in quantification.
ELISA [10][]Quantifies POI levels in cell lysates using a capture and detection antibody pair.QuantitativeMedium-HighMore quantitative and higher throughput than Western Blot.Requires specific and validated antibody pairs.
Flow Cytometry [1]Quantifies protein levels in individual cells using fluorescently labeled antibodies.Quantitative (per cell)HighHigh-throughput, provides single-cell data.Requires cell surface or intracellular staining protocols.
Immunofluorescence Microscopy [1]Visualizes and quantifies protein levels and localization in fixed cells.Qualitative/Semi-quantitativeLow-MediumProvides spatial information, visual confirmation.Can be subjective, lower throughput for quantification.
Mass Spectrometry (Proteomics) [1][10][18]Identifies and quantifies thousands of proteins in a cell lysate.Quantitative, GlobalLowUnbiased, gold standard for selectivity assessment.Technically complex, expensive, lower throughput.
HiBiT/NanoLuc® Reporter Assays [10][12][19][20]Measures the luminescence of a tagged POI in live cells.Quantitative, Real-timeHighLive-cell, real-time kinetics, high-throughput.Requires genetic modification of cells.
Detailed Experimental Protocol: Western Blot for Protein Degradation

This protocol describes the fundamental steps for assessing protein degradation via Western Blot.

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin) to correct for loading differences. Calculate the percentage of protein degradation relative to the vehicle control.

IV. Visualizing the PROTAC-Induced Signaling Pathway

The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway, from ternary complex formation to proteasomal degradation.

PROTAC Signaling Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Conclusion

The validation of PROTACs is a multi-step process that requires a diverse toolkit of analytical techniques. By employing a combination of biophysical, biochemical, and cellular assays, researchers can gain a comprehensive understanding of a PROTAC's binding characteristics, mechanism of action, degradation efficacy, and selectivity. This guide provides a comparative framework to aid in the selection of appropriate methods and the design of robust validation experiments, ultimately accelerating the development of this transformative therapeutic modality.

References

Safety Operating Guide

Navigating the Disposal of Cbz-NH-peg8-CH2cooh: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Cbz-NH-peg8-CH2cooh, a heterobifunctional PROTAC linker. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety Considerations

Key Precautionary Measures (based on similar compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a chemical waste procedure. Do not dispose of this compound down the drain or in regular solid waste.[2][3]

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure, leak-proof closure.[4]

    • The label should clearly read "Hazardous Waste" and include the full chemical name: "this compound".

    • Collect all waste, including residues and contaminated materials (e.g., pipette tips, gloves), in this designated container.

  • Segregation of Waste:

    • Store the this compound waste container separately from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]

  • Storage in a Satellite Accumulation Area (SAA):

    • The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]

    • Ensure the container is kept closed except when adding waste.[6]

    • The SAA should be inspected weekly for any signs of leakage.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

    • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.

    • Follow all institutional procedures for waste manifest documentation.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Waste Generation (this compound residue and contaminated materials) B Step 2: Personal Protective Equipment (PPE) (Wear gloves, goggles, lab coat) A->B Always use H Incorrect Disposal Path A->H C Step 3: Waste Collection (Place in a designated, labeled, compatible waste container) B->C D Step 4: Waste Segregation (Store away from incompatible chemicals) C->D E Step 5: Storage in Satellite Accumulation Area (SAA) (Keep container closed) D->E F Step 6: Schedule Waste Pickup (Contact Environmental Health & Safety) E->F G Step 7: Professional Disposal (Hand over to authorized personnel) F->G I Pour Down Drain H->I J Mix with Regular Trash H->J

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

References

Personal protective equipment for handling Cbz-NH-peg8-CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cbz-NH-peg8-CH2cooh

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling PEGylated carboxylic acids and compounds containing a carbamoyl (B1232498) (Cbz) protecting group to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPEMaterial/StandardRationale
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch)ANSI Z87.1-ratedProtects against splashes and airborne particles.
Hands Chemical-resistant glovesNitrile or butyl rubberPrevents skin contact. Gloves should be inspected before each use and changed frequently.
Body Laboratory coat. For larger quantities, an impervious apron is recommended.Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a well-ventilated area. An N95 respirator or a respirator with acid gas cartridges may be necessary if ventilation is inadequate or for large spills.NIOSH-approvedMinimizes inhalation of dust or aerosols.
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.

  • Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.

Safe Handling Practices:

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Use only non-sparking tools when handling the solid form.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Recommended storage temperature is between -20°C and 4°C.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect all this compound waste, including contaminated materials (e.g., pipette tips, weighing paper) and disposable PPE (e.g., gloves, apron), in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Keep the hazardous waste container closed except when adding waste.

Disposal Procedure:

  • Dispose of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department or emergency response team.

    • Do not attempt to clean up large spills without proper training and equipment.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for safely handling and disposing of this compound.

Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill handle_exp->emergency_spill If spill occurs emergency_exposure Exposure handle_exp->emergency_exposure If exposure occurs cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_handwash Wash Hands cleanup_ppe->cleanup_handwash

Caption: Workflow for safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。